alpha-Cam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114836-79-2 |
|---|---|
Molecular Formula |
C25H32Cl2N2O3 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(2S,6R,14R,15S,19R)-19-[bis(2-chloroethyl)aminomethyl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C25H32Cl2N2O3/c1-28-10-7-24-20-16-3-4-18(30)21(20)32-22(24)25(31-2)6-5-23(24,19(28)13-16)14-17(25)15-29(11-8-26)12-9-27/h3-6,17,19,22,30H,7-15H2,1-2H3/t17-,19-,22-,23?,24+,25+/m1/s1 |
InChI Key |
FTKOCAZZFUDHDQ-OXLBYMFNSA-N |
SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5CN(CCCl)CCCl)OC |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@]5(C=CC2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@@H]5CN(CCCl)CCCl)OC |
Canonical SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5CN(CCCl)CCCl)OC |
Synonyms |
7-bis(beta-chloroethyl)aminomethyl-6,14-endoethenotetrahydrooripavine alpha-CAM |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166. Tailored for researchers, scientists, and drug development professionals, this document delves into the core functions of ALCAM, its involvement in critical signaling pathways, and its implications in both physiological and pathological contexts, particularly in cancer and immunology. This guide summarizes key quantitative data, details common experimental methodologies, and provides visual representations of associated molecular interactions and workflows.
Core Functions and Characteristics of ALCAM
ALCAM is a 100-105 kDa type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It is encoded by the ALCAM gene, located on human chromosome 3q13.11.[1][2] The protein structure consists of five extracellular immunoglobulin-like domains (two V-type and three C2-type), a transmembrane region, and a short cytoplasmic tail.[1][3]
ALCAM's primary function is to mediate cell-cell adhesion through two main types of interactions:
-
Homophilic binding: ALCAM on one cell binds to ALCAM on an adjacent cell.[1] This interaction is crucial for processes such as tumor cell aggregation.[4]
-
Heterophilic binding: ALCAM binds to other cell surface molecules, most notably CD6 on T-lymphocytes.[1] This interaction is pivotal for T-cell activation and the formation of the immunological synapse.[3]
ALCAM is widely expressed across various tissues, with particularly high levels in the parathyroid gland, cerebral cortex, and cerebellum.[3] Its expression is dynamically regulated during development and in disease states.[5] A soluble isoform of ALCAM (sALCAM), generated through alternative splicing or shedding by metalloproteinases like ADAM17, can modulate the functions of the full-length protein.[3][6]
Table 1: Key Characteristics of the Human ALCAM Gene and Protein
| Feature | Description | Reference(s) |
| Gene Name | Activated Leukocyte Cell Adhesion Molecule (ALCAM) | [7] |
| HGNC Symbol | ALCAM | [7] |
| NCBI Gene ID | 214 | [7] |
| Chromosomal Location | 3q13.11 | [1][2] |
| Gene Size | ~210.2 kb, 16 exons | [1][3] |
| Protein Name | Activated Leukocyte Cell Adhesion Molecule, CD166 | [2][7] |
| UniProtKB ID | Q13740 | [7] |
| Protein Size | ~100-105 kDa (glycosylated) | [1][2] |
| Structure | Type I transmembrane glycoprotein, 5 Ig-like domains | [1][3] |
Quantitative Data on ALCAM Interactions and Expression
The binding affinities of ALCAM interactions have been quantified, revealing a significantly stronger heterophilic interaction with CD6 compared to its homophilic binding.
Table 2: Binding Affinities of ALCAM Interactions
| Interacting Molecules | Dissociation Constant (Kd) | Reference(s) |
| ALCAM (human) - ALCAM (human) | 29-48 µM | [1] |
| ALCAM (human) - CD6 (human) | 0.4-1 µM | [1] |
ALCAM expression is frequently dysregulated in cancer, and its levels can serve as a prognostic marker, although its role is context-dependent.
Table 3: Prognostic Significance of ALCAM Expression in Various Cancers
| Cancer Type | ALCAM Expression | Prognostic Significance | Quantitative Data | Reference(s) |
| Breast Cancer | Decreased mRNA | Poor prognosis | Lower in patients with lymph node metastases (P = 0.05) and in higher-grade tumors (P < 0.01). Patients with low ALCAM had significantly more adverse events (P = 0.009). | [8] |
| High cytoplasmic protein | Aggressive phenotype, shortened disease-free survival | High cytoplasmic ALCAM was associated with a relative risk of disease progression of 2.086 (p = 0.026). | [6] | |
| Loss of protein expression | Poorer overall and disease-specific survival | Loss of ALCAM was significantly associated with poorer overall survival (p<0.0001). 11.8% of 1,778 interpretable cases showed absent ALCAM staining. | [9] | |
| Melanoma | High protein expression (primary tumor) | Unfavorable prognosis | High ALCAM (IRS ≥8) was correlated with poorer cancer-specific overall survival (P = 0.001) and disease-free survival (P < 0.001). | [4][10] |
| Low protein expression (lymph node metastases) | Unfavorable prognosis | Decreased ALCAM (IRS <8) in nodal metastases showed a trend towards shorter cancer-specific overall survival (P = 0.083). | [4][10] | |
| Colorectal Cancer | High expression | Poor overall survival | Meta-analysis showed a hazard ratio (HR) of 1.94 (95% CI = 1.05–3.58, P = 0.03) for poor overall survival with high ALCAM expression. | [11] |
| Reduced expression | Poor prognostic indicator | Patients with high ALCAM had significantly longer overall survival (137.6 vs 53.2 months, p=0.040) and disease-free survival (132.6 vs 49.3 months, p=0.044). | [12] | |
| Cervical Cancer | High sALCAM in serum | Potential biomarker | Median preoperative s-ALCAM was 27.6 ng/ml (range 17.5-55.1 ng/ml). | [13] |
| Epithelial Ovarian Cancer | High sALCAM in serum | Associated with more aggressive tumors | Serum sALCAM levels were significantly higher in EOC patients than in controls (p < 0.005). | [6] |
ALCAM-Mediated Signaling Pathways
ALCAM engagement initiates intracellular signaling cascades that influence cell behavior. Key pathways include the PI3K/AKT and MAPK pathways. Furthermore, ALCAM's connection to the actin cytoskeleton via linker proteins is crucial for its adhesive function.
PI3K/AKT and MAPK Signaling
ALCAM has been shown to influence the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of cell proliferation, survival, and migration. The precise upstream mechanisms linking ALCAM to these pathways are still under investigation but may involve receptor clustering and the recruitment of adaptor proteins.
Interaction with the Actin Cytoskeleton
The cytoplasmic tail of ALCAM interacts with the actin cytoskeleton, not directly, but through the adaptor proteins Ezrin (a member of the ERM family) and Syntenin-1.[14] This linkage is crucial for regulating the avidity of ALCAM-mediated adhesion.[5][15] Disruption of the actin cytoskeleton can lead to increased ALCAM clustering and stronger cell-cell adhesion.[16]
Key Experimental Protocols
This section outlines methodologies for studying ALCAM function.
Quantification of Soluble ALCAM (sALCAM) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify sALCAM in biological fluids like serum or cell culture supernatants.
Protocol Summary:
-
Coating: A microplate is pre-coated with a capture antibody specific for human ALCAM.
-
Sample/Standard Addition: Standards of known ALCAM concentration and samples are added to the wells and incubated (e.g., 2 hours at 37°C).[1]
-
Detection Antibody: A biotin-conjugated detection antibody specific for ALCAM is added and incubated (e.g., 1 hour at 37°C).[1]
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) is added and incubated (e.g., 1 hour at 37°C).[1]
-
Substrate Reaction: A TMB substrate solution is added, leading to color development in proportion to the amount of ALCAM present. The reaction is incubated for 15-25 minutes at 37°C.[1]
-
Stopping the Reaction: A stop solution is added to terminate the reaction.[1]
-
Measurement: The optical density is measured at 450 nm using a microplate reader. The concentration of sALCAM in the samples is determined by comparison to the standard curve.[2]
ALCAM Knockdown using Lentiviral shRNA
Lentiviral-mediated short hairpin RNA (shRNA) delivery is an effective method for stable knockdown of ALCAM expression to study its function.
Protocol Summary:
-
Cell Seeding: Plate target cells (e.g., 0.5 million HeLa cells in a 35 mm dish) to reach 50-60% confluency on the day of transduction.[17]
-
Transduction: Add the lentiviral particles containing the ALCAM-specific shRNA to the cells in the presence of polybrene (e.g., 5 µg/mL) to enhance transduction efficiency.[17][18]
-
Incubation: Incubate the cells with the virus for 18-20 hours.[18][19]
-
Media Change and Selection: Replace the virus-containing medium with fresh medium. After a further 24-48 hours, add a selection agent (e.g., puromycin (B1679871) at a concentration determined by a kill curve) to select for successfully transduced cells.[17]
-
Expansion and Validation: Expand the puromycin-resistant cell population. Validate the knockdown of ALCAM expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.[17]
Immunohistochemistry (IHC) for ALCAM in Paraffin-Embedded Tissues
IHC allows for the visualization of ALCAM protein expression and localization within tissue sections.
Protocol Summary:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%, 50%) to rehydrate the tissue sections.[20][21]
-
Antigen Retrieval: To unmask the antigenic epitope, heat the slides in an appropriate antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) using a pressure cooker or water bath.[22]
-
Blocking: Inactivate endogenous peroxidases with 3% hydrogen peroxide and block non-specific antibody binding with a blocking solution (e.g., serum from the secondary antibody host species).[20][22]
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for ALCAM at an optimized dilution and time (e.g., overnight at 4°C).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody. Add a chromogenic substrate such as DAB (3,3'-Diaminobenzidine) to produce a colored precipitate at the site of the antigen.[20][22]
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.[20]
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate coated with ALCAM or to a monolayer of ALCAM-expressing cells.
Protocol Summary:
-
Plate Coating: Coat 96-well plates with recombinant ALCAM-Fc protein or a monolayer of ALCAM-expressing cells. Block non-specific binding sites with BSA.[10]
-
Cell Labeling: Label the cells to be tested with a fluorescent dye such as Calcein-AM.
-
Adhesion: Add the labeled cells to the coated wells and allow them to adhere for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.[10]
-
Quantification: Lyse the remaining adherent cells and quantify the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.[10]
Conclusion
ALCAM/CD166 is a key cell adhesion molecule with diverse and context-dependent roles in health and disease. Its functions in mediating cell-cell interactions are critical for immune responses, neuronal development, and tissue homeostasis. The dysregulation of ALCAM expression and signaling is a hallmark of numerous cancers, where it can influence tumor progression, metastasis, and patient prognosis. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers aiming to further elucidate the complex biology of ALCAM and explore its potential as a therapeutic target and diagnostic biomarker.
References
- 1. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 2. ALCAM - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Prognostic significance of ALCAM (CD166/MEMD) expression in cutaneous melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activated leukocyte cell adhesion molecule (CD166/ALCAM): developmental and mechanistic aspects of cell clustering and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activated leukocyte cell adhesion molecule soluble form: a potential biomarker of epithelial ovarian cancer is increased in type II tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. Activated leukocyte cell adhesion molecule in breast cancer: prognostic indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Prognostic significance of ALCAM (CD166/MEMD) expression in cutaneous melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relevance of activated leukocyte cell adhesion molecule (ALCAM) in tumor tissue and sera of cervical cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ALCAM activated leukocyte cell adhesion molecule [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Cytoskeletal restraints regulate homotypic ALCAM-mediated adhesion through PKCalpha independently of Rho-like GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. genuinbiotech.com [genuinbiotech.com]
- 18. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 19. origene.com [origene.com]
- 20. mdpi.com [mdpi.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Activated leukocyte cell adhesion molecule (ALCAM)/CD166 in pancreatic cancer, a pivotal link to clinical outcome and vascular embolism - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling ALCAM (CD166): A Technical Guide to Gene Expression, Signaling, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily that plays a pivotal role in a multitude of physiological and pathological processes. Its involvement in cell-cell adhesion, immune response, and cancer progression has made it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides an in-depth overview of ALCAM gene expression across various tissues, delves into its signaling pathways, and offers detailed experimental protocols for its study.
ALCAM Gene and Protein Expression: A Pan-Tissue Overview
ALCAM is expressed in a wide array of human tissues, with its levels varying significantly depending on the tissue type and disease state. Both messenger RNA (mRNA) and protein expression data have been compiled from various sources to provide a comprehensive overview.
Quantitative Expression of ALCAM in Normal Human Tissues
The expression of ALCAM in normal human tissues is diverse, with high levels observed in the nervous system, pancreas, and thyroid and parathyroid glands. The Human Protein Atlas, a comprehensive resource for protein expression, indicates that ALCAM is expressed in almost every tissue, with the parathyroid gland showing particularly high expression.[1][2] Tissues with medium expression include the cerebral cortex, lungs, liver, and kidneys, while low expression is noted in tissues such as the spleen, bone marrow, and various muscle types.[1]
| Tissue Category | Tissue | mRNA Expression Level | Protein Expression Level |
| Nervous System | Cerebral Cortex | Medium | High |
| Cerebellum | Medium | High | |
| Hippocampus | Low | Not specified | |
| Caudate | Low | Not specified | |
| Endocrine System | Parathyroid Gland | High | High |
| Thyroid Gland | High | High | |
| Adrenal Gland | Low | Not specified | |
| Pancreas | Medium | High | |
| Respiratory System | Lung | High | High |
| Bronchus | Medium | High | |
| Nasopharynx | Medium | Not specified | |
| Digestive System | Liver | Medium | Medium |
| Gallbladder | Medium | Medium | |
| Salivary Gland | Medium | Medium | |
| Stomach | Medium | Medium | |
| Small Intestine | Low | Low | |
| Colon | Low | Low | |
| Rectum | Low | Low | |
| Urogenital System | Kidney | Medium | High |
| Urinary Bladder | Medium | Medium | |
| Testis | None | Low | |
| Epididymis | Medium | High | |
| Prostate | Medium | High | |
| Female Reproductive | Ovary | High | Low |
| Uterus | Medium | Medium | |
| Cervix | Medium | Medium | |
| Breast | High | Medium | |
| Hematopoietic/Lymphoid | Bone Marrow | None | None |
| Spleen | None | Low | |
| Lymph Node | Low | Low | |
| Tonsil | Medium | Medium | |
| Integumentary System | Skin | Low | Low |
Data compiled from multiple sources including The Human Protein Atlas.[1]
Differential Expression of ALCAM in Cancer
The expression of ALCAM is frequently altered in various malignancies, and its prognostic significance can be context-dependent, varying with the type of cancer.
In several cancers, including malignant melanoma, esophageal squamous cell carcinoma, and gastric cancer, high ALCAM expression is often correlated with a poor prognosis, enhanced tumor invasion, and metastasis. Conversely, in some other cancers, such as breast and prostate cancer, higher levels of ALCAM have been associated with a more favorable outcome.[3] In colorectal cancer, the role of ALCAM appears to be more complex, with some studies suggesting high expression is a favorable prognostic marker, while others indicate a link to metastasis.[2]
| Cancer Type | ALCAM Expression Status | Associated Prognosis |
| Malignant Melanoma | High | Poor |
| Esophageal Squamous Cell Carcinoma | High | Poor |
| Gastric Cancer | High | Poor |
| Pancreatic Cancer | High | Poor |
| Breast Cancer | High/Low (context-dependent) | Favorable/Poor |
| Prostate Cancer | High | Favorable |
| Colorectal Cancer | High/Low (conflicting reports) | Favorable/Poor |
| Bladder Cancer | High | Poor |
| Ovarian Cancer | Decreased/Lost | Poorer |
| Mesothelioma | High | Poor |
This table summarizes general trends; prognostic value can be influenced by subcellular localization (membranous vs. cytoplasmic) and other factors.
ALCAM Signaling Pathways
ALCAM mediates its functions through two primary types of interactions: homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) binding. These interactions trigger downstream signaling cascades that influence cell adhesion, migration, and activation.
Heterophilic ALCAM-CD6 Signaling
The interaction between ALCAM on antigen-presenting cells (APCs), endothelial cells, or epithelial cells and the CD6 receptor on T-lymphocytes is a critical co-stimulatory pathway in the immune system. This binding is crucial for T-cell activation, proliferation, and trafficking. The CD6-ALCAM pathway is implicated in modulating T-cell activation and has been identified as a potential therapeutic target in autoimmune diseases and graft-versus-host disease. The signaling cascade initiated by ALCAM-CD6 engagement involves the activation of pathways related to actin polymerization, cell motility, and integrin activation.
Homophilic ALCAM-ALCAM Signaling
ALCAM can also bind to other ALCAM molecules on adjacent cells, a process known as homophilic binding. This interaction is crucial for cell-cell adhesion in various contexts, including neuronal development and tumor cell aggregation. The affinity of this interaction is lower than the ALCAM-CD6 binding but is strengthened by the clustering of ALCAM molecules on the cell surface. This clustering increases the avidity of the interaction, leading to stable cell-cell adhesion. The intracellular domain of ALCAM interacts with the actin cytoskeleton through the ERM (ezrin, radixin, moesin) family of proteins, providing a link between cell adhesion and cell morphology and motility.
Experimental Protocols for ALCAM Analysis
Accurate and reproducible methods are essential for studying ALCAM expression and function. Below are detailed protocols for the key experimental techniques used in ALCAM research.
Experimental Workflow for ALCAM Expression Analysis
A typical workflow for analyzing ALCAM expression in tissue samples involves a combination of techniques to assess both mRNA and protein levels.
Immunohistochemistry (IHC) for ALCAM in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting ALCAM protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (B145695) (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is commonly used for ALCAM.
-
Immerse slides in a retrieval solution (e.g., Tris-EDTA buffer, pH 9.0).
-
Heat to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature in the buffer.
3. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary anti-ALCAM antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 30-60 minutes at room temperature.
7. Detection:
-
Rinse slides with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with wash buffer.
-
Apply a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol series and xylene.
-
Mount with a permanent mounting medium and coverslip.
Western Blotting for ALCAM in Cell Lysates
This protocol describes the detection of ALCAM protein in protein extracts from cells or tissues.
1. Sample Preparation (Cell Lysis):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant (protein lysate).
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford).
2. SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-ALCAM antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
6. Secondary Antibody Incubation:
-
Wash the membrane several times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
7. Detection:
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
Quantitative Real-Time PCR (qPCR) for ALCAM Gene Expression
This protocol details the measurement of ALCAM mRNA levels.
1. RNA Extraction:
-
Extract total RNA from tissues or cells using a commercial kit or a standard Trizol-based method.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe an equal amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for ALCAM
-
SYBR Green or a probe-based master mix
-
Nuclease-free water
-
-
Example ALCAM forward primer: 5'-TCCAGAACACGATGAGGCAGAC-3'
-
Example ALCAM reverse primer: 5'-GTAGACGACACCAGCAACAAGG-3'
4. qPCR Cycling:
-
Perform the qPCR on a real-time PCR instrument with a typical cycling program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
-
Include a melt curve analysis at the end if using SYBR Green to verify product specificity.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for ALCAM and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of ALCAM using the ΔΔCt method or a standard curve.
This comprehensive guide provides a solid foundation for researchers and professionals working on the ALCAM gene and its protein product. The provided data, pathway diagrams, and detailed protocols are intended to facilitate further investigation into the multifaceted roles of ALCAM in health and disease.
References
The Discovery and History of CD166 Antigen (ALCAM): A Technical Guide
An in-depth exploration of the discovery, characterization, and historical significance of the Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery and history of the CD166 antigen, also known as Activated Leukocyte Cell Adhesion Molecule (ALCAM). From its initial identification as a ligand for CD6 to its current status as a key molecule in diverse physiological and pathological processes, this document details the pivotal experiments, quantitative data, and signaling pathways that have shaped our understanding of this important cell surface glycoprotein (B1211001).
Discovery and Initial Characterization
The journey to uncover the identity and function of CD166 began with investigations into the interactions of the T-cell surface receptor, CD6. This led to the discovery of a 100-kDa ligand on thymic epithelial cells.
Identification as a CD6 Ligand through Expression Cloning
The breakthrough in identifying this ligand came in 1995 through expression cloning.[1][2] Researchers utilized a cDNA library from a human thymic epithelial cell line, which was known to bind to CD6. The core of this experimental approach was to transfect COS cells (a monkey kidney cell line) with pools of cDNA clones from this library. The transfected cells that expressed the CD6 ligand on their surface were then identified by their ability to bind to a soluble form of CD6 (a CD6-immunoglobulin fusion protein, CD6-Rg).
This process of iterative screening and subdivision of the cDNA pools ultimately led to the isolation of a single cDNA clone that conferred CD6 binding activity to the transfected COS cells.[1][2] The protein encoded by this cDNA was named Activated Leukocyte Cell Adhesion Molecule (ALCAM) due to its expression on activated leukocytes.[1] It was later designated as CD166 (Cluster of Differentiation 166).
Early Structural and Biochemical Characterization
Initial biochemical analyses revealed that CD166 is a type I transmembrane glycoprotein with a molecular weight of approximately 100-105 kDa when fully glycosylated, and a core protein of about 65 kDa.[2] Structurally, it was identified as a member of the immunoglobulin superfamily (IgSF), characterized by five extracellular immunoglobulin-like domains: two N-terminal variable-type (V) domains and three membrane-proximal constant-type (C2) domains.[3] The gene encoding human ALCAM was mapped to chromosome 3q13.1-q13.2.[1][4]
Quantitative Data
The following tables summarize key quantitative data related to CD166 interactions and its expression in cancer.
Binding Affinities
The interaction of CD166 with its binding partners is characterized by distinct affinities, which are crucial for its biological functions.
| Interacting Molecules | Dissociation Constant (KD) | Off-rate (koff) | Method | Reference |
| Human CD166 - Human CD6 | 0.4–1.0 µM | ≥0.4–0.63 s-1 | Surface Plasmon Resonance (SPR) | [5][6] |
| Human CD166 - Human CD166 (Homophilic) | 29–48 µM | ≥5.3 s-1 | Surface Plasmon Resonance (SPR) | [5][6] |
CD166 Expression in Digestive System Cancers
Immunohistochemical studies have revealed varying levels of CD166 expression in different cancers of the digestive system, with correlations to clinicopathological features.
| Cancer Type | Number of Patients | CD166 Positive (%) | Correlation with Clinicopathological Features | Reference |
| Colorectal Cancer | 405 | 40.5 | Associated with more advanced T category and N-positive status. | [7][8] |
| Pancreatic Cancer | 98 | 12.2 (high expression) | Associated with perineural invasion. | [9] |
| Gastric Cancer | Not Specified | Significantly higher than control tissues | Higher levels of circulating ALCAM in patients. | [10] |
| Esophageal Cancer | Not Specified | Increased in SCC compared to control tissues | Increase seen with nodal metastasis and late clinical stages. | [10] |
Prognostic Significance of CD166 Expression in Various Cancers
The expression of CD166 has been investigated as a prognostic marker in several malignancies, with its cellular localization (membranous vs. cytoplasmic) often having distinct implications.
| Cancer Type | Finding | Prognostic Implication | Reference |
| Colorectal Cancer | Cytoplasmic positive staining | Associated with worse 5-year overall survival. | [8] |
| Cutaneous Melanoma | High expression in primary tumor | Correlated with unfavorable cancer-specific overall survival and disease-free survival. | [11] |
| Pancreatic Cancer | High expression | Not significantly associated with prognosis in one study. | [9] |
| Ovarian Cancer | Cytoplasmic staining or loss of membrane staining | Prognostic factor for patients with ovarian cancer. | [10] |
| Lung Cancer (NSCLC) | Membrane ALCAM staining (44.9% of cases) | Independent prognostic factor for shorter overall survival. | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the foundational experiments used in the discovery and characterization of CD166. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.
Expression Cloning of ALCAM/CD166
This protocol outlines the general steps for identifying a cDNA encoding a cell surface ligand through expression cloning.
-
cDNA Library Construction:
-
Extract total RNA from a cell line known to express the ligand of interest (e.g., human thymic epithelial cells for the CD6 ligand).
-
Purify mRNA using oligo(dT) cellulose (B213188) chromatography.
-
Synthesize double-stranded cDNA using reverse transcriptase and DNA polymerase.
-
Ligate the cDNA into a suitable eukaryotic expression vector (e.g., pCDM8).
-
Transform the ligation mixture into E. coli to generate a cDNA library.
-
-
Transfection of COS Cells:
-
Plate COS-7 cells in tissue culture dishes.
-
Transfect the cells with pools of plasmid DNA from the cDNA library using a suitable method (e.g., DEAE-dextran or lipofection).
-
Allow 48-72 hours for protein expression.
-
-
Screening for Ligand Expression (Panning):
-
Prepare a soluble, tagged form of the receptor (e.g., CD6-Rg, a fusion protein of the extracellular domain of CD6 and the Fc portion of human IgG).
-
Incubate the transfected COS cells with the soluble receptor.
-
Wash the cells to remove unbound receptor.
-
Detect bound receptor using a labeled secondary antibody that recognizes the tag (e.g., FITC-conjugated anti-human IgG).
-
Identify and isolate positive cells (those expressing the ligand) using fluorescence-activated cell sorting (FACS) or by adherence to receptor-coated plates.
-
-
Isolation of the cDNA Clone:
-
Recover the plasmid DNA from the positive COS cells.
-
Transform the recovered plasmid DNA into E. coli to amplify the plasmids.
-
Repeat the transfection and screening process with smaller pools of plasmids until a single cDNA clone that confers binding activity is isolated.
-
-
Sequence Analysis:
-
Sequence the isolated cDNA clone to determine the nucleotide and predicted amino acid sequence of the ligand protein.
-
Western Blotting for CD166 Detection
This protocol describes the detection of CD166 protein in cell lysates.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
Mix the lysate with Laemmli sample buffer and boil for 5 minutes to denature the proteins.[12]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.[13]
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific for CD166, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Expose the membrane to X-ray film or use a digital imaging system to visualize the protein bands.
-
Flow Cytometry for Cell Surface CD166 Expression
This protocol is for analyzing the expression of CD166 on the surface of cells in suspension.
-
Cell Preparation:
-
Harvest cells and wash with ice-cold FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Resuspend the cells to a concentration of 1 x 106 cells/100 µL in FACS buffer.
-
-
Fc Receptor Blocking:
-
Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells or human Fc block) for 15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add a fluorochrome-conjugated primary antibody specific for CD166 to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer by centrifugation.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, acquiring data on a sufficient number of events (e.g., 10,000-50,000).
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the CD166 staining to determine the percentage of positive cells and the mean fluorescence intensity.
-
Cell Adhesion Assay
This protocol outlines a method to assess CD166-mediated cell adhesion.
-
Plate Coating:
-
Coat the wells of a 96-well plate with a purified, soluble form of a CD166 binding partner (e.g., CD6-Rg) or with a CD166-Fc fusion protein for homophilic adhesion studies.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells with PBS.
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[14]
-
-
Cell Preparation:
-
Harvest the cells to be tested for adhesion.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
Resuspend the cells in a suitable assay medium.
-
-
Adhesion Incubation:
-
Add the labeled cells to the coated wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells to remove non-adherent cells. The stringency of the washing steps can be adjusted to modulate the assay.
-
-
Quantification:
-
Quantify the number of adherent cells by measuring the fluorescence in each well using a fluorescence plate reader.
-
Alternatively, lyse the adherent cells and measure the fluorescence of the lysate.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling interactions and experimental workflows related to CD166.
Caption: CD166 mediates both heterophilic and homophilic cell-cell interactions.
Caption: Workflow for the expression cloning of ALCAM/CD166.
Conclusion
The discovery of CD166/ALCAM as a ligand for CD6 marked a significant step forward in our understanding of T-cell biology and cell-cell adhesion. From its initial characterization using expression cloning and biochemical methods, CD166 has emerged as a molecule with diverse and critical roles in development, immunity, and cancer. The quantitative data on its binding affinities and expression patterns, coupled with detailed experimental protocols, provide a solid foundation for future research. The continued exploration of CD166 signaling pathways and its functions in various disease contexts holds great promise for the development of novel therapeutic strategies.
References
- 1. Scholars@Duke publication: Cloning, mapping, and characterization of activated leukocyte-cell adhesion molecule (ALCAM), a CD6 ligand. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. Activated leukocyte cell adhesion molecule (CD166/ALCAM): developmental and mechanistic aspects of cell clustering and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontline: Optimal T cell activation requires the engagement of CD6 and CD166 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ligands of CD6: roles in the pathogenesis and treatment of cancer [frontiersin.org]
- 7. Significant co-expression of putative cancer stem cell markers, EpCAM and CD166, correlates with tumor stage and invasive behavior in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic Value of CD166 Expression in Cancers of the Digestive System: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD166/ALCAM Expression Is Characteristic of Tumorigenicity and Invasive and Migratory Activities of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Clinical and Theranostic Values of Activated Leukocyte Cell Adhesion Molecule (ALCAM)/CD166 in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic significance of ALCAM (CD166/MEMD) expression in cutaneous melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
The ALCAM Signaling Pathway in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It plays a critical role in the regulation of immune responses through its interactions with various immune cells. This technical guide provides a comprehensive overview of the ALCAM signaling pathway in T cells, dendritic cells, B cells, and monocytes, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes.
ALCAM's primary ligand on T lymphocytes is the surface receptor CD6. The engagement of ALCAM on antigen-presenting cells (APCs) with CD6 on T cells is a crucial event that stabilizes the immunological synapse, provides co-stimulatory signals, and ultimately modulates T cell activation, proliferation, and differentiation.[1][2][3][4][5] Dysregulation of the ALCAM-CD6 pathway has been implicated in various autoimmune diseases and cancers, making it a promising target for therapeutic intervention.
Core Signaling Axis: ALCAM-CD6 Interaction
The interaction between ALCAM on APCs, such as dendritic cells, and CD6 on T cells is a cornerstone of the adaptive immune response. This binding is a key adhesive interaction that is not only involved in the initial contact between these cells but is also required to sustain T-cell proliferation long after the initial contact has been established.[1][4][5][6] The stability of the ALCAM-CD6 bond is significantly higher than the homotypic ALCAM-ALCAM interactions, underscoring its importance in mediating robust cell-cell adhesion within the immunological synapse.[6]
Upon T-cell receptor (TCR) engagement with a peptide-MHC complex on an APC, ALCAM and CD6 are actively recruited to the T-cell–APC interface, contributing to the stabilization of the immunological synapse.[1][5] This stabilization is crucial for the sustained signaling required for full T-cell activation.
Downstream Signaling in T Cells
Engagement of CD6 by ALCAM initiates a downstream signaling cascade within the T cell, acting as a co-stimulatory pathway that complements TCR signaling. Quantitative proteomic analyses have revealed that CD6 can function as a signaling hub, capable of recruiting key adaptor proteins and initiating signaling pathways independent of the central LAT signalosome.[1][7]
Key downstream events include:
-
Phosphorylation of CD6: Upon TCR engagement, CD6 undergoes tyrosine phosphorylation.[1]
-
Recruitment of Adaptor Proteins: Phosphorylated CD6 serves as a docking site for the adaptor protein SLP-76 and the guanine (B1146940) nucleotide exchange factor Vav1.[1][7] This recruitment can occur even in the absence of the central adaptor, LAT.[1][7]
-
Activation of Downstream Pathways: The recruitment of SLP-76 and Vav1 leads to the activation of downstream signaling pathways, including the MAPK/Erk pathway, which is crucial for T-cell proliferation and differentiation.[1][2]
-
Actin Cytoskeleton Remodeling: ALCAM-CD6 interaction is linked to the actin cytoskeleton, which not only strengthens the adhesion between the DC and the T cell but also contributes to the overall stability and signaling within the immunological synapse.[8][9][10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the ALCAM signaling pathway, providing a basis for experimental design and data interpretation.
| Interaction | Binding Affinity (KD) | Off-rate (koff) | Technique | Reference |
| Human ALCAM - Human CD6 | 0.4 - 1.0 µM | ≥0.4–0.63 s-1 | Surface Plasmon Resonance | [13] |
| Human ALCAM - Human ALCAM | 29 - 48 µM | ≥5.3 s-1 | Surface Plasmon Resonance | [13] |
Table 1: Binding Kinetics of ALCAM Interactions. This table highlights the significantly stronger and more stable interaction between ALCAM and its primary ligand CD6 compared to the homophilic ALCAM-ALCAM interaction.
| Cell Type | Marker | Expression Level (MFI) - Healthy Donors | Expression Level (MFI) - aGvHD Patients | Technique | Reference |
| Plasmacytoid Dendritic Cells (pDC) | ALCAM | High | Increased | Flow Cytometry | [14] |
| Myeloid Dendritic Cells (mDC) | ALCAM | Low | Increased | Flow Cytometry | [14] |
| Monocytes | ALCAM | Intermediate | Increased | Flow Cytometry | [14] |
| Conventional CD4+ T cells (Tcon) | CD6 | High | Maintained | Flow Cytometry | [3] |
| Regulatory CD4+ T cells (Treg) | CD6 | Lower than Tcon | Reduced | Flow Cytometry | [3] |
| CD8+ T cells | CD6 | High | Reduced | Flow Cytometry | [3] |
Table 2: Relative Expression Levels of ALCAM and CD6 on Human Immune Cells. MFI (Median Fluorescence Intensity) values provide a relative measure of protein expression. aGvHD (acute Graft-versus-Host Disease) is a condition where ALCAM-CD6 interactions are implicated.
| Mouse Model | Phenotype | Key Findings | Reference |
| ALCAM knockout | No overt developmental defects, normal lifespan. | Exhibit defects in axon fasciculation and neuromuscular synapse formation. | [15] |
| ALCAM knockout | In a model of food allergy, showed attenuated immune responses, including reduced serum IgE, Th2 cytokines, and T cell proliferation compared to wild-type mice. | Demonstrates a role for ALCAM in promoting Th2-mediated allergic inflammation. | [16][17] |
| ALCAM knockout | In a model of multiple sclerosis (EAE), developed more severe disease with increased CNS-infiltrating leukocytes due to increased blood-brain barrier permeability. | Suggests a dual role for ALCAM in both leukocyte trafficking and maintaining blood-brain barrier integrity. | [18] |
Table 3: Phenotypes of ALCAM Knockout Mice in Immune-Related Models. These studies highlight the in vivo importance of ALCAM in various immune processes.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: ALCAM-CD6 Signaling Pathway in T Cell Activation.
Experimental Workflow Diagrams
Caption: Workflow for T Cell and Dendritic Cell Co-culture Assay.
Caption: Workflow for Immunological Synapse Imaging.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the ALCAM signaling pathway.
Protocol 1: T Cell and Dendritic Cell Co-culture for Proliferation Assay
Objective: To assess the role of ALCAM-CD6 interaction in T cell proliferation induced by antigen-presenting dendritic cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Monocyte isolation kit
-
T cell isolation kit
-
Recombinant human GM-CSF and IL-4 for DC differentiation
-
Antigen of interest (e.g., peptide, protein)
-
Lipopolysaccharide (LPS) for DC maturation
-
ALCAM blocking antibody or ALCAM-Fc fusion protein
-
Isotype control antibody
-
CFSE (Carboxyfluorescein succinimidyl ester) for T cell labeling
-
Complete RPMI-1640 medium
-
96-well round-bottom culture plates
-
Flow cytometer
Methodology:
-
Dendritic Cell Generation: a. Isolate CD14+ monocytes from PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit. b. Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to generate immature DCs. c. On day 5 or 6, induce DC maturation by adding LPS (e.g., 100 ng/mL) and the antigen of interest to the culture for 24-48 hours. d. Harvest the mature, antigen-pulsed DCs.
-
T Cell Isolation and Labeling: a. Isolate CD4+ or CD8+ T cells from PBMCs from a different donor (for allogeneic response) or the same donor (for antigen-specific response) using a MACS or FACS kit. b. Label the isolated T cells with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell division by flow cytometry, as the fluorescence intensity halves with each cell division.
-
Co-culture Setup: a. Seed the CFSE-labeled T cells into a 96-well round-bottom plate at a density of 1 x 10^5 cells/well. b. Add the antigen-pulsed DCs to the wells at varying DC:T cell ratios (e.g., 1:10, 1:20, 1:40) to determine the optimal stimulatory concentration. c. To test the involvement of ALCAM, pre-incubate the DCs with an ALCAM blocking antibody (e.g., 10 µg/mL) or add a soluble ALCAM-Fc fusion protein to the co-culture to compete for CD6 binding. Include an isotype control antibody as a negative control.
-
Incubation and Analysis: a. Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 3-5 days. b. After incubation, harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8). c. Analyze the cells by flow cytometry. T cell proliferation is measured by the dilution of the CFSE signal in the T cell population.
Protocol 2: Immunological Synapse Imaging by Confocal Microscopy
Objective: To visualize the recruitment and localization of ALCAM and CD6 at the immunological synapse between a T cell and an APC.
Materials:
-
T cells and APCs (e.g., dendritic cells or a B cell line like Raji)
-
Fluorescently labeled antibodies against ALCAM and CD6, or cells expressing fluorescently tagged versions of these proteins.
-
Poly-L-lysine or fibronectin-coated glass-bottom dishes or chamber slides.
-
Antigen or superantigen (e.g., Staphylococcal enterotoxin E, SEE) to induce synapse formation.
-
Confocal microscope with live-cell imaging capabilities (environmental chamber for temperature and CO2 control).
-
Image analysis software (e.g., ImageJ, Imaris).
Methodology:
-
Cell Preparation: a. If using antibody staining, ensure the antibodies are suitable for live-cell imaging and do not block the interaction of interest. Alternatively, transfect cells with plasmids encoding fluorescently tagged ALCAM (in APCs) and CD6 (in T cells). b. Adhere the APCs to the coated glass-bottom dish. If using a B cell line, they can be pulsed with a superantigen to facilitate synapse formation with T cells.
-
Imaging Setup: a. Place the dish with the adhered APCs onto the stage of the confocal microscope within the environmental chamber. b. Add the T cells (pre-labeled if necessary) to the dish.
-
Image Acquisition: a. Identify a T cell making contact with an APC. b. Acquire a time-lapse series of images in the channels corresponding to the fluorescent labels for ALCAM, CD6, and any other markers of interest (e.g., a marker for the T cell itself). Capture images every 30-60 seconds for a period of 15-30 minutes to observe the dynamics of synapse formation.
-
Image Analysis: a. Use image analysis software to quantify the fluorescence intensity of ALCAM and CD6 at the cell-cell contact site over time. b. Analyze the colocalization of ALCAM and CD6 at the synapse. c. Measure the area and morphology of the immunological synapse.
Protocol 3: Soluble ALCAM (sALCAM) Quantification by ELISA
Objective: To measure the concentration of soluble ALCAM in biological fluids such as serum, plasma, or cell culture supernatants.
Materials:
-
Commercially available ALCAM ELISA kit (containing a pre-coated plate with capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer).
-
Biological samples (serum, plasma, or cell culture supernatant).
-
Microplate reader.
Methodology:
-
Sample and Standard Preparation: a. Prepare a standard curve using the recombinant ALCAM standard provided in the kit, following the manufacturer's instructions for serial dilutions. b. Dilute the biological samples as necessary to fall within the range of the standard curve.
-
ELISA Procedure: a. Add the standards and samples to the appropriate wells of the pre-coated microplate. b. Incubate the plate to allow the sALCAM in the samples to bind to the capture antibody. c. Wash the plate to remove unbound substances. d. Add the biotin-conjugated detection antibody, which will bind to the captured sALCAM. e. Incubate and wash the plate. f. Add streptavidin-HRP, which will bind to the biotinylated detection antibody. g. Incubate and wash the plate. h. Add the substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change. i. Stop the reaction with a stop solution.
-
Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of sALCAM in the samples by interpolating their absorbance values on the standard curve.
Conclusion
The ALCAM signaling pathway, primarily through its interaction with CD6, is a critical regulator of immune cell function. Its role in stabilizing the immunological synapse and providing co-stimulatory signals makes it a key player in the orchestration of adaptive immune responses. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate this pathway and explore its therapeutic potential in a variety of diseases. Future research focusing on the intricate downstream signaling events and the role of ALCAM in a broader range of immune cells will undoubtedly uncover new avenues for immunomodulatory therapies.
References
- 1. Quantitative proteomic analysis of signalosome dynamics in primary T cells identifies the CD6 surface receptor as a Lat-independent TCR signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CD6/ALCAM pathway promotes lupus nephritis via T cell–mediated responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term engagement of CD6 and ALCAM is essential for T-cell proliferation induced by dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Numbers matter: quantitative and dynamic analysis of the formation of an immunological synapse using imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics analysis of signalosome dynamics in primary T cells identifies the surface receptor CD6 as a Lat adaptor-independent TCR signaling hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic coupling of ALCAM to the actin cortex strengthens cell adhesion to CD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Optimization and Characterization of Novel ALCAM-Targeting Antibody Fragments for Transepithelial Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ALCAM: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activated leucocyte cell adhesion molecule (ALCAM/CD166) regulates T cell responses in a murine model of food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activated leucocyte cell adhesion molecule (ALCAM/CD166) regulates T cell responses in a murine model of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
An In-depth Technical Guide to the Structure and Domains of Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily (Ig-SF).[1][2][3] It plays a crucial role in a wide array of physiological and pathological processes, including immune response, neural development, hematopoiesis, and cancer progression.[2][4] ALCAM mediates cell-cell adhesion through both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions, influencing cell clustering, migration, and signaling.[2][4] This technical guide provides a comprehensive overview of the structure and domains of ALCAM, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and structural organization.
Structure and Domains of ALCAM
ALCAM is a single-chain polypeptide characterized by a modular structure comprising an extracellular region, a single-pass transmembrane helix, and a short cytoplasmic tail.[2][5]
Extracellular Domain (ECD)
The extracellular domain of human ALCAM consists of approximately 500 amino acids and is organized into five immunoglobulin-like domains arranged in a VVC2C2C2 format.[1][2] This arrangement includes two N-terminal variable-type (V-type) Ig domains (D1 and D2) followed by three membrane-proximal constant-type 2 (C2-type) Ig domains (D3, D4, and D5).[5]
-
V-type Domains (D1 and D2): These domains are responsible for ligand binding. The outermost D1 domain is critical for both homophilic ALCAM-ALCAM and heterophilic ALCAM-CD6 interactions.[6]
-
C2-type Domains (D3, D4, and D5): These domains are involved in the avidity of cell-cell adhesion, likely through mediating the clustering of ALCAM molecules on the cell surface.[2]
The unglycosylated molecular weight of the ALCAM protein is approximately 65 kDa. However, due to extensive N-glycosylation at multiple potential sites, the mature, glycosylated form of ALCAM has a molecular weight of 100-105 kDa.[2][4]
Transmembrane Domain
A single transmembrane helix of about 22 amino acids anchors the ALCAM protein to the cell membrane.[2] This hydrophobic segment traverses the lipid bilayer, connecting the extracellular domains to the intracellular environment.
Cytoplasmic Domain
The cytoplasmic tail of ALCAM is relatively short, comprising approximately 34 amino acids.[2] This intracellular domain is crucial for linking ALCAM to the actin cytoskeleton, a connection that is vital for modulating cell adhesion and migration. This linkage is mediated by the linker proteins syntenin-1 and ezrin.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the structure and binding affinities of human ALCAM.
| Property | Value | Reference(s) |
| Total Amino Acids | ~583 | [2] |
| Extracellular Domain | ~500 amino acids | [2] |
| Transmembrane Domain | ~22 amino acids | [2] |
| Cytoplasmic Domain | ~34 amino acids | [2] |
| Molecular Weight (deglycosylated) | ~65-69 kDa | [2] |
| Molecular Weight (glycosylated) | ~100-105 kDa | [2][4] |
| Interaction | Dissociation Constant (Kd) | Reference(s) |
| Homophilic (ALCAM-ALCAM) | 29-48 µM | [2] |
| Heterophilic (ALCAM-CD6) | 0.4-1.0 µM | [2] |
ALCAM Isoforms
Multiple splice variants of the ALCAM gene have been identified, leading to different protein isoforms.[1] These isoforms can have distinct functional properties.
-
Full-Length ALCAM: The canonical transmembrane form described above.
-
Soluble ALCAM (sALCAM): A secreted isoform that typically contains only the N-terminal V-type domain (D1).[4] This soluble form can act as a competitive inhibitor of full-length ALCAM, thereby modulating cell adhesion and migration.[4]
-
Other Splice Variants: Alternative splicing can lead to isoforms with deletions in the extracellular domain, potentially altering their adhesive properties and susceptibility to proteolytic cleavage.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structure and function of ALCAM.
Protein Expression and Purification
Objective: To produce recombinant ALCAM protein for structural and functional studies.
Protocol:
-
Construct Design: The cDNA encoding the extracellular domain of human ALCAM (amino acids 28-501) is cloned into a mammalian expression vector, such as pcDNA3.1, often with a C-terminal tag (e.g., 6x-His tag) for purification.[7]
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., ProCHO-4). Transient transfection of the expression vector is performed using a transfection reagent like PEI (Polyethylenimine).[7]
-
Protein Expression and Harvesting: The transfected cells are cultured for several days to allow for protein expression and secretion into the medium. The conditioned medium containing the recombinant ALCAM is then harvested.[7]
-
Affinity Chromatography: The harvested medium is clarified by centrifugation and filtration. The His-tagged ALCAM is purified using a nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) resin.[7]
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 10-20 mM imidazole.
-
Wash Buffer: PBS, pH 7.4, containing 20-50 mM imidazole.
-
Elution Buffer: PBS, pH 7.4, containing 250-500 mM imidazole.
-
-
Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and ensure homogeneity. The protein is run on a Superdex 200 or similar column equilibrated with a suitable buffer (e.g., PBS or HEPES-buffered saline).[7]
-
Quality Control: The purity and integrity of the purified protein are assessed by SDS-PAGE and Western blotting.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of ALCAM interactions.
Protocol:
-
Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Ligand Immobilization: Recombinant ALCAM-Fc fusion protein is immobilized on the activated sensor surface via amine coupling to a target density of approximately 400 Resonance Units (RU).[8] The surface is then blocked with 1 M ethanolamine.
-
Analyte Injection: A series of concentrations of the analyte (e.g., soluble CD6 or another ALCAM-Fc protein) in running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) are injected over the sensor surface at a flow rate of 30 µL/min.[8][9]
-
Data Collection: Association is typically monitored for 120-180 seconds, and dissociation is monitored for 300-600 seconds.[8]
-
Regeneration: The sensor surface is regenerated between analyte injections using a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5).
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) are determined by fitting the data to a 1:1 Langmuir binding model.
X-ray Crystallography
Objective: To determine the three-dimensional structure of ALCAM at atomic resolution.
Protocol:
-
Protein Preparation: Highly pure and concentrated (>10 mg/mL) recombinant ALCAM protein is prepared as described above.[10]
-
Crystallization Screening: The protein is screened against a wide range of crystallization conditions using vapor diffusion methods (hanging or sitting drop). Sparse matrix screens (e.g., Hampton Research Crystal Screen) are typically used to identify initial crystallization "hits".[10][11]
-
Crystal Optimization: The initial conditions that yield crystals are optimized by systematically varying the concentrations of the precipitant, buffer pH, and protein concentration to obtain large, well-diffracting single crystals.[11]
-
Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[12]
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement if a homologous structure is available, or by experimental phasing methods. The resulting model is then refined against the diffraction data.[12]
Cell Adhesion Assay
Objective: To quantify ALCAM-mediated cell-cell adhesion.
Protocol:
-
Coating Plates: 96-well plates are coated with a goat anti-human Fc antibody, followed by blocking with a solution of bovine serum albumin (BSA). Recombinant ALCAM-Fc fusion protein is then added to the wells and incubated to allow for capture.[13]
-
Cell Preparation: Cells expressing the ALCAM ligand (e.g., CD6-expressing T-cells or ALCAM-expressing cells for homophilic adhesion) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Adhesion: The labeled cells are added to the ALCAM-coated wells and incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with a suitable buffer (e.g., PBS).
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total number of cells added.[13]
Signaling Pathways and Logical Relationships
ALCAM is involved in several signaling pathways that regulate cell adhesion, migration, and proliferation. The following diagrams, generated using the DOT language, illustrate these relationships.
Structural Organization of ALCAM
ALCAM Signaling Pathways
Experimental Workflow: Surface Plasmon Resonance (SPR)
References
- 1. ALCAM activated leukocyte cell adhesion molecule [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 3. ALCAM - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Activated leukocyte cell adhesion molecule in breast cancer: prognostic indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Optimization and Characterization of Novel ALCAM-Targeting Antibody Fragments for Transepithelial Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. molecular-interactions.si [molecular-interactions.si]
- 10. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 11. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Activated Leukocyte Cell Adhesion Molecule (ALCAM) in Neural Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. While initially characterized for its role in the immune system, a growing body of evidence highlights its critical and multifaceted functions during the development of the nervous system. ALCAM is intricately involved in fundamental processes such as neurite outgrowth, axon guidance, neuronal migration, and the formation of neuromuscular synapses. Its ability to engage in both homophilic (ALCAM-ALCAM) and heterophilic (e.g., ALCAM-CD6, ALCAM-L1CAM) interactions underpins its diverse roles. This technical guide provides an in-depth overview of the core functions of ALCAM in neural development, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and therapeutic development.
Core Functions of ALCAM in Neural Development
ALCAM's expression is spatially and temporally regulated throughout the developing nervous system, appearing on extending axons and at sites of cell-cell contact.[1][2][3] Its functions are crucial for the precise wiring of the nervous system.
Neurite Outgrowth and Axon Elongation
ALCAM plays a significant role in promoting and guiding the extension of neurites, the precursors to axons and dendrites. Studies have demonstrated that ALCAM present on extending axons is crucial for their elongation and navigation.[4] The local translation of ALCAM mRNA within the growth cone allows for a rapid response to environmental cues, maintaining the necessary levels of ALCAM on the plasma membrane to facilitate axon growth.[4] In vitro studies have shown that substrates coated with ALCAM promote axon growth, and this effect can be modulated by the density and spacing of the ALCAM molecules.[2][3]
Axon Guidance and Fasciculation
Proper navigation of axons to their target destinations is a fundamental aspect of neural circuit formation. ALCAM is a key player in this process, acting as a guidance molecule.[1] It is involved in axonal guidance and mapping, ensuring that axons follow the correct trajectories.[1] ALCAM knockout mice, while outwardly normal, exhibit defects in axon fasciculation, the bundling of axons together to form nerve tracts.[1] This suggests that ALCAM-mediated adhesion between axons is necessary for maintaining the integrity of these bundles.[5] Specifically, ALCAM is required for the targeting of retinal axons to their termination zones in the superior colliculus and lateral geniculate nucleus.[1][5]
Neuronal Migration
The migration of immature neurons from their birthplace to their final position in the brain is a critical step in brain development. ALCAM has been implicated in this process, where its adhesive properties likely contribute to the movement of neurons along glial scaffolds or other migratory pathways.[3][6]
Synapse Formation and Maturation
ALCAM is also involved in the formation and maturation of synapses, the specialized junctions where neurons communicate. ALCAM knockout mice show delays in the maturation of neuromuscular junctions, indicating a role in the proper development of these connections between motor neurons and muscle fibers.[1]
Molecular Interactions and Signaling Pathways
ALCAM's functions in neural development are mediated through its interactions with other molecules, triggering intracellular signaling cascades.
Homophilic and Heterophilic Binding
ALCAM engages in both homophilic interactions (binding to other ALCAM molecules on adjacent cells) and heterophilic interactions.[3][7] A key heterophilic binding partner in the nervous system is the L1 cell adhesion molecule (L1CAM), another member of the immunoglobulin superfamily.[1] The interaction between ALCAM and L1CAM is thought to be important for targeting retinal axons during development.[1] Another heterophilic interaction occurs with CD6, a T-cell surface protein, though its role in neural development is less characterized.[7]
Modulation of Neurotrophin Signaling
ALCAM can modulate the signaling of neurotrophins, a family of growth factors essential for neuronal survival and differentiation. It has been shown to potentiate nerve growth factor (NGF)-induced differentiation and signaling.[7][8] ALCAM is co-transported with the neurotrophin receptor p75NTR in motor neuron axons.[7][8] The extracellular domain of ALCAM is sufficient to enhance NGF-induced neurite outgrowth, and this function requires ALCAM homodimerization.[7][8] This suggests that ALCAM acts as a co-receptor or modulator to enhance the cellular response to NGF.[8][9]
Interaction with the Semaphorin Receptor Complex
Recent evidence suggests that ALCAM can modulate the response of axons to soluble guidance cues like semaphorins. ALCAM acts as an extracellular substrate to promote the growth of midbrain dopamine (B1211576) neuron axons through a trans-heterophilic interaction with components of the Semaphorin receptor complex, including Neuropilin-1 (Nrp1), CHL1, and L1CAM.[10] This interaction can abolish the growth-promoting effect of Semaphorin 3A (Sema3A) and induce a branching response in the presence of Semaphorin 3C (Sema3C), highlighting a novel guidance mechanism where cell adhesion molecules modulate the response of growth cones to soluble gradients.[10]
Quantitative Data on ALCAM Function
The following tables summarize key quantitative findings from studies investigating the role of ALCAM in neural development.
| Parameter | Condition | Result | Reference |
| Dominant Neurite Length | Control Substrate | Baseline | [11] |
| High-Density ALCAM Substrate | 67.6 ± 14.9% increase | [11] | |
| Cumulative Neurite Length | Control Substrate | Baseline | [11] |
| High-Density ALCAM Substrate | 62.8 ± 23.6% increase | [11] | |
| Neurite Branch Number | Control Substrate | No significant effect | [11] |
| High-Density ALCAM Substrate | No significant effect | [11] | |
| Axon Length (DRG Neurons) | Uncoated Glass | 151 ± 4 µm | [2] |
| PLL-coated Glass | 165 ± 3 µm | [2] | |
| ALCAM-coated Glass | 154 ± 1 µm | [2] | |
| Laminin-coated Glass | 241 ± 14 µm | [2] | |
| Axon Growth (WT vs. ALCAM-/-) | WT Neurons on Control Substrate | Baseline | [11] |
| ALCAM-/- Neurons on Control Substrate | No significant change | [11] | |
| WT Neurons on ALCAM Substrate | Significant increase in neurite length | [11] | |
| ALCAM-/- Neurons on ALCAM Substrate | Significant increase in neurite length (prevents homophilic interaction) | [11] |
Table 1: Effect of ALCAM on Neurite Outgrowth
| Genotype | Phenotype | Reference |
| ALCAM Knockout (Mouse) | - No outward physiological defects | [1] |
| - Normal fertility, organ development, and lifespan | [1] | |
| - Axon fasciculation defect | [1] | |
| - Neuromuscular synapse defect (delayed maturation) | [1] | |
| - Defective targeting of retinal axons to the superior colliculus and lateral geniculate nucleus | [1] |
Table 2: Phenotype of ALCAM Knockout Mice
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to study the role of ALCAM in neural development.
Primary Neuronal Culture
This protocol describes the isolation and culture of primary neurons from embryonic rodent brains, a fundamental technique for studying neuronal development in vitro.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Hibernate-A medium (Brain Bits)
-
Papain (Worthington)
-
DNase I (Sigma-Aldrich)
-
Neurobasal medium supplemented with B27 and GlutaMAX (Thermo Fisher Scientific)
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates/coverslips
-
Sterile dissection tools (forceps, scissors)
-
15 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating: Coat culture surfaces with PDL (50 µg/mL) or PLO (15 µg/mL) overnight at 37°C. Wash three times with sterile water and allow to dry.
-
Dissection: Euthanize pregnant dam according to approved institutional protocols. Dissect embryos and place them in ice-cold Hibernate-A medium.
-
Tissue Isolation: Under a dissecting microscope, carefully dissect the desired brain region (e.g., cortex, hippocampus, or midbrain). Remove meninges.
-
Digestion: Transfer the tissue to a 15 mL tube containing papain solution (20 units/mL in Hibernate-A) and incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
-
Dissociation: Carefully remove the papain solution and wash the tissue three times with warm Neurobasal medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Plating: Determine cell density using a hemocytometer. Plate cells at the desired density (e.g., 2.5 x 10^5 cells/cm²) onto the pre-coated culture plates.
-
Culture: Maintain neurons in a 37°C, 5% CO2 incubator. Perform a half-medium change every 2-3 days.
Immunohistochemistry (IHC) for ALCAM in Brain Tissue
This protocol outlines the steps for visualizing the expression and localization of ALCAM in fixed brain sections.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Primary antibody against ALCAM
-
Fluorophore-conjugated secondary antibody
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Mounting medium with DAPI
-
Microscope slides and coverslips
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections): Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 min each) and finally in distilled water.
-
Antigen Retrieval: Heat slides in antigen retrieval solution at 95-100°C for 20 minutes. Allow to cool to room temperature.
-
Permeabilization: Wash sections three times in PBS. Incubate with PBS containing 0.3% Triton X-100 for 15 minutes.
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-ALCAM antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash sections three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections three times in PBS for 5 minutes each.
-
Counterstaining and Mounting: Mount coverslips using mounting medium containing DAPI to visualize nuclei.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Co-Immunoprecipitation (Co-IP) for ALCAM and L1CAM Interaction
This protocol is used to investigate the in vitro interaction between ALCAM and its binding partner, L1CAM.
Materials:
-
Cell lysate from cells expressing ALCAM and L1CAM
-
Primary antibody against ALCAM (for immunoprecipitation)
-
Primary antibody against L1CAM (for Western blotting)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Co-IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in ice-cold Co-IP lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-ALCAM antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes to dissociate the immunocomplexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-L1CAM antibody to detect the co-immunoprecipitated protein.
Neurite Outgrowth Assay
This assay is used to quantify the effect of ALCAM on neurite extension.
Materials:
-
Primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y)
-
Culture plates coated with a control substrate (e.g., PDL) and an experimental substrate (e.g., recombinant ALCAM protein)
-
Neurite outgrowth staining kit (e.g., containing a cell body stain and a neurite stain) or antibodies against neuronal markers (e.g., β-III tubulin)
-
Microscope with image analysis software
Procedure:
-
Substrate Coating: Coat wells of a multi-well plate with the control and experimental substrates according to the manufacturer's instructions or published methods.
-
Cell Seeding: Plate neurons at a low density to allow for clear visualization of individual neurites.
-
Incubation: Culture the cells for a defined period (e.g., 24-72 hours) to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for neurites and cell bodies using a commercial kit or immunocytochemistry with an anti-β-III tubulin antibody.
-
Imaging: Capture images of multiple random fields for each condition using a fluorescence microscope.
-
Quantification: Use image analysis software to measure parameters such as the length of the longest neurite, the total neurite length per neuron, and the number of primary neurites and branches.
Conclusion and Future Directions
ALCAM is a key regulator of multiple aspects of neural development, from the initial extension of neurites to the precise wiring of the nervous system. Its interactions with other cell adhesion molecules and its ability to modulate growth factor signaling place it at a critical nexus of developmental control. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate roles of ALCAM.
Future research should focus on elucidating the downstream signaling pathways activated by ALCAM in different neuronal populations and developmental contexts. Understanding how ALCAM's function is regulated, for instance, through post-translational modifications or proteolytic cleavage, will provide deeper insights into its mechanism of action. Furthermore, exploring the therapeutic potential of targeting ALCAM or its interactions could open new avenues for treating neurodevelopmental disorders and promoting regeneration after nervous system injury.
References
- 1. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 2. Depending on Its Nano-Spacing, ALCAM Promotes Cell Attachment and Axon Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Content Screening for Protein-Protein Interaction Modulators Using Proximity Ligation Assay in Primary Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. Proximity Ligation Assay (PLA) [protocols.io]
- 6. biorxiv.org [biorxiv.org]
- 7. ALCAM: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Axonal Growth of Midbrain Dopamine Neurons is Modulated by the Cell Adhesion Molecule ALCAM Through Trans-Heterophilic Interactions with L1cam, Chl1, and Semaphorins - PMC [pmc.ncbi.nlm.nih.gov]
The Core of T-Cell Activation: An In-depth Technical Guide to the ALCAM (CD166) and CD6 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, and the T-cell surface glycoprotein (B1211001) CD6 is a critical component in the orchestration of the adaptive immune response. This molecular partnership is integral to the formation and stabilization of the immunological synapse, the specialized junction between a T-cell and an antigen-presenting cell (APC).[1][2][3] The engagement of ALCAM on an APC with CD6 on a T-cell provides a costimulatory signal that is essential for T-cell activation, proliferation, and differentiation.[1][2][3] Dysregulation of the ALCAM-CD6 pathway has been implicated in various autoimmune diseases and cancers, making it a promising target for novel therapeutic interventions.[2] This technical guide provides a comprehensive overview of the ALCAM-CD6 interaction, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Quantitative Data on ALCAM-CD6 Interaction
The biophysical properties of the ALCAM-CD6 interaction have been characterized, revealing a moderate affinity typical of transient cell-cell recognition events. The heterophilic interaction between ALCAM and CD6 is notably stronger than the homophilic ALCAM-ALCAM interaction.[4][5]
| Interaction | Dissociation Constant (KD) | Off-rate (koff) | Reference(s) |
| Human ALCAM - Human CD6 | 0.4–1.0 μM | ≥0.4–0.63 s⁻¹ | [4][5] |
| Human ALCAM - Human ALCAM (homophilic) | 29–48 μM | ≥5.3 s⁻¹ | [4][5] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a powerful, label-free technique to measure the real-time kinetics of molecular interactions.
Objective: To determine the association (kon) and dissociation (koff) rates and the equilibrium dissociation constant (KD) of the ALCAM-CD6 interaction.
Materials:
-
Biacore™ system (or equivalent SPR instrument)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human ALCAM-Fc chimera (ligand)
-
Recombinant human CD6 (analyte)
-
HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
10 mM Sodium Acetate buffer, pH 4.5
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with HBS-EP+ buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
-
Ligand Immobilization:
-
Dilute recombinant ALCAM-Fc to 20-50 µg/mL in 10 mM Sodium Acetate, pH 4.5.
-
Inject the ALCAM-Fc solution over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without ALCAM-Fc immobilization to serve as a negative control.
-
-
Analyte Binding:
-
Prepare a series of dilutions of recombinant CD6 in HBS-EP+ buffer (e.g., 0.1 µM to 10 µM).
-
Inject the CD6 solutions over the ALCAM-Fc and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in HBS-EP+ buffer for a defined time (e.g., 300 seconds).
-
-
Regeneration:
-
Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove bound CD6 and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell sensorgram from the active flow cell sensorgram.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and KD.
-
SPR Workflow for ALCAM-CD6 Interaction Analysis.
Co-Immunoprecipitation (Co-IP) to Verify In-Vitro Interaction
Co-IP is used to demonstrate the interaction between two proteins in a cellular context.
Objective: To confirm the interaction between ALCAM and CD6 in a cell lysate.
Materials:
-
Cells expressing both ALCAM and CD6 (e.g., co-transfected HEK293T cells or activated T-cells)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-CD6 antibody (for immunoprecipitation)
-
Anti-ALCAM antibody (for Western blotting)
-
Protein A/G agarose (B213101) or magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest approximately 1x107 cells and wash with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold Co-IP Lysis/Wash Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-CD6 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of Co-IP Lysis/Wash Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an anti-ALCAM antibody to detect the co-precipitated protein.
-
References
- 1. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. affiniteinstruments.com [affiniteinstruments.com]
- 3. Jurkat Cell Adhesion - General Lab Techniques [protocol-online.org]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. Flow Cytometry Protocol | Abcam [abcam.com]
Post-Translational Modifications of Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily that plays a critical role in a wide array of physiological and pathological processes, including immune response, neural development, hematopoiesis, and cancer progression. Its function as a cell adhesion molecule, mediating both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions, is intricately regulated by a variety of post-translational modifications (PTMs). These modifications, including glycosylation, phosphorylation, ubiquitination, and proteolytic cleavage, dynamically modulate ALCAM's stability, localization, and its engagement in signaling pathways that control cell adhesion, migration, and invasion. This technical guide provides an in-depth overview of the core PTMs of ALCAM, summarizing the current state of knowledge, presenting available data in a structured format, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Understanding the nuances of ALCAM PTMs is crucial for the development of novel therapeutic strategies targeting diseases where ALCAM's function is dysregulated.
Introduction to ALCAM
ALCAM is a type I transmembrane protein characterized by five extracellular immunoglobulin-like domains (VVC2C2C2), a transmembrane segment, and a short cytoplasmic tail.[1] Its expression is widespread across various tissues, and its role in cancer is particularly complex, with its expression levels correlating with either a good or poor prognosis depending on the cancer type.[2] The functional versatility of ALCAM is not solely dependent on its expression level but is finely tuned by a series of post-translational modifications that dictate its interaction partners and downstream signaling events.
Core Post-Translational Modifications of ALCAM
The primary PTMs identified for ALCAM include N-linked glycosylation, phosphorylation, ubiquitination, and proteolytic cleavage (shedding). While extensive research has highlighted the importance of these modifications, detailed quantitative data on specific modification sites remain limited in publicly available literature and databases.
Glycosylation
ALCAM is a heavily glycosylated protein, with its mature form exhibiting a molecular weight of 100-105 kDa, significantly higher than its predicted protein backbone of approximately 65 kDa.[1][3] This extensive glycosylation is predominantly of the N-linked type and plays a crucial role in ALCAM's function.
Qualitative Data Summary: ALCAM Glycosylation
| Feature | Description | References |
| Glycosylation Type | N-linked glycosylation | [1] |
| Number of Sites | 11 potential N-linked glycosylation sites have been identified. | [4] |
| Functional Impact | Influences protein folding, stability, cell surface expression, and homophilic and heterophilic interactions. Altered glycosylation patterns are associated with changes in cell adhesion and migration.[5] The interaction of ALCAM with galectin-8 is dependent on glycosylation.[6] | |
| Regulating Enzymes | Glycosyltransferases and glycosidases in the endoplasmic reticulum and Golgi apparatus. | [7] |
Phosphorylation
Recent evidence suggests that ALCAM's function, particularly its role in cell adhesion, is regulated by phosphorylation events. The non-receptor tyrosine kinase SRC has been implicated as a key mediator in this process.
Qualitative Data Summary: ALCAM Phosphorylation
| Feature | Description | References |
| Phosphorylation Type | Tyrosine phosphorylation | [8] |
| Key Kinase | SRC kinase | [8] |
| Functional Impact | Phosphorylation of the ALCAM signaling complex is thought to trigger downstream signaling that enhances cell adhesion. Inhibition of SRC kinase can reduce the adhesiveness of cancer cells to mesothelial cells.[8] | |
| Specific Sites | Specific tyrosine residues on ALCAM or its associated proteins that are phosphorylated by SRC kinase have not yet been definitively identified in publicly available literature. |
Note: Quantitative phosphoproteomics data identifying specific phosphorylation sites on ALCAM and their stoichiometry are currently lacking in public databases.
Ubiquitination
Ubiquitination is a key regulatory mechanism controlling the stability and turnover of ALCAM at the cell surface. This process involves the covalent attachment of ubiquitin molecules, which can target the protein for degradation.
Qualitative Data Summary: ALCAM Ubiquitination
| Feature | Description | References |
| Ubiquitination Type | Polyubiquitination | [9] |
| Key E3 Ligases | - CHIP (carboxyl terminus of Hsc70-interacting protein): Regulates ALCAM stability through the ubiquitin-proteasome system.[9] - K5 and MARCH-VIII: Can induce ubiquitination and subsequent lysosomal degradation of ALCAM. | |
| Functional Impact | Regulates the cell surface levels of ALCAM, thereby controlling its adhesive functions. Dysregulation of ALCAM ubiquitination can impact cancer cell invasion and migration. | [9] |
| Specific Sites | The specific lysine (B10760008) residues on ALCAM that are targeted for ubiquitination by these E3 ligases have not been identified in the available literature. |
Note: Proteomic analyses detailing the specific ubiquitination sites on ALCAM are not currently available in the public domain.
Proteolytic Cleavage (Shedding)
The ectodomain of ALCAM can be cleaved from the cell surface, a process known as shedding, which results in the release of a soluble form of ALCAM (sALCAM). This soluble form can act as a competitive inhibitor of the membrane-bound ALCAM, thereby modulating cell adhesion and migration.
Qualitative Data Summary: ALCAM Shedding
| Feature | Description | References |
| Proteases Involved | - ADAM17 (A Disintegrin and Metalloproteinase 17) - MMP14 (Matrix Metalloproteinase-14) | [10] |
| Cleavage Product | Soluble ALCAM (sALCAM), containing most of the extracellular domain. | [10] |
| Functional Impact | sALCAM can disrupt ALCAM-mediated cell-cell adhesion, which in turn can promote cell migration and invasion in both normal and cancerous cells.[10] The levels of sALCAM in patient serum may serve as a biomarker for cancer progression. | |
| Regulation | The activity of ADAM17 and MMP14 is tightly regulated by various signaling pathways, often activated in response to inflammatory stimuli or growth factors. |
Signaling Pathways Involving ALCAM Post-Translational Modifications
The functional consequences of ALCAM's PTMs are realized through their influence on intracellular signaling pathways. The following diagrams illustrate the key known pathways.
SRC Kinase-Mediated Adhesion Signaling
Homophilic ALCAM engagement is proposed to activate SRC kinase, leading to downstream signaling that reinforces cell adhesion.
Caption: ALCAM homophilic binding potentially activates SRC kinase, leading to downstream signaling and cytoskeletal reorganization.
Proteolytic Shedding of ALCAM by ADAM17 and MMP14
External stimuli can lead to the activation of metalloproteases that cleave ALCAM, releasing its soluble ectodomain.
Caption: Activation of ADAM17 and MMP14 leads to the shedding of ALCAM's ectodomain, resulting in soluble ALCAM.
CHIP-Mediated Ubiquitination and Proteasomal Degradation of ALCAM
The E3 ligase CHIP targets ALCAM for ubiquitination, leading to its degradation by the proteasome and regulating its cell surface expression.
Caption: CHIP-mediated polyubiquitination of ALCAM targets it for proteasomal degradation.
Experimental Protocols
The following sections provide generalized protocols for the investigation of ALCAM's post-translational modifications. These should be optimized for specific cell systems and experimental goals.
Immunoprecipitation of ALCAM for PTM Analysis
This protocol describes the isolation of ALCAM from cell lysates for subsequent analysis by Western blotting or mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-ALCAM antibody (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cultured cells in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ALCAM antibody overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated ALCAM from the beads by resuspending in elution buffer and heating.
Analysis of ALCAM Glycosylation
This protocol outlines the enzymatic release of N-linked glycans from immunoprecipitated ALCAM for analysis by techniques such as HILIC-UPLC.
Materials:
-
Immunoprecipitated ALCAM (on beads)
-
Denaturing buffer (e.g., containing SDS and DTT)
-
PNGase F enzyme and reaction buffer
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide)
-
HILIC-UPLC system
Procedure:
-
Denaturation: Denature the immunoprecipitated ALCAM by heating in denaturing buffer.
-
Enzymatic Deglycosylation: Add PNGase F and incubate to release N-linked glycans.
-
Glycan Labeling: Label the released glycans with a fluorescent tag.
-
Purification: Purify the labeled glycans to remove excess labeling reagent.
-
HILIC-UPLC Analysis: Separate and quantify the labeled glycans using a HILIC-UPLC system with a fluorescence detector.
In Vitro Kinase Assay for SRC and ALCAM
This protocol can be used to determine if ALCAM or a peptide derived from its cytoplasmic domain can be phosphorylated by SRC kinase.
Materials:
-
Recombinant active SRC kinase
-
Purified recombinant ALCAM cytoplasmic domain or synthetic peptide substrate
-
Kinase reaction buffer
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Detection reagents (e.g., anti-phosphotyrosine antibody for Western blot, or reagents for ADP-Glo assay)
Procedure:
-
Reaction Setup: Combine the SRC kinase, ALCAM substrate, and kinase buffer in a reaction tube.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction and incubate at the optimal temperature (e.g., 30°C).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer or EDTA).
-
Detection: Analyze the phosphorylation of the ALCAM substrate by Western blot using a phosphotyrosine-specific antibody or by measuring ATP consumption using a commercial kit like ADP-Glo.
In Vitro Ubiquitination Assay for ALCAM
This assay determines if ALCAM can be ubiquitinated by a specific E3 ligase like CHIP.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5 family for CHIP)
-
Recombinant E3 ligase (e.g., CHIP)
-
Recombinant ALCAM cytoplasmic domain (as substrate)
-
Ubiquitin
-
Ubiquitination reaction buffer
-
ATP
Procedure:
-
Reaction Assembly: Combine E1, E2, E3, ubiquitin, ALCAM substrate, and ubiquitination buffer on ice.
-
Start Reaction: Add ATP to initiate the reaction and incubate at 37°C.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blot using an anti-ALCAM antibody to detect higher molecular weight species corresponding to ubiquitinated ALCAM.
Conclusion and Future Directions
The post-translational modification of ALCAM is a critical layer of regulation that fine-tunes its function in health and disease. While glycosylation, phosphorylation, ubiquitination, and proteolytic cleavage have been identified as key PTMs, a significant gap remains in our understanding of the specific sites of these modifications and their quantitative dynamics. Future research employing advanced mass spectrometry-based proteomic approaches is essential to create a comprehensive map of ALCAM PTMs. Such a map will be invaluable for elucidating the precise molecular mechanisms by which ALCAM contributes to various pathologies and for the rational design of novel therapeutics that target dysregulated ALCAM function. The development of specific inhibitors for the enzymes that modify ALCAM, such as SRC kinase or ADAM17, holds promise for therapeutic intervention in cancer and other diseases.
References
- 1. ALCAM (human) [phosphosite.org]
- 2. phosphosite.org [phosphosite.org]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. ALCAM - BOD1L1 Interaction Summary | BioGRID [thebiogrid.org]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. The E3 Ligase CHIP Mediates Ubiquitination and Degradation of Mixed-Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
cellular localization of ALCAM in cancer cells
An In-depth Technical Guide to the Cellular Localization of ALCAM in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It plays a crucial role in cell-cell adhesion through both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions. While ubiquitously expressed, its localization and expression levels are frequently altered in cancer, where it has emerged as a key, albeit complex, regulator of tumor progression, metastasis, and prognosis. The subcellular localization of ALCAM—primarily at the cell membrane or within the cytoplasm—is a critical determinant of its function and serves as a prognostic marker in a context-dependent manner across various malignancies. This guide provides a comprehensive overview of ALCAM's cellular localization in cancer cells, detailed experimental protocols for its analysis, and insights into the key signaling pathways it modulates.
Subcellular Localization of ALCAM in Cancer
ALCAM is predominantly found in two subcellular locations in cancer cells: the cell membrane and the cytoplasm. A soluble form (sALCAM), generated by proteolytic cleavage, is also detected in extracellular spaces and patient serum. The shift from membranous to cytoplasmic localization is a common theme in several cancers and often correlates with a more aggressive phenotype.
-
Membranous ALCAM: In normal epithelial tissues, ALCAM is typically localized to the cell membrane at sites of cell-cell contact, where it contributes to the maintenance of tissue architecture and adhesion.[1][2] In this location, it participates in contact inhibition and can regulate signaling pathways that control proliferation.
-
Cytoplasmic ALCAM: In many cancers, a relocalization of ALCAM from the membrane to the cytoplasm is observed.[1][3] This shift is often associated with a loss of cell-cell adhesion, increased motility, and poor prognosis.[4][5][6] Cytoplasmic accumulation may result from increased endocytosis, altered protein trafficking, or inhibition of its transport to the cell surface.
-
Soluble ALCAM (sALCAM): The ectodomain of ALCAM can be shed from the cell surface by metalloproteases such as ADAM17 and MMP14.[5] This process disrupts ALCAM-mediated adhesion and generates sALCAM, which can be detected in patient biofluids and may function as a biomarker for disease progression.[7]
Data Presentation: ALCAM Localization Across Cancer Types
The prognostic significance of ALCAM's subcellular localization is highly dependent on the cancer type. The following tables summarize quantitative data from immunohistochemical (IHC) studies.
| Cancer Type | Predominant Localization in Cancer | Association with Prognosis | Quantitative Findings | Reference |
| Breast Cancer | Cytoplasmic and/or loss of membranous | High cytoplasmic or loss of membranous expression correlates with poor prognosis. | In one study, 88.2% of tumors showed membranous staining, but strong cytoplasmic expression was significantly associated with shortened disease-free survival (49.4% vs 69.4% 5-year non-progression rate).[6][8] A separate study found a higher proportion of negative membranous staining in tumors from African American patients (16.7%) compared to Caucasian patients (3.2%).[9] | [6][8][9] |
| Ovarian Cancer | Cytoplasmic | Decreased/lost membrane expression is an independent factor for unfavorable prognosis. | In 67% of epithelial ovarian cancer samples, membrane localization was decreased or lost, with the molecule being mainly expressed in the cytoplasm. This correlated with a median overall survival of 58 months, whereas a median was not reached in patients with membrane localization.[1] | [1] |
| Pancreatic Cancer | Cytoplasmic | Increased cytoplasmic expression is an independent prognostic marker for poor survival and early relapse. | In normal pancreatic tissue, ALCAM is predominantly membranous. In pancreatic ductal adenocarcinoma, it is mainly localized in the cytoplasm. | |
| Oral Cancer | Cytoplasmic | Cytoplasmic accumulation is a predictor of disease progression and reduced survival. | N/A | [5] |
| Neuroblastoma | Membranous (Neuroblast Body) or Neuropil | High expression at the membrane of the neuroblast body is associated with relapse. | N/A | [10][11] |
| Prostate Cancer | Cytoplasmic and Membranous | Enhanced ALCAM staining intensity is observed in metastatic (M1) patients compared to non-metastatic (M0) patients. | Expression is observed at both cytoplasmic and membranous locations.[12] | [12][13] |
| Gastric Cancer | Membranous and Cytoplasmic | Positive membrane pattern is linked to shorter survival. Both patterns are linked to vascular invasion and nodal metastasis. | N/A | [8] |
| Colorectal Cancer | Increased Shedding (Loss of Membrane ECD) | Increased shedding correlates with poor overall and disease-free survival. | A dual-staining method allows for quantification of shedding, defined as the fraction of total ALCAM where the extracellular domain (ECD) is absent while the intracellular domain (ICD) is present.[14][15] | [2][15] |
Key Signaling Pathways Involving ALCAM
The function of ALCAM in cancer is dictated by its interaction with other proteins and its role in specific signaling cascades. Its localization is critical to these interactions.
ALCAM-EGFR Signaling in Multiple Myeloma
In multiple myeloma, ALCAM acts as a tumor suppressor by negatively regulating the Epidermal Growth Factor Receptor (EGFR) pathway. ALCAM directly interacts with the inactive form of EGFR, competing with its ligand, EGF. Loss of ALCAM expression allows for increased EGF-EGFR binding, leading to the activation of downstream pro-survival and proliferation pathways, including Mek/Erk, PI3K/Akt, and the Hedgehog pathway.[7][16][17]
ALCAM Shedding by Metalloproteases
The shedding of the ALCAM ectodomain is a critical regulatory mechanism that reduces cell-cell adhesion and promotes cell migration. This process is primarily mediated by A Disintegrin and Metalloproteinase 17 (ADAM17). Growth factor signaling can enhance ADAM17 activity, leading to increased ALCAM cleavage.
Experimental Protocols
Determining the subcellular localization of ALCAM is fundamental to understanding its role in a specific cancer context. The following section details the core methodologies used.
General Experimental Workflow
A typical workflow for analyzing ALCAM localization involves sample preparation, protein detection using specific antibodies, imaging, and quantification.
Protocol: Immunohistochemistry (IHC) for FFPE Tissues
This protocol is for detecting ALCAM in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[18][19]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer slides through a graded series of ethanol (B145695): 100% (2 changes, 3 minutes each), 95%, and 70% (3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a staining container with 10 mM citrate (B86180) buffer (pH 6.0).
-
Heat at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
-
Blocking:
-
Rinse slides with Phosphate Buffered Saline (PBS).
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes.
-
Rinse with PBS.
-
Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer.
-
Apply primary antibody against ALCAM, diluted in antibody dilution buffer (e.g., 1% BSA in PBS), to the sections.
-
Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Apply a biotinylated secondary antibody (e.g., goat anti-mouse/rabbit) and incubate for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash with PBS.
-
Apply DAB substrate solution until desired color intensity is reached.
-
Wash slides with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse in running tap water.
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount coverslip using a permanent mounting medium.
-
Protocol: Immunofluorescence (IF) for Cultured Cells
This protocol is for visualizing ALCAM in cultured cancer cell lines grown on coverslips.[20][21]
-
Cell Preparation:
-
Grow cells to 50-70% confluency on sterile glass coverslips placed in a culture plate.
-
Aspirate culture medium and gently wash cells twice with ice-cold PBS.
-
-
Fixation and Permeabilization:
-
Fix cells by adding 4% paraformaldehyde in PBS and incubating for 20 minutes at room temperature.
-
Wash three times with PBS.
-
For intracellular targets: Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells in blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Aspirate blocking solution and apply diluted primary anti-ALCAM antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Apply fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
(Optional) Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Rinse with PBS.
-
Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Seal the edges with nail polish and store at 4°C in the dark until imaging on a fluorescence microscope.
-
Protocol: Subcellular Fractionation and Western Blot
This protocol allows for the biochemical separation of cellular compartments to quantify ALCAM protein levels in each fraction.[22]
-
Cell Lysis and Fractionation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM KCl, 2 mM MgCl2) and incubate on ice for 15-20 minutes to allow cells to swell.
-
Lyse the cell membrane by passing the suspension through a narrow-gauge needle (e.g., 27-gauge) 10-15 times.
-
Centrifuge the lysate at low speed (~700 x g) for 5 minutes at 4°C.
-
The resulting pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and membrane fractions.
-
-
Isolation of Cytoplasmic and Membrane Fractions:
-
Transfer the supernatant from the previous step to a new tube.
-
Centrifuge at high speed (~10,000 x g) for 10 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.
-
The supernatant is the cytosolic fraction .
-
The pellet is the membrane fraction . Resuspend this pellet in a suitable lysis buffer (e.g., RIPA buffer).
-
-
Isolation of Nuclear Fraction:
-
Wash the nuclear pellet from step 1 with hypotonic buffer.
-
Resuspend the pellet in a nuclear extraction buffer or RIPA buffer.
-
Sonicate briefly to shear genomic DNA and homogenize the lysate.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction (cytosolic, membrane, and nuclear) using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Include fraction-specific markers to validate the purity of the fractionation (e.g., α-Tubulin for cytoplasm, Lamin B for nucleus).
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against ALCAM overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
-
Conclusion
The subcellular localization of ALCAM is a dynamic and critical aspect of its function in cancer biology. A shift from a predominantly membranous to a cytoplasmic localization is frequently observed in aggressive tumors and serves as a powerful prognostic indicator in cancers such as breast, ovarian, and pancreatic cancer. This relocalization disrupts normal cell-cell adhesion and facilitates ALCAM's engagement in signaling pathways that promote malignancy, such as the EGFR cascade. For researchers and drug development professionals, understanding and accurately assessing ALCAM's cellular distribution using the robust methodologies detailed in this guide is essential for stratifying patients, identifying novel therapeutic targets, and developing strategies to modulate ALCAM's pro-tumorigenic functions.
References
- 1. ir.amolf.nl [ir.amolf.nl]
- 2. Elevated ALCAM shedding in colorectal cancer correlates with poor patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated Leukocyte Cell Adhesion Molecule (ALCAM), a Potential ‘Seed’ and ‘Soil’ Receptor in the Peritoneal Metastasis of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical and Theranostic Values of Activated Leukocyte Cell Adhesion Molecule (ALCAM)/CD166 in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoplasmic overexpression of ALCAM is prognostic of disease progression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALCAM-EGFR interaction regulates myelomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Enhanced down-regulation of ALCAM/CD166 in African-American Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Functional binding interaction identified between the axonal CAM L1 and members of the ERM family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 16. ALCAM-EGFR interaction regulates myelomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. ALCAM/CD166 is a TGFβ responsive marker and functional regulator of prostate cancer metastasis to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 20. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 21. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 22. mdpi.com [mdpi.com]
The Molecular Weight of Human ALCAM: A Technical Guide for Researchers
An In-depth Analysis of Theoretical and Experimental Values, Post-Translational Modifications, and Methodologies for Determination
This technical guide provides a comprehensive overview of the molecular weight of the human Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical and experimentally observed molecular weights of ALCAM, the influence of post-translational modifications, and detailed methodologies for its determination.
Core Concepts: Understanding ALCAM's Molecular Weight
The molecular weight of a protein is a fundamental biophysical property crucial for its identification, characterization, and the study of its interactions. For human ALCAM, a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily, its molecular weight is not a single, fixed value but rather a range influenced by several factors.[1][2][3]
Theoretical vs. Experimental Molecular Weight
The theoretical or calculated molecular weight of a protein is determined by summing the masses of its constituent amino acids based on its primary sequence. For human ALCAM, the calculated molecular weight of the polypeptide chain is approximately 57.8 kDa to 65 kDa .[4][5] This value, however, rarely reflects the true molecular weight of the mature, functional protein in a biological system.
The experimentally observed molecular weight of ALCAM is significantly higher, typically ranging from 100 to 110 kDa .[1][3][4][6] This discrepancy is primarily due to extensive post-translational modifications (PTMs), most notably N-linked glycosylation.[1][4]
Quantitative Data Summary
The following table summarizes the various reported molecular weights for human ALCAM, providing a clear comparison between theoretical and experimental values.
| Data Point | Molecular Weight (kDa) | Method of Determination/Notes | Reference(s) |
| Calculated/Theoretical | 57.8 | Based on amino acid sequence (Accession # Q13740-1) | [5] |
| 57 | Predicted molecular mass of a recombinant form | [7] | |
| 65 | Unglycosylated form | [4][6] | |
| 69 | After deglycosylation | [8] | |
| 83.5 | Predicted for a recombinant Fc chimera protein (monomer) | [9] | |
| Experimentally Observed | 70-100 | Recombinant protein under reducing conditions (SDS-PAGE) | [5] |
| 66-100 | Recombinant protein under non-reducing conditions (SDS-PAGE) | [5] | |
| 65-85 | Recombinant protein under reducing conditions (SDS-PAGE) | [7] | |
| 99-115 | Recombinant Fc chimera protein under reducing conditions (SDS-PAGE) | ||
| 100-105 | Mature, glycosylated form | [1][6] | |
| 105 | Fully glycosylated isoform | [8][10][11] | |
| 110 | Mature form with N-glycosylation at 8 putative sites | [4] | |
| 120 | Recombinant protein observed by SDS-PAGE | [9] | |
| Shed ALCAM Isoforms | 96 and 60 | Detected in conditioned medium of a cell line | [11] |
The Impact of Post-Translational Modifications
Post-translational modifications are enzymatic modifications of proteins following their biosynthesis. In the case of ALCAM, glycosylation is the most significant PTM affecting its molecular weight.
N-linked Glycosylation: ALCAM is a heavily glycosylated protein, with multiple potential N-linked glycosylation sites.[1] The addition of complex carbohydrate chains (glycans) to asparagine residues significantly increases the protein's mass. It has been reported that mature ALCAM has a molecular weight of 110 kDa due to N-glycosylation at 8 putative sites.[4] The degree and nature of glycosylation can vary depending on the cellular context and physiological state, contributing to the observed range in molecular weight. Inhibition of glycosylation has been shown to cause a shift of ALCAM from the cell membrane to the cytoplasm.[6]
ALCAM Isoforms
Alternative splicing of the ALCAM gene can result in different protein isoforms, which may have different molecular weights.[12][13] A soluble isoform of ALCAM (sALCAM) has been identified, which contains only the single amino-terminal Ig-like domain and is involved in modulating endothelial cell function.[3] Additionally, shed forms of ALCAM have been detected in cell culture supernatants with molecular weights of 96 and 60 kDa.[11]
Experimental Protocols for Molecular Weight Determination
Several techniques can be employed to determine the molecular weight of ALCAM. The choice of method depends on the desired accuracy, the purity of the sample, and the available equipment.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.[14]
Principle: Proteins are denatured and coated with the anionic detergent sodium dodecyl sulfate (B86663) (SDS), which imparts a uniform negative charge.[15] When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the anode at a rate inversely proportional to the logarithm of their molecular weight.[16]
Detailed Methodology:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[17][18]
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford assay).[18]
-
Mix a known amount of protein (typically 20-30 µg for a complex lysate) with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).[19][20]
-
Boil the samples at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction.[18][19]
-
-
Gel Electrophoresis:
-
Prepare or purchase a polyacrylamide gel with a suitable percentage for resolving proteins in the range of ALCAM's molecular weight (e.g., a 4-12% gradient gel or a 10% gel).[20]
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of the gel.[19]
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[20]
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.[16][21]
-
Destain the gel to remove background staining until the protein bands are clearly visible.[16]
-
Estimate the molecular weight of the ALCAM band by comparing its migration distance to that of the proteins in the molecular weight marker.[22]
-
Western Blotting
Western blotting is a technique that combines the separation power of SDS-PAGE with the specificity of antibody-based detection.
Principle: After separation by SDS-PAGE, proteins are transferred to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is then probed with a primary antibody specific to the target protein (ALCAM), followed by a secondary antibody conjugated to an enzyme or fluorophore for detection.
Detailed Methodology:
-
SDS-PAGE and Protein Transfer:
-
Perform SDS-PAGE as described above.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[19]
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific for human ALCAM, diluted in blocking buffer, overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[19]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[18]
-
Wash the membrane again as described above.
-
-
Signal Detection:
-
For HRP-conjugated secondary antibodies, incubate the membrane with a chemiluminescent substrate and detect the signal using X-ray film or a digital imaging system.[18]
-
For fluorescently-labeled secondary antibodies, visualize the signal using a fluorescence imaging system.
-
Mass Spectrometry
Mass spectrometry is a highly accurate method for determining the molecular weight of proteins.[23]
Principle: Proteins are ionized and then separated based on their mass-to-charge ratio (m/z).[23][24] The two most common ionization techniques for proteins are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[25][26]
General Workflow:
-
Sample Preparation: The protein sample is purified and may be enzymatically digested into smaller peptides for "bottom-up" analysis.[26]
-
Ionization: The protein or peptides are ionized using either MALDI or ESI.[24]
-
Mass Analysis: The ions are separated in a mass analyzer based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight of the protein or its constituent peptides can then be determined from this spectrum with high precision.[24]
Signaling Pathways and Experimental Workflows
ALCAM-CD6 Signaling Pathway
The interaction between ALCAM on antigen-presenting cells and CD6 on T-cells is crucial for T-cell activation and the formation of the immunological synapse. This interaction has been shown to activate the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK.[8]
Caption: ALCAM-CD6 interaction activating MAPK signaling.
ALCAM and HGF/MET Signaling Pathway
Recent studies have indicated an association between ALCAM and the Hepatocyte Growth Factor (HGF) receptor, MET, a proto-oncogene involved in cancer progression. The interaction between ALCAM and MET appears to be dependent on the subtype of breast cancer.[27]
Caption: Association of ALCAM with the HGF/MET signaling pathway.
Experimental Workflow for Molecular Weight Determination
The following diagram illustrates a typical experimental workflow for determining the molecular weight of ALCAM using SDS-PAGE and Western Blotting.
Caption: Workflow for ALCAM molecular weight determination.
Conclusion
The molecular weight of human ALCAM is a complex parameter influenced by extensive post-translational modifications, particularly N-linked glycosylation, and the existence of various isoforms. While its theoretical molecular weight is around 65 kDa, the experimentally observed molecular weight of the mature glycoprotein is in the range of 100-110 kDa. Accurate determination of ALCAM's molecular weight requires appropriate experimental techniques such as SDS-PAGE, Western Blotting, and mass spectrometry. A thorough understanding of these factors is essential for researchers studying the role of ALCAM in various physiological and pathological processes.
References
- 1. beckman.com [beckman.com]
- 2. genecards.org [genecards.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Activated Leukocyte Cell Adhesion Molecule: a Novel Biomarker for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acrobiosystems.cn [acrobiosystems.cn]
- 6. mdpi.com [mdpi.com]
- 7. Recombinant Human ALCAM/CD166 His-tag Protein, CF 11191-AL-100: R&D Systems [rndsystems.com]
- 8. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. Recombinant Human ALCAM - Leinco Technologies [leinco.com]
- 10. ALCAM antibody (CR-65223) | Proteintech [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. ALCAM activated leukocyte cell adhesion molecule [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.cn]
- 15. SDS-PAGE Protocol | Rockland [rockland.com]
- 16. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. origene.com [origene.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. neobiotechnologies.com [neobiotechnologies.com]
- 21. iitg.ac.in [iitg.ac.in]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Principle of Protein Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Protein Mass Spectrometry [sigmaaldrich.com]
- 25. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]
- 26. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 27. aacrjournals.org [aacrjournals.org]
ALCAM (CD166): A Key Marker for Hematopoietic Stem Cell Identification and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. Initially recognized for its role in T-cell activation and neurogenesis, ALCAM has emerged as a critical marker and functional player in the hematopoietic system.[1][2] It is expressed on primitive hematopoietic stem cells (HSCs) and various components of the bone marrow niche, mediating cell-cell interactions that are vital for hematopoiesis. This guide provides a comprehensive overview of ALCAM's role as an HSC marker, detailing its expression, function, relevant signaling pathways, and the experimental protocols used for its study.
ALCAM Expression in the Hematopoietic Hierarchy
ALCAM is differentially expressed across various hematopoietic stem and progenitor cell (HSPC) populations. Its high expression on the most primitive HSCs makes it a valuable tool for their identification and isolation.
Expression Profile
In murine models, ALCAM is highly expressed on over 95% of primitive hematopoietic stem and progenitor cells, including long-term HSCs (LT-HSCs), short-term HSCs (ST-HSCs), and multipotent progenitors (MPPs).[3] As these cells differentiate into more committed progenitors, ALCAM expression is downregulated.[3] Notably, ALCAM expression on LT-HSCs progressively increases with age.[3][4]
ALCAM is not only present on HSCs but also on various cells that constitute the bone marrow microenvironment, such as osteoblasts, endothelial cells, and mesenchymal stem cells.[1][3] This co-expression facilitates crucial homophilic (ALCAM-ALCAM) interactions between HSCs and their niche.[5][6]
Co-expression with other HSC Markers
ALCAM is used in conjunction with a panel of other cell surface markers to precisely identify and isolate HSCs.
-
Murine HSCs: ALCAM is often included in panels with markers such as Lineage cocktail (Lin-), Sca-1+, c-Kit+ (LSK), CD150+, and CD48- to isolate highly purified LT-HSCs.[5]
-
Human HSCs: In the human system, ALCAM is used alongside markers like Lin-, CD34+, CD38-, and CD49f to identify primitive HSCs.[5]
Functional Role of ALCAM in Hematopoiesis
ALCAM's function extends beyond being a mere surface marker; it plays an active role in regulating HSC fate.
Self-Renewal and Engraftment
Studies have demonstrated that ALCAM is critical for the long-term engraftment and self-renewal of HSCs.[3][4] In transplantation experiments, ALCAM-positive HSC fractions exhibit robust and sustained multilineage engraftment, whereas ALCAM-negative fractions show significantly reduced or no long-term repopulating capacity.[5] Mice deficient in ALCAM (Alcam-/-) have a markedly lower frequency of functional long-term repopulating cells in their bone marrow.[3][7]
HSC-Niche Interaction
The interaction between HSCs and the bone marrow niche is fundamental for maintaining stem cell quiescence and function. ALCAM facilitates this interaction through homophilic binding with ALCAM expressed on niche cells, particularly osteoblasts.[1][5] This adhesion is thought to be crucial for anchoring HSCs within their supportive microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on ALCAM in hematopoiesis.
| Parameter | Wild-Type (WT) | ALCAM-deficient (Alcam-/-) | Reference |
| Frequency of Long-Term Repopulating Cells in Bone Marrow | 1 in 15,213 (range: 1/10,559–1/21,918) | 1 in 51,885 (range: 1/35,999–1/74,781) | [3] |
| Long-Term Engraftment of Bone Marrow Cells | Significantly higher | Significantly reduced at lower donor cell doses | [3] |
| Number of LSK cells per femur (6-week-old mice) | 20,012 ± 885 | 9,430 ± 892 (53% reduction) | [1] |
| Number of LT-HSCs (LSKCD34-Flk2-) per femur (6-week-old mice) | Significantly higher | Significantly fewer | [1] |
| Cell Population (Murine) | % Chimerism (4 months post-transplantation) | Reference |
| 25 LSK CD48- CD150+ CD166+ cells | 69.5 ± 7.3% | [5] |
| 25 LSK CD48- CD150+ CD166- cells | 13.6 ± 11.6% | [5] |
| Cell Population (Human Cord Blood) | % Chimerism (16 weeks post-transplantation in NSG mice) | Reference |
| 1000 Lin- CD34+ CD38- CD49f+ CD166+ cells | 38.4 ± 8.9% | [5] |
| 1000 Lin- CD34+ CD38- CD49f+ CD166- cells | 1.6 ± 0.1% | [5] |
Signaling Pathways and Logical Relationships
While the intracellular signaling cascade directly downstream of ALCAM in HSCs is not fully elucidated, its expression is known to be regulated by the STAT3 transcription factor.[6] The functional consequences of ALCAM engagement point to its role in maintaining the stem cell pool and influencing lineage decisions.
Caption: ALCAM expression is regulated by STAT3, and its homophilic interaction with ALCAM on niche cells promotes HSC self-renewal and long-term engraftment.
Experimental Protocols
Isolation of Murine Hematopoietic Stem and Progenitor Cells
This protocol describes the isolation of bone marrow cells from mice for subsequent analysis or sorting of HSCs.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with 2% Fetal Bovine Serum (FBS)
-
Syringes (25G needle)
-
Mortar and pestle
-
70 µm and 40 µm cell strainers
-
Centrifuge
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Dissect femurs and tibias and clean them from surrounding muscle tissue.
-
Sterilize the bones by wiping with 70% ethanol.
-
In a sterile hood, cut the ends of the bones.
-
Flush the bone marrow out of the bones using a 25G needle and syringe filled with HBSS + 2% FBS into a sterile tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for the next step (e.g., staining buffer).
Caption: Workflow for the isolation of murine bone marrow cells for HSC analysis.
Flow Cytometry for Murine LT-HSC Identification
This protocol outlines the staining procedure for identifying the LSK (Lin- Sca-1+ c-Kit+) ALCAM+ CD150+ CD48- population, which is highly enriched for LT-HSCs.
Materials:
-
Isolated murine bone marrow cells
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc block (anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies:
-
Lineage cocktail (e.g., anti-CD3, CD4, CD8, B220, Gr-1, Mac-1, Ter119)
-
Anti-Sca-1 (e.g., PE-Cy7)
-
Anti-c-Kit (e.g., APC)
-
Anti-ALCAM (CD166) (e.g., PE)
-
Anti-CD150 (e.g., Pacific Blue)
-
Anti-CD48 (e.g., FITC)
-
-
Flow cytometer
Procedure:
-
Resuspend bone marrow cells in FACS buffer at a concentration of 1x10^7 cells/mL.
-
Add Fc block to the cell suspension and incubate on ice for 10 minutes to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies at pre-determined optimal concentrations.
-
Incubate the cells in the dark on ice for 30 minutes.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer. Gate on the Lin- population, then sequentially on Sca-1+ c-Kit+, followed by CD150+ CD48-, and finally analyze the ALCAM expression on this population.
Caption: A typical workflow for flow cytometric identification of ALCAM+ LT-HSCs.
Immunofluorescence Staining for ALCAM in Bone Marrow Tissue
This protocol provides a general guideline for visualizing ALCAM expression in bone marrow sections.
Materials:
-
Formalin-fixed, paraffin-embedded bone marrow sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., Sodium Citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., PBS with 5% goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-ALCAM (CD166)
-
Fluorochrome-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[8]
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating slides in sodium citrate buffer.[8]
-
Blocking: Permeabilize the sections and block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-ALCAM antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the slides and mount with an anti-fade mounting medium.
-
Visualization: Examine the slides using a fluorescence microscope.
Conclusion
ALCAM (CD166) is a robust and functionally significant marker for hematopoietic stem cells. Its high expression on primitive HSCs and its role in mediating critical interactions with the bone marrow niche underscore its importance in HSC biology. The protocols and data presented in this guide provide a framework for researchers to effectively identify, isolate, and study this crucial cell population, paving the way for advancements in hematopoietic research and the development of novel therapeutic strategies.
References
- 1. Activated leukocyte cell adhesion molecule (ALCAM or CD166) modulates bone phenotype and hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of activated leukocyte cell adhesion molecule (ALCAM) in cancer progression, invasion, metastasis and recurrence: A novel cancer stem cell marker and tumor-specific prognostic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcam Regulates Long-term Hematopoietic Stem Cell Engraftment and Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcam regulates long-term hematopoietic stem cell engraftment and self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. CD166 regulates human and murine hematopoietic stem cells and the hematopoietic niche - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Multicolor Immunofluorescence Staining Protocol [bio-techne.com]
Methodological & Application
Measuring Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) Expression in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1] It plays a crucial role in a variety of cellular processes, including cell-cell adhesion, T-cell activation and proliferation, and differentiation.[2][3] ALCAM mediates both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions.[4] Given its involvement in normal physiological processes and its dysregulation in various diseases, including cancer and autoimmune disorders, accurate measurement of ALCAM expression is critical for research and therapeutic development.[5][6]
These application notes provide detailed protocols for the quantitative and qualitative analysis of ALCAM expression in cells using common laboratory techniques.
Methods for Measuring ALCAM Expression
Several well-established methods can be employed to measure ALCAM expression at both the protein and mRNA levels. The choice of method depends on the specific research question, sample type, and desired level of quantification.
| Method | Target | Quantification | Throughput | Applications |
| Western Blot | Protein | Semi-quantitative to Quantitative | Low to Medium | Analysis of total protein expression in cell lysates, detection of different isoforms.[7][8] |
| Immunohistochemistry (IHC) | Protein | Semi-quantitative | Low to Medium | Visualization of ALCAM expression and localization within tissue architecture.[6][9] |
| Immunocytochemistry (ICC) | Protein | Semi-quantitative | Low to Medium | Visualization of ALCAM expression and subcellular localization in cultured cells.[10] |
| Flow Cytometry | Protein (Cell Surface & Intracellular) | Quantitative | High | Analysis of ALCAM expression on single cells, identification of cell subpopulations.[11] |
| Quantitative Real-Time PCR (qPCR) | mRNA | Quantitative | High | Measurement of ALCAM gene expression levels.[12][13] |
| ELISA | Protein (Soluble) | Quantitative | High | Measurement of soluble ALCAM concentrations in biological fluids.[14][15] |
Experimental Protocols
Western Blot
This protocol describes the detection of ALCAM protein in cell lysates.
a. Materials
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALCAM (see antibody selection guide)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel. The expected molecular weight of glycosylated ALCAM is approximately 100-105 kDa.[1][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ALCAM antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
c. Workflow Diagram
Western Blot experimental workflow.
Immunocytochemistry (ICC)
This protocol is for visualizing ALCAM expression in cultured cells.
a. Materials
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[16]
-
Blocking solution (e.g., 1% BSA or 10% normal serum in PBS)[16]
-
Primary antibody against ALCAM
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
b. Protocol
-
Cell Seeding: Grow cells on sterile glass coverslips in a petri dish.
-
Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[17]
-
Washing: Wash the cells twice with ice-cold PBS.[17]
-
Permeabilization: If detecting intracellular ALCAM, incubate with permeabilization buffer for 10 minutes.[16] This step is not necessary for detecting cell surface ALCAM.
-
Blocking: Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes.[16]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ALCAM antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.[16]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.[16]
-
Washing: Repeat the washing step.
-
Counterstaining: Incubate with a nuclear counterstain for 1-5 minutes.[16]
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
c. Workflow Diagram
Immunocytochemistry experimental workflow.
Flow Cytometry
This protocol details the measurement of cell surface ALCAM expression.
a. Materials
-
Single-cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FCS)
-
Fluorophore-conjugated primary antibody against ALCAM or an unconjugated primary antibody and a corresponding fluorophore-conjugated secondary antibody
-
Viability dye (optional)
-
Flow cytometer
b. Protocol
-
Cell Preparation: Prepare a single-cell suspension from your sample. Adjust the cell concentration to 1-5 x 10^6 cells/mL in ice-cold staining buffer.[18]
-
Blocking (Optional): To block Fc receptors, incubate cells with Fc block for 10 minutes.
-
Primary Antibody Staining: Add the fluorophore-conjugated anti-ALCAM antibody to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.[19]
-
Washing: Wash the cells twice by adding staining buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in staining buffer containing the fluorophore-conjugated secondary antibody and incubate for 20-30 minutes at 4°C in the dark. Follow with another wash step.
-
Viability Staining (Optional): Resuspend cells in staining buffer containing a viability dye to exclude dead cells from the analysis.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer for analysis.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of ALCAM-positive cells and the mean fluorescence intensity (MFI).
c. Workflow Diagram
Flow Cytometry experimental workflow.
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying ALCAM mRNA expression.
a. Materials
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for ALCAM and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
b. Protocol
-
RNA Isolation: Isolate total RNA from cells using a commercial kit.[20]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[21]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.[22]
-
Data Analysis: Determine the cycle threshold (Ct) values for ALCAM and the reference gene. Calculate the relative expression of ALCAM using the ΔΔCt method.
c. Workflow Diagram
Quantitative Real-Time PCR experimental workflow.
ALCAM Signaling Pathway
ALCAM is involved in T-cell co-stimulation through its interaction with CD6 on T-cells. This interaction stabilizes the immunological synapse between the T-cell and an antigen-presenting cell (APC), leading to T-cell activation, proliferation, and differentiation.[2][23][24]
ALCAM-CD6 signaling pathway.
Troubleshooting and Data Interpretation
-
Antibody Selection: The choice of a specific and validated antibody is crucial for reliable results. Refer to manufacturer datasheets for validated applications and recommended dilutions.
-
Controls: Always include appropriate controls in your experiments, such as negative controls (e.g., isotype controls for flow cytometry, no primary antibody for IHC/ICC) and positive controls (e.g., a cell line known to express ALCAM).
-
Data Normalization: For quantitative methods like Western Blot and qPCR, it is essential to normalize the data to a stable reference (loading control or reference gene) to account for variations in sample loading or input.
-
Subcellular Localization: Be aware that ALCAM can be localized to the cell membrane and may also be found in the cytoplasm.[25] The choice of fixation and permeabilization methods in ICC can influence the observed localization. Soluble forms of ALCAM can also be shed from the cell surface.[8]
By following these detailed protocols and considering the key aspects of experimental design and data analysis, researchers can accurately and reliably measure ALCAM expression to further elucidate its role in health and disease.
References
- 1. beckman.com [beckman.com]
- 2. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated Leukocyte Cell Adhesion Molecule Modulates Th2 Immune Response in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. Mechanisms of transcriptional regulation and prognostic significance of activated leukocyte cell adhesion molecule in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Activated Leukocyte Cell Adhesion Molecule Expression and Shedding in Thyroid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALCAM antibody (67768-1-Ig) | Proteintech [ptglab.com]
- 10. Immunocytochemistry protocol | Abcam [abcam.com]
- 11. CD166/ALCAM Expression Is Characteristic of Tumorigenicity and Invasive and Migratory Activities of Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 12. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALCAM (CD166) as a gene expression marker for human mesenchymal stromal cell characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activated Leukocyte Cell Adhesion Molecule: a Novel Biomarker for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elkbiotech.com [elkbiotech.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Flow Cytometry Protocol | Abcam [abcam.com]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
- 21. mcgill.ca [mcgill.ca]
- 22. origene.com [origene.com]
- 23. academic.oup.com [academic.oup.com]
- 24. JCI - The CD6/ALCAM pathway promotes lupus nephritis via T cell–mediated responses [jci.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for ALCAM Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It plays a crucial role in a variety of cellular processes, including cell-cell adhesion, T-cell activation, hematopoiesis, and angiogenesis.[1] Dysregulation of ALCAM expression has been implicated in the progression and metastasis of various cancers, making it a significant target of interest in research and drug development.[1][3] These application notes provide a detailed protocol for the immunohistochemical staining of ALCAM in paraffin-embedded tissues, methods for quantitative analysis, and an overview of its signaling interactions.
Quantitative Data Summary
The evaluation of ALCAM expression in tissues is often semi-quantitative, based on the intensity of the staining and the percentage of positively stained cells. Below is a summary of typical scoring systems and antibody dilutions used in ALCAM immunohistochemistry. Researchers should note that optimal conditions may vary depending on the specific antibody, tissue type, and fixation method used.
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:100 - 1:1000 | This is a general range. The optimal dilution should be determined empirically for each specific antibody and experimental setup.[4][5] |
| Primary Antibody Incubation | Overnight at 4°C | Longer incubation at a lower temperature promotes specific antibody binding and can reduce background staining.[4][5][6][7] Shorter incubations (e.g., 1-2 hours at room temperature) may also be possible, potentially with a higher antibody concentration.[6][7] |
| Secondary Antibody Incubation | 1-2 hours at Room Temperature | The dilution of the secondary antibody should be optimized according to the manufacturer's instructions.[4][6] |
| Staining Intensity Scoring | 0 (Negative), 1+ (Weak), 2+ (Moderate), 3+ (Strong) | Staining intensity is visually assessed under a microscope.[8][9] |
| Percentage of Positive Cells | Scored in ranges (e.g., <10%, 10-50%, >50%) or as a continuous variable. | The proportion of tumor cells showing positive staining is determined. |
| Immunoreactive Score (IRS) | IRS = Staining Intensity Score × Percentage of Positive Cells Score | This composite score provides a more comprehensive measure of protein expression. |
Experimental Protocol: ALCAM Immunohistochemistry on Paraffin-Embedded Tissues
This protocol outlines the key steps for the immunohistochemical detection of ALCAM on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Deparaffinization and Rehydration
a. Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes to remove paraffin. b. Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions:
- 100% Ethanol for 2 x 3 minutes.
- 95% Ethanol for 3 minutes.
- 70% Ethanol for 3 minutes. c. Rinse slides in distilled water for 5 minutes.
Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is the most common method for ALCAM. a. Place slides in a staining jar filled with an appropriate antigen retrieval buffer. Commonly used buffers include:
- Tris-EDTA Buffer (pH 9.0)
- Citrate Buffer (pH 6.0) b. Heat the slides in the retrieval solution using a microwave, pressure cooker, or water bath. A typical protocol involves heating to 95-100°C for 20 minutes. c. Allow the slides to cool down to room temperature in the retrieval buffer (approximately 20 minutes). d. Rinse the slides with Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) for 2 x 5 minutes.
Peroxidase and Protein Blocking
a. To block endogenous peroxidase activity (for chromogenic detection using HRP), incubate the sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature. b. Rinse with PBS/TBS for 2 x 5 minutes. c. To block non-specific antibody binding, incubate the sections with a protein blocking solution (e.g., 5% normal goat serum or bovine serum albumin in PBS/TBS) for 30-60 minutes at room temperature in a humidified chamber.
Primary Antibody Incubation
a. Gently tap off the blocking solution from the slides. b. Apply the primary antibody against ALCAM, diluted in antibody diluent, to the tissue sections. c. Incubate overnight at 4°C in a humidified chamber.
Detection
a. The next day, bring the slides to room temperature and rinse with PBS/TBS for 3 x 5 minutes. b. Apply the appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse/rabbit IgG) diluted in antibody diluent. c. Incubate for 1-2 hours at room temperature in a humidified chamber. d. Rinse with PBS/TBS for 3 x 5 minutes.
Chromogenic Development
a. Prepare the chromogen substrate solution (e.g., DAB - 3,3'-Diaminobenzidine) according to the manufacturer's instructions. b. Apply the chromogen to the tissue sections and incubate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor the color development under a microscope. c. Stop the reaction by immersing the slides in distilled water.
Counterstaining
a. Counterstain the sections with Hematoxylin for 30-60 seconds to visualize cell nuclei. b. "Blue" the sections by rinsing in running tap water or a bluing reagent. c. Rinse with distilled water.
Dehydration and Mounting
a. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%). b. Clear the sections in xylene. c. Mount a coverslip onto the slide using a permanent mounting medium. d. Allow the slides to dry before microscopic examination.
Visualization of Workflow and Signaling
ALCAM Immunohistochemistry Workflow
Caption: Workflow for ALCAM Immunohistochemistry.
ALCAM Signaling and Interactions
ALCAM participates in both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) cell-cell interactions.[2] These interactions are crucial for modulating T-cell responses and maintaining tissue architecture. ALCAM's cytoplasmic tail is short and lacks intrinsic enzymatic activity; instead, it is thought to mediate downstream effects by linking to the actin cytoskeleton through adaptor proteins such as syntenin-1 and ezrin.[10] Furthermore, the extracellular domain of ALCAM can be shed by metalloproteinases like ADAM17 and MMP14, releasing a soluble form of ALCAM (sALCAM) that can have regulatory functions.[1] The expression of the ALCAM gene is also regulated by transcription factors such as NF-κB.[3]
Caption: ALCAM signaling and molecular interactions.
References
- 1. The role of activated leukocyte cell adhesion molecule (ALCAM) in cancer progression, invasion, metastasis and recurrence: A novel cancer stem cell marker and tumor-specific prognostic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activated leukocyte cell adhesion molecule (ALCAM)/CD166 in pancreatic cancer, a pivotal link to clinical outcome and vascular embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of transcriptional regulation and prognostic significance of activated leukocyte cell adhesion molecule in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. ALCAM (CD166) Expression and Serum Levels in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
ALCAM (CD166) Antibody for Flow Cytometry Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It plays a crucial role in a variety of cellular processes, including cell-cell adhesion, immune response, and cancer progression. ALCAM mediates both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions, the latter being critical for T-cell activation and proliferation.[1][2][3] Flow cytometry is an indispensable tool for studying the expression and function of ALCAM in diverse cell populations. This document provides detailed application notes and protocols for the analysis of ALCAM using flow cytometry.
Data Presentation: ALCAM Expression on Immune and Cancer Cells
The expression of ALCAM varies across different cell types and can be modulated in disease states. The following tables summarize quantitative data on ALCAM expression from published studies, providing a reference for expected expression levels.
Table 1: ALCAM Expression on Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Subset | Condition | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) | Reference |
| CD14+ Monocytes | Healthy Donors | 85 ± 5 | 5000 ± 1500 | [4] |
| aGvHD Patients | Increased | Increased | [4] | |
| Plasmacytoid Dendritic Cells (pDC) | Healthy Donors | High | High | [4] |
| Myeloid Dendritic Cells (mDC) | Healthy Donors | Low | Low | [4] |
| aGvHD Patients | Increased | Increased | [4] | |
| CD4+ T cells | Healthy Donors | Low | Low | [5] |
| CD8+ T cells | Healthy Donors | Low | Low | [5] |
| NK cells (CD3-CD56+) | Healthy Donors | Substantial | Not Reported | [6] |
| B cells (CD3-CD20+) | Healthy Donors | Low | Low | [6] |
aGvHD: acute Graft-versus-Host Disease
Table 2: ALCAM Expression in Cancer
| Cancer Type | Tissue | % Positive Cells | Key Findings | Reference |
| Pancreatic Cancer | Surgical Tissue | 33.8 - 70.2% | High expression compared to normal pancreas.[7] | [7] |
| Oral Squamous Cell Carcinoma | Surgical Tissue | 79.41% (Overall) | Higher in larger tumors. | [8] |
| Colon Cancer | Surgical Tissue | Increased vs. Normal | High levels associated with longer overall survival. | [9] |
| Melanoma | Primary Lesions | >70% in thick lesions | High expression correlates with poor prognosis.[3] | [10] |
Experimental Protocols
This section provides a detailed protocol for the immunophenotyping of ALCAM on peripheral blood mononuclear cells (PBMCs) by flow cytometry.
Protocol: Staining of ALCAM on Human PBMCs for Flow Cytometry Analysis
I. Materials and Reagents
-
Antibodies:
-
PE-conjugated anti-human CD166 (ALCAM) antibody (Clone: 3A6)
-
Fluorochrome-matched isotype control (e.g., PE Mouse IgG1, κ Isotype Control)
-
Antibodies for co-staining specific cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19, anti-CD56)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS) and 0.09% Sodium Azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fixation/Permeabilization Buffer (if performing intracellular staining)
-
Viability Dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
-
Equipment:
-
Flow cytometer
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Flow cytometry tubes
-
II. Experimental Workflow
Caption: Workflow for ALCAM flow cytometry analysis.
III. Step-by-Step Procedure
-
PBMC Isolation: Isolate PBMCs from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Counting and Viability: Wash the isolated PBMCs with PBS. Perform a cell count and assess viability using a method like trypan blue exclusion. Cell viability should be >90%.
-
Cell Suspension: Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
Fc Receptor Blocking (Optional but Recommended): To reduce non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10 minutes at 4°C.
-
Viability Staining: Stain the cells with a viability dye according to the manufacturer's instructions. This is crucial to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
-
Surface Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add the PE-conjugated anti-human ALCAM antibody at the recommended concentration (e.g., 5 µL per test).[1]
-
In a separate tube, add the same concentration of the PE-conjugated isotype control.
-
Add other fluorochrome-conjugated antibodies for co-staining of specific immune cell subsets.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: After incubation, add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Fixation (Optional): If data acquisition will not be performed immediately, cells can be fixed with a suitable fixative (e.g., 1-4% paraformaldehyde). Note that fixation will kill the cells.
-
Data Acquisition: Acquire the samples on a flow cytometer. Be sure to set up appropriate compensation controls to correct for spectral overlap between fluorochromes.
-
Data Analysis: Analyze the acquired data using appropriate flow cytometry analysis software. Gate on the cell population of interest based on forward and side scatter properties, and then on specific lineage markers. Use the isotype control to set the gate for ALCAM-positive cells.
ALCAM Signaling and Interactions
ALCAM's function is intimately linked to its interactions with other molecules, primarily CD6 on T-cells and homophilic interactions with other ALCAM molecules. These interactions are crucial for the formation and stabilization of the immunological synapse, leading to T-cell activation and proliferation.[5][11] The extracellular domain of ALCAM can also be shed from the cell surface by metalloproteinases such as ADAM17, releasing a soluble form (sALCAM).[11]
Caption: ALCAM interaction and signaling pathway.
ALCAM in Drug Development
The critical role of the ALCAM-CD6 pathway in T-cell mediated immune responses makes it an attractive target for therapeutic intervention in autoimmune diseases and cancer.[4][12] While no ALCAM-targeting monoclonal antibodies are currently in clinical development, the pathway is being targeted indirectly.[13][14]
-
Therapeutic Targeting: Itolizumab, an anti-CD6 monoclonal antibody, blocks the interaction between CD6 and ALCAM, thereby inhibiting T-cell activation and proliferation.[4] This approach is being investigated for the treatment of conditions like lupus nephritis and graft-versus-host disease.[4][11]
-
Biomarker Potential: ALCAM expression levels, as measured by flow cytometry and other methods, are being explored as a prognostic biomarker in various cancers.[3][15] For instance, high ALCAM expression has been associated with poor prognosis in melanoma but longer survival in colon cancer, highlighting its context-dependent role.[3][9]
-
Preclinical Research: ALCAM-blocking antibodies and antibody fragments are valuable tools in preclinical research to investigate the role of ALCAM in disease models and to validate it as a therapeutic target.[13][16]
Flow cytometry is a pivotal technique in these drug development efforts, enabling:
-
Quantification of target engagement by therapeutic antibodies.
-
Monitoring of ALCAM expression on circulating tumor cells or immune cells as a pharmacodynamic biomarker.[13][17]
-
Assessment of the effects of drug candidates on immune cell function and activation.[13]
Caption: Role of ALCAM in drug development.
References
- 1. ALCAM antibody (CL750-65223) | Proteintech [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. ALCAM/CD166: cancer-related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation | Haematologica [haematologica.org]
- 6. ashpublications.org [ashpublications.org]
- 7. CD166/ALCAM Expression Is Characteristic of Tumorigenicity and Invasive and Migratory Activities of Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 8. The Occurrence of Activated Leukocyte Cell Adhesion Molecule (ALCAM) and Its Predictive Factors in Patients with Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Clinical and Theranostic Values of Activated Leukocyte Cell Adhesion Molecule (ALCAM)/CD166 in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activated Leukocyte Cell Adhesion Molecule Modulates Th2 Immune Response in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. Mechanisms of transcriptional regulation and prognostic significance of activated leukocyte cell adhesion molecule in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization and Characterization of Novel ALCAM-Targeting Antibody Fragments for Transepithelial Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Hypoxia‐ALCAM high Macrophage‐ Exhausted T Cell Axis in Tumor Microenvironment Remodeling for Immunotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Binding Assays Using Recombinant ALCAM
For Researchers, Scientists, and Drug Development Professionals
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It plays a crucial role in a variety of cellular processes, including T-cell activation, leukocyte migration, and angiogenesis, through both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions.[1][2][3][4] Recombinant ALCAM is a valuable tool for studying these interactions in vitro, enabling the elucidation of signaling pathways and the screening of potential therapeutic agents.
These application notes provide detailed protocols for utilizing recombinant ALCAM in common in vitro binding assays: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and cell-based adhesion assays.
Data Presentation: Quantitative Binding Affinities
The following table summarizes the dissociation constants (Kd) for ALCAM interactions, providing a reference for expected binding strengths in various assays.
| Interacting Molecules | Assay Method | Dissociation Constant (Kd) | Reference |
| Human ALCAM - Human ALCAM (Homophilic) | Surface Plasmon Resonance (SPR) | 29 - 48 µM | [1] |
| Human ALCAM - Human CD6 (Heterophilic) | Surface Plasmon Resonance (SPR) | 0.4 - 1.0 µM | [1][5] |
Signaling Pathways and Experimental Workflows
ALCAM-CD6 Signaling Pathway
The interaction between ALCAM on an antigen-presenting cell (APC) and CD6 on a T-cell is a critical co-stimulatory signal in T-cell activation. This interaction helps to stabilize the immunological synapse, leading to downstream signaling cascades that promote T-cell proliferation and cytokine production.[6][7]
Caption: ALCAM-CD6 interaction in the immunological synapse.
General Experimental Workflow for In Vitro Binding Assays
The following diagram outlines a typical workflow for conducting in vitro binding assays with recombinant ALCAM.
Caption: General workflow for ALCAM in vitro binding assays.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantitative detection of ALCAM binding to its ligand (e.g., recombinant CD6 or another ALCAM molecule). Recombinant ALCAM can also be used as a standard for quantifying soluble ALCAM in samples.[8]
Materials:
-
Recombinant Human ALCAM (carrier-free)
-
Recombinant binding partner (e.g., CD6-Fc chimera) or sample containing soluble ALCAM
-
96-well microplate
-
Capture Antibody (anti-ALCAM)
-
Detection Antibody (biotinylated anti-ligand or anti-ALCAM)
-
Streptavidin-HRP
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Reagent Diluent (e.g., 1% BSA in PBS)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Plate Coating:
-
Dilute the capture antibody to a working concentration (e.g., 1-4 µg/mL) in PBS.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at room temperature.
-
-
Blocking:
-
Aspirate each well and wash three times with 300 µL of Wash Buffer.
-
Add 300 µL of Reagent Diluent to each well to block non-specific binding.
-
Incubate for at least 1 hour at room temperature.
-
-
Sample/Standard Incubation:
-
Aspirate and wash the wells as in step 2.
-
Prepare a serial dilution of the recombinant ALCAM standard (e.g., from 10 ng/mL down to 0.156 ng/mL) in Reagent Diluent.[9][10]
-
Add 100 µL of the standards or samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature or 37°C.[9]
-
-
Detection Antibody Incubation:
-
Aspirate and wash the wells.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature or 1 hour at 37°C.[9]
-
-
Streptavidin-HRP Incubation:
-
Aspirate and wash the wells.
-
Add 100 µL of the working dilution of Streptavidin-HRP to each well.
-
Cover the plate and incubate for 20 minutes at room temperature, protected from light.
-
-
Signal Development and Measurement:
-
Aspirate and wash the wells.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration versus the concentration.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of ALCAM in the samples.
| ELISA Parameter | Recommended Concentration/Time |
| Standard Curve Range | 0.156 - 10 ng/mL[9][10] |
| Sample Incubation | 2 hours at 37°C[9] |
| Detection Antibody Incubation | 1 hour at 37°C[9] |
| Substrate Incubation | 15-25 minutes at 37°C[9] |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. This protocol provides a general guideline for analyzing the interaction between recombinant ALCAM and a binding partner.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant Human ALCAM (high purity)
-
Recombinant binding partner (analyte)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration Solution (e.g., glycine-HCl, pH 1.5-2.5)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject recombinant ALCAM (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte (e.g., recombinant CD6) over the immobilized ALCAM surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time. The response units (RU) are proportional to the mass of analyte bound.
-
-
Surface Regeneration:
-
After each analyte injection, inject the Regeneration Solution to remove the bound analyte and prepare the surface for the next injection. The optimal regeneration solution should be determined empirically to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
| SPR Parameter | General Guideline |
| Immobilized ALCAM Concentration | 0.5 µg/mL (for binding to CD6) |
| Analyte (CD6) Concentration Range | 30.0 - 240 ng/mL |
| Flow Rate | 10 - 30 µL/min |
| Association Time | 120 - 300 seconds |
| Dissociation Time | 300 - 900 seconds |
Cell-Based Adhesion Assay
This assay measures the ability of cells expressing a ligand for ALCAM to adhere to a surface coated with recombinant ALCAM.
Materials:
-
Recombinant Human ALCAM
-
96-well tissue culture plates
-
Cells expressing the ALCAM ligand (e.g., CD6-expressing T-cells)
-
Cell labeling dye (e.g., Calcein-AM)
-
Adhesion Buffer (e.g., HBSS with 1% BSA)
-
PBS
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant ALCAM at a concentration of 5-20 µg/mL in PBS overnight at 4°C.
-
Wash the wells with PBS to remove unbound protein.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Preparation:
-
Label the cells expressing the ALCAM ligand with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in Adhesion Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Adhesion:
-
Wash the coated and blocked plate with Adhesion Buffer.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells with pre-warmed Adhesion Buffer to remove non-adherent cells. The number of washes may need to be optimized.
-
Lyse the remaining adherent cells and measure the fluorescence using a plate reader. Alternatively, the fluorescence of the adherent cells can be read directly.
-
Data Analysis:
-
Quantify adhesion by comparing the fluorescence of the test wells to control wells (e.g., coated with BSA only).
-
The results can be expressed as the percentage of adherent cells.
| Cell Adhesion Assay Parameter | Recommended Condition |
| Recombinant ALCAM Coating Concentration | 5 - 20 µg/mL |
| Cell Seeding Density | 1 x 10⁵ cells/well |
| Incubation Time | 30 - 60 minutes at 37°C |
| Blocking Agent | 1% BSA in PBS |
References
- 1. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 2. Molecular basis for the homophilic activated leukocyte cell adhesion molecule (ALCAM)-ALCAM interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recombinant Human ALCAM - Leinco Technologies [leinco.com]
- 9. Human Activated Leukocyte Cell Adhesion Molecule (ALCAM) ELISA Kit RD-ALCAM-Hu [reddotbiotech.com]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for ALCAM Knockdown using siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion, through both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions.[2][3] Dysregulation of ALCAM expression has been implicated in the progression and metastasis of several types of cancer, making it a significant target for therapeutic research.[1][4][5] Small interfering RNA (siRNA) technology offers a potent and specific method for silencing ALCAM gene expression, thereby enabling the investigation of its functional roles and its potential as a therapeutic target.[6] This document provides a detailed experimental protocol for ALCAM knockdown using siRNA, methods for validating knockdown efficiency, and an overview of its involvement in cellular signaling pathways.
Quantitative Data Summary
Successful knockdown of ALCAM can be quantified at both the mRNA and protein levels. The following table summarizes representative quantitative data from an ALCAM siRNA knockdown experiment in the SCC-4 human oral squamous cell carcinoma cell line.
| Analysis | Target | Knockdown Efficiency | Effect on Other Proteins | Reference |
| RT-PCR | ALCAM mRNA | - | - | [7] |
| Immunoblot (Western Blot) | ALCAM Protein | 7-fold decrease | 3-fold increase in E-cadherin, 2-fold increase in β-catenin | [7] |
| Confocal Microscopy | ALCAM Protein Expression | 95% down-regulation | Increased expression of E-cadherin and β-catenin | [7] |
Experimental Protocols
This section outlines a general protocol for ALCAM knockdown using siRNA, which can be adapted for specific cell lines and research questions. Optimization of parameters such as siRNA concentration and transfection reagent volume is recommended for each new cell line.[8][9]
Materials
-
ALCAM-specific siRNA and a non-targeting (scrambled) control siRNA[10][11]
-
Mammalian cell line of interest
-
Complete cell culture medium (with and without serum and antibiotics)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX, Santa Cruz Biotechnology siRNA Transfection Reagent)[12][13]
-
Serum-free medium for complex formation (e.g., Opti-MEM™)[13][14]
-
Reagents and equipment for qPCR and Western blotting
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in an ALCAM siRNA knockdown experiment.
Step-by-Step Protocol
Day 0: Cell Seeding
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. For a 6-well plate, this is typically 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium supplemented with serum.[12]
-
Incubate the cells at 37°C in a CO2 incubator overnight.[12]
Day 1: siRNA Transfection
-
Preparation of siRNA-Transfection Reagent Complexes (per well of a 6-well plate):
-
Solution A (siRNA): Dilute 20-80 pmol of ALCAM siRNA (or control siRNA) into 100 µl of serum-free siRNA Transfection Medium.[12] The optimal final concentration of siRNA is typically between 10-50 nM and should be determined experimentally.[9]
-
Solution B (Transfection Reagent): Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of serum-free siRNA Transfection Medium.[12]
-
-
Combine Solution A and Solution B. Mix gently by pipetting up and down.
-
Incubate the mixture for 15-45 minutes at room temperature to allow for the formation of transfection complexes.[12]
-
Transfection:
-
After the incubation period, add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration.
-
Incubate the cells for an additional 24-72 hours before analysis. The optimal incubation time will depend on the stability of the ALCAM protein and the specific cell line.[8]
Day 2-4: Validation of Knockdown
Quantitative RT-PCR (qPCR) for ALCAM mRNA Levels
-
RNA Isolation: At 24-48 hours post-transfection, harvest the cells and isolate total RNA using a suitable method such as the acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.[12]
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for ALCAM and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[7][10] A significant increase in the Ct value for ALCAM in the siRNA-treated sample compared to the control indicates successful knockdown at the mRNA level.[15]
Western Blotting for ALCAM Protein Levels
-
Cell Lysis: At 48-96 hours post-transfection, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ALCAM overnight at 4°C.[10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results.[7] A significant reduction in the band intensity corresponding to ALCAM in the siRNA-treated sample compared to the control confirms protein knockdown.[6] A loading control, such as α-tubulin or β-actin, should be used to ensure equal protein loading.[7]
ALCAM Signaling Pathway
ALCAM is involved in multiple signaling pathways that regulate cell adhesion, migration, and proliferation. Its interaction with CD6 on T-cells is crucial for T-cell activation and immune responses.[3][18][19] In the context of cancer, ALCAM expression has been linked to the Wnt/β-catenin signaling pathway. Knockdown of ALCAM has been shown to increase the expression of E-cadherin and β-catenin, suggesting that ALCAM may negatively regulate this complex, which is critical for cell-cell adhesion.[7]
Caption: A diagram showing ALCAM's role in cell adhesion and its potential link to the Wnt/β-catenin pathway.
References
- 1. The role of activated leukocyte cell adhesion molecule (ALCAM) in cancer progression, invasion, metastasis and recurrence: A novel cancer stem cell marker and tumor-specific prognostic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALCAM, Activated Leukocyte Cell Adhesion Molecule, Influences the Aggressive Nature of Breast Cancer Cells, a Potential Connection to Bone Metastasis | Anticancer Research [ar.iiarjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ALCAM | Cancer Genetics Web [cancer-genetics.org]
- 5. CD166/ALCAM Expression Is Characteristic of Tumorigenicity and Invasive and Migratory Activities of Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encodeproject.org [encodeproject.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. genscript.com [genscript.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a novel western blot assay to monitor patterns and levels of alpha dystroglycan in skeletal muscle of patients with limb girdle muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALCAM Overexpression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It plays a crucial role in a variety of cellular processes, including cell-cell adhesion, T-cell activation and proliferation, and leukocyte trafficking. ALCAM mediates these functions through both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions.[1] Given its involvement in immune responses and its aberrant expression in various cancers, ALCAM is a significant target for research and therapeutic development.[2]
These application notes provide detailed protocols for the transient and stable transfection of an ALCAM overexpression plasmid into mammalian cells. This guide includes methods for chemical-based transfection and electroporation, downstream analysis of ALCAM expression, and functional assays to confirm the biological activity of the overexpressed protein.
Data Presentation: Optimizing Transfection Parameters
Successful transfection requires optimization of several key parameters. The following tables provide recommended starting conditions for lipid-based transfection and electroporation. It is crucial to empirically determine the optimal conditions for your specific cell type and experimental setup.
Table 1: Recommended Starting Conditions for Lipid-Based Transfection (per well of a 6-well plate)
| Parameter | Recommendation | Notes |
| Cell Confluency | 70-90% | Healthy, actively dividing cells yield higher efficiency. |
| Plasmid DNA | 2.5 µg | Use high-purity, endotoxin-free plasmid DNA (A260/A280 ratio of ~1.8). |
| Transfection Reagent | 3.75 - 7.5 µL | Optimize the lipid-to-DNA ratio (e.g., 1.5:1 to 3:1). |
| Complex Formation Time | 15-20 minutes | Incubate the DNA-lipid complex at room temperature. |
| Post-transfection Incubation | 24-72 hours | Assay for gene expression within this timeframe. |
Table 2: Example Electroporation Parameters for HEK293 Cells
| Parameter | Setting | Reference |
| Cell Density | 1-3 x 10⁶ cells/mL | Use cells in the logarithmic growth phase. |
| Plasmid DNA | 5-15 µg | High-quality plasmid DNA is essential. |
| Electroporation Buffer | Commercial buffer (e.g., Opti-MEM) or PBS | Buffer choice can impact efficiency and viability. |
| Cuvette Gap | 2 mm | --- |
| Voltage | 200-250 V | Optimize for your specific cell line.[3][4] |
| Capacitance | 850-960 µF | Optimize for your specific cell line.[3][4] |
| Pulse | 1-5 pulses | --- |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: ALCAM-CD6 interaction enhances T-cell receptor (TCR) signaling, activating the MAPK cascade.
Caption: General workflow for ALCAM plasmid transfection and subsequent analysis.
Experimental Protocols
Protocol 1: Lipid-Based Transient Transfection of ALCAM Plasmid
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ALCAM overexpression plasmid
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293 cells, this is typically 0.25–1 x 10⁶ cells per well.
-
DNA Dilution: On the day of transfection, dilute 2.5 µg of the ALCAM plasmid DNA in 125 µL of Opti-MEM™ medium in a sterile tube. Mix gently.
-
Lipid Reagent Dilution: In a separate sterile tube, dilute 3.75-7.5 µL of the lipid transfection reagent in 125 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
Transfection: Add the 250 µL of the DNA-lipid complex mixture drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Analysis: After the incubation period, proceed with the analysis of ALCAM expression (see Protocol 4).
Protocol 2: Electroporation of ALCAM Plasmid
This protocol is suitable for difficult-to-transfect cells or for applications requiring high transfection efficiency. Parameters provided are a starting point for HEK293 cells and should be optimized.
Materials:
-
Target cells (e.g., HEK293)
-
ALCAM overexpression plasmid
-
Electroporation buffer
-
Electroporation cuvettes (2 mm gap)
-
Electroporator
Procedure:
-
Cell Preparation: Culture cells to a healthy state and harvest them during the logarithmic growth phase. Count the cells and resuspend them in ice-cold electroporation buffer at a concentration of 1-3 x 10⁶ cells/mL.[3]
-
DNA Addition: Add 5-15 µg of high-quality ALCAM plasmid DNA to 80-100 µL of the cell suspension.[3][5]
-
Electroporation: Transfer the cell/DNA mixture to a pre-chilled 2 mm electroporation cuvette. Ensure there are no air bubbles. Electroporate the cells using pre-optimized settings (e.g., for HEK293: 220 V, 960 µF, 1 pulse).[3]
-
Recovery: Immediately after the pulse, add 500 µL of pre-warmed complete growth medium to the cuvette. Gently transfer the cells to a culture plate containing fresh, pre-warmed medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Analysis: Proceed with the analysis of ALCAM expression.
Protocol 3: Generation of a Stable ALCAM-Expressing Cell Line
This protocol describes the selection of cells that have stably integrated the ALCAM overexpression plasmid, which must also contain a selectable marker (e.g., neomycin or puromycin (B1679871) resistance).
Procedure:
-
Transfection: Transfect the cells with the ALCAM plasmid containing a selectable marker using either Protocol 1 or 2.
-
Recovery: Allow the cells to recover for 24-48 hours post-transfection in non-selective complete growth medium.
-
Selection: Passage the cells into a larger culture vessel and replace the medium with a complete growth medium containing the appropriate selection antibiotic (e.g., G418 for neomycin resistance or puromycin). The optimal concentration of the antibiotic must be determined beforehand by generating a kill curve for the parental cell line.
-
Maintenance: Replace the selective medium every 3-4 days to remove dead cells and maintain the selection pressure.
-
Colony Isolation: After 2-3 weeks, antibiotic-resistant colonies should become visible. Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expansion and Verification: Expand the isolated clones and verify ALCAM expression using Western blot or flow cytometry (Protocol 4).
Protocol 4: Verification of ALCAM Overexpression
A. Western Blot Analysis
-
Protein Extraction: Lyse the transfected and control cells in RIPA buffer with protease inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against ALCAM. The glycosylated form of ALCAM runs at approximately 105 kDa.[3] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
B. Flow Cytometry for Cell Surface ALCAM
-
Cell Preparation: Harvest transfected and control cells and prepare a single-cell suspension.
-
Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of staining buffer (e.g., PBS with 1% BSA). Add a fluorophore-conjugated primary antibody against ALCAM.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibody.
-
Analysis: Resuspend the cells in staining buffer and analyze them on a flow cytometer. Compare the fluorescence intensity of the transfected cells to the control cells.
C. Immunofluorescence
-
Cell Seeding: Grow cells on glass coverslips and transfect as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1-0.25% Triton X-100 in PBS if co-staining for intracellular proteins. For cell surface ALCAM, permeabilization is not necessary.[6][7]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).[6]
-
Antibody Staining: Incubate with a primary antibody against ALCAM, followed by a fluorophore-conjugated secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.
Protocol 5: Functional Assay - Cell Adhesion
This assay measures the ability of ALCAM-overexpressing cells to adhere to a monolayer of cells or to a purified ligand.
Procedure:
-
Prepare Target Surface: Plate a monolayer of cells that either express ALCAM (for homophilic adhesion) or CD6 (for heterophilic adhesion) in a 96-well plate. Alternatively, coat the wells with recombinant CD6-Fc protein.
-
Label Transfected Cells: Label the ALCAM-overexpressing cells and control cells with a fluorescent dye (e.g., Calcein-AM).
-
Adhesion: Add the labeled cells to the prepared 96-well plate and incubate for a set period (e.g., 30-60 minutes) at 37°C to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. Increased fluorescence in wells with ALCAM-overexpressing cells compared to controls indicates enhanced adhesion.[8]
Expected Results and Troubleshooting
-
Transfection Efficiency: Transient transfection efficiencies can vary widely depending on the cell type and method used, from 30% to over 90%. Electroporation generally yields higher efficiencies than lipid-based methods.
-
ALCAM Expression: Successful overexpression should be clearly detectable by Western blot as a band at ~105 kDa and by a significant shift in fluorescence intensity in flow cytometry.
-
Functional Consequences: Overexpression of ALCAM is expected to increase cell-cell adhesion.[8] Depending on the cellular context, it may also influence cell migration, proliferation, and signaling pathways.
-
Troubleshooting - Low Transfection Efficiency:
-
Optimize the DNA-to-reagent ratio.
-
Ensure cells are healthy and at the optimal confluency.
-
Use high-quality, endotoxin-free plasmid DNA.
-
For difficult-to-transfect cells, consider switching to electroporation or a viral delivery system.
-
-
Troubleshooting - High Cell Toxicity:
-
Reduce the amount of DNA and/or transfection reagent.
-
Change the medium 4-6 hours post-transfection.
-
Ensure the cell density is not too low at the time of transfection.
-
-
Troubleshooting - No Functional Effect:
-
Confirm high levels of ALCAM overexpression at the cell surface via flow cytometry.
-
Ensure the functional assay is optimized and appropriate for the cell types used.
-
Verify the integrity and functionality of the ALCAM plasmid construct.
-
References
- 1. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated leukocyte cell-adhesion molecule (ALCAM) promotes malignant phenotypes of malignant mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protean.bio [protean.bio]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 8. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) in Cancer Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a 100-105 kDa transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It plays a crucial role in cell-cell adhesion through both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions.[1] While ALCAM is involved in various physiological processes, including T-cell activation and hematopoiesis, its aberrant expression has been increasingly implicated in the progression, invasion, and metastasis of numerous cancers.[1][2] This document provides detailed application notes and experimental protocols for studying the role of ALCAM in cancer metastasis.
The expression pattern and prognostic significance of ALCAM appear to be tumor-type dependent, acting as a marker for poor prognosis in some cancers while its role in others is more complex.[1][3] Elevated ALCAM expression has been associated with increased metastatic potential and poor overall survival in several malignancies, including non-small-cell lung cancer, gastric cancer, and pancreatic cancer.[4][5] It is involved in critical steps of the metastatic cascade, such as the interaction of cancer cells with the vascular endothelium, facilitating extravasation.[5][6]
Data Presentation: ALCAM Expression and Metastasis
The following tables summarize quantitative data on ALCAM expression in various cancers and its correlation with metastasis and patient outcomes.
Table 1: ALCAM Expression in Primary Tumors and Metastases
| Cancer Type | Primary Tumor ALCAM Expression | Metastatic Tissue ALCAM Expression | Key Findings | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) | 27.7% strong expression | 50.7% strong expression in brain metastases; 46.6% in lymph node metastases | ALCAM expression is significantly increased in brain and lymph node metastases compared to primary tumors.[5][6] | [5][6] |
| Breast Cancer | Variable, but lower levels in tumors of patients who develop skeletal metastasis. | Significantly higher expression in skin metastases. | Low ALCAM in primary tumors may be linked to bone metastasis, while high expression is seen in skin metastases.[7][8] | [7][8] |
| Colorectal Cancer | Membranous ALCAM is associated with shortened survival. | Tumors from patients with distant metastasis had low levels of ALCAM. | The role of ALCAM in colorectal cancer metastasis is complex and may depend on cellular localization.[9] | [9] |
| Gastric Cancer | High expression linked to shorter survival. | Positive membrane ALCAM staining is linked to vascular invasion and nodal metastasis. | High ALCAM expression is a negative prognostic indicator. | [4] |
| Pancreatic Cancer | High expression in 12.2% of pancreatic cancer tissues. | Not specified | High ALCAM expression is associated with perineural invasion.[10] | [10] |
Table 2: Prognostic Significance of ALCAM Expression
| Cancer Type | High ALCAM Expression Correlation | Low ALCAM Expression Correlation | Reference |
| NSCLC | Shorter overall survival in patients with strong ALCAM expression in primary tumors and brain metastases.[5] | - | [5] |
| Breast Cancer | Associated with nodal involvement and a tendency for tumor cells in bone marrow. | Favorable prognosis in some studies. | [2][11] |
| Colorectal Cancer | Shorter overall survival (membranous ALCAM). | Longer overall and disease-free survival. | [9] |
| Gastric Cancer | Shorter overall survival. | - | [4] |
| Endometrioid Endometrial Cancer | Poorer recurrence-free survival in early-stage patients. | - |
Signaling Pathways and Molecular Interactions
ALCAM-mediated signaling is integral to its role in metastasis. Key interactions include homophilic ALCAM-ALCAM binding between cancer cells or between cancer cells and endothelial cells, and heterophilic binding to CD6 on T-cells.[12] Intracellularly, ALCAM's cytoplasmic tail is linked to the cytoskeleton via the ERM (ezrin-radixin-moesin) protein family, a process that can be regulated by SRC kinase.[4][13] This connection to the cytoskeleton is crucial for mediating changes in cell adhesion, migration, and invasion. ALCAM has also been shown to influence the activation of matrix metalloproteinases (MMPs), such as MMP-2, which are critical for the degradation of the extracellular matrix during invasion.[8]
Experimental Workflows
A typical experimental workflow to investigate the role of ALCAM in cancer metastasis involves modulating its expression in cancer cell lines and assessing the functional consequences in vitro and in vivo.
Experimental Protocols
Immunohistochemistry (IHC) for ALCAM in Paraffin-Embedded Tissues
This protocol details the detection of ALCAM protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Citrate Buffer, pH 6.0 or Tris-EDTA buffer, pH 8.0-8.4)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking solution (e.g., 5% BSA or serum from the secondary antibody host species)
-
Primary antibody: Anti-ALCAM/CD166 antibody (dilution to be optimized, e.g., 1:50-1:400)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate (or other appropriate detection system)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat at 95-100°C for 10-20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[14]
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the diluted primary anti-ALCAM antibody overnight at 4°C in a humidified chamber.[15]
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for ALCAM in Cell Lysates
This protocol describes the detection of ALCAM protein in total cell lysates.
Materials:
-
Cancer cell lines
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-ALCAM/CD166 antibody (dilution to be optimized, e.g., 1:500-1:2000)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Sample Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape cells and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ALCAM antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody.
-
Cell Adhesion Assay
This protocol assesses the ability of cancer cells to adhere to a substrate, which can be an extracellular matrix protein or a monolayer of another cell type (e.g., endothelial cells).
Materials:
-
96-well plate
-
Substrate for coating (e.g., Matrigel, fibronectin, or a monolayer of HUVEC cells)
-
Cancer cells with modulated ALCAM expression
-
Serum-free medium
-
Blocking solution (e.g., 1% BSA in PBS)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 10% acetic acid)
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with the desired substrate and incubate for 1-2 hours at 37°C. For cell monolayers, grow cells to confluence.
-
Wash the wells with PBS.
-
Block non-specific binding sites with blocking solution for 30-60 minutes at 37°C.
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
-
Adhesion Incubation:
-
Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells. Repeat 2-3 times.
-
-
Quantification:
-
Fix the adherent cells with methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet solution for 10-20 minutes.
-
Wash the wells with water to remove excess stain.
-
Air dry the plate.
-
Solubilize the stain by adding solubilization buffer to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Matrigel Invasion Assay (Transwell Assay)
This assay measures the invasive capacity of cancer cells through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cancer cells with modulated ALCAM expression
-
Cotton swabs
-
Fixation and staining reagents (as in the cell adhesion assay)
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium (e.g., 1:3).
-
Add 50-100 µL of diluted Matrigel to the upper chamber of the transwell inserts.
-
Incubate at 37°C for 2-4 hours to allow the Matrigel to solidify.
-
Rehydrate the Matrigel with warm, serum-free medium for 30 minutes.
-
-
Cell Seeding and Invasion:
-
Harvest and resuspend cancer cells in serum-free medium (2.5 x 10^5 cells/mL).
-
Add 200 µL of the cell suspension to the upper chamber of the coated inserts.
-
Add 500 µL of medium containing a chemoattractant to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Removal of Non-Invasive Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently scrape off the non-invasive cells and the Matrigel from the upper surface of the membrane.
-
-
Quantification of Invasive Cells:
-
Fix the inserts in methanol for 10 minutes.
-
Stain the invaded cells on the lower surface of the membrane with Crystal Violet.
-
Wash with water and allow to air dry.
-
Take images of the stained cells under a microscope and count the cells from several random fields. Alternatively, the stain can be solubilized and quantified by measuring absorbance.
-
In Vivo Metastasis Models
Animal models are essential for studying the role of ALCAM in metastasis in a physiological context.
Spontaneous Metastasis Model:
-
Cell Preparation:
-
Harvest cancer cells (with modulated ALCAM expression) that are stably expressing a reporter gene (e.g., luciferase).
-
-
Orthotopic Injection:
-
Surgically inject the cancer cells into the relevant organ of immunodeficient mice (e.g., into the mammary fat pad for breast cancer or the cecum for colon cancer).
-
-
Monitoring Primary Tumor Growth:
-
Monitor the growth of the primary tumor over time using calipers or bioluminescence imaging.
-
-
Surgical Resection of Primary Tumor:
-
Once the primary tumor reaches a certain size, it is surgically removed.
-
-
Monitoring Metastasis:
-
Monitor the development of metastases in distant organs (e.g., lung, liver, bone) using bioluminescence imaging.
-
-
Endpoint Analysis:
-
At the end of the experiment, harvest organs and confirm the presence of metastases through histology and IHC for ALCAM and other markers.
-
Experimental Metastasis Model:
-
Cell Preparation:
-
Prepare a single-cell suspension of cancer cells expressing a reporter gene.
-
-
Intravenous Injection:
-
Inject the cancer cells into the tail vein or via intracardiac injection into immunodeficient mice.
-
-
Monitoring Metastasis:
-
Monitor the formation of metastatic nodules in target organs (commonly the lungs for tail vein injection) using bioluminescence imaging.
-
-
Endpoint Analysis:
-
Harvest organs at a defined endpoint and quantify the metastatic burden by counting surface nodules and/or through histological analysis.
-
Conclusion
The study of ALCAM in cancer metastasis is a dynamic field with significant clinical implications. The protocols and data presented here provide a framework for researchers to investigate the functional role of ALCAM in metastatic progression and to evaluate its potential as a therapeutic target and prognostic biomarker. The context-dependent role of ALCAM across different cancer types underscores the importance of detailed, cancer-specific investigations.
References
- 1. The Clinical and Theranostic Values of Activated Leukocyte Cell Adhesion Molecule (ALCAM)/CD166 in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunoportal.com [immunoportal.com]
- 3. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Activated Leukocyte Cell Adhesion Molecule (ALCAM) ELISA Kit RD-ALCAM-Hu [reddotbiotech.com]
- 6. ALCAM contributes to brain metastasis formation in non-small-cell lung cancer through interaction with the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 9. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD166/ALCAM Expression Is Characteristic of Tumorigenicity and Invasive and Migratory Activities of Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. Activated Leukocyte Cell Adhesion Molecule (ALCAM), a Potential ‘Seed’ and ‘Soil’ Receptor in the Peritoneal Metastasis of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. Relevance of activated leukocyte cell adhesion molecule (ALCAM) in tumor tissue and sera of cervical cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALCAM ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and data analysis guidelines for the quantification of Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It plays a crucial role in a variety of cellular processes, including cell-cell adhesion, T-cell activation, hematopoiesis, and neuronal development. ALCAM mediates both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions.[3] Dysregulation of ALCAM expression has been implicated in the progression and metastasis of various cancers, making it a significant biomarker and a potential therapeutic target in oncology. This ELISA kit provides a sensitive and specific method for the quantitative measurement of soluble ALCAM in samples such as serum, plasma, and cell culture supernatants.[4][5]
Assay Principle
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human ALCAM. Standards and samples are pipetted into the wells, and any ALCAM present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for ALCAM is added. Following a wash to remove unbound biotin-conjugated antibody, an avidin-conjugated Horseradish Peroxidase (HRP) is added to the wells. A final wash step removes unbound components, and a substrate solution is added to the wells. The enzyme reaction yields a blue-colored product that turns yellow upon addition of the stop solution. The intensity of the color is measured spectrophotometrically at 450 nm and is proportional to the concentration of ALCAM in the sample.
Quantitative Data Summary
The following tables summarize typical quantitative data for ALCAM concentrations in various human samples. These values are for reference only and may vary between studies and individuals.
Table 1: Typical Concentration of Soluble ALCAM (sALCAM) in Human Serum and Plasma
| Sample Type | Condition | Mean Concentration (ng/mL) | Reference |
| Serum | Pancreatic Cancer Patients | 29.4 | [6] |
| Serum | Chronic Pancreatitis Patients | 18.2 | [6] |
| Serum | Healthy Blood Donors | 21.1 | [6] |
| Serum | Cervical Cancer Patients | 28.9 | [7] |
| Plasma | Alzheimer's Disease Patients | Significantly higher than controls | [8][9] |
| Plasma | Healthy Controls | Baseline levels vary | [8][9] |
Table 2: Example Standard Curve Data
This table provides example data for a typical ALCAM ELISA standard curve. The optical density (O.D.) values are representative and will vary with each assay.
| Standard Concentration (pg/mL) | O.D. at 450 nm (Mean) |
| 4000 | 2.512 |
| 2000 | 1.625 |
| 1000 | 0.988 |
| 500 | 0.567 |
| 250 | 0.321 |
| 125 | 0.189 |
| 62.5 | 0.125 |
| 0 (Blank) | 0.050 |
Experimental Protocols
Materials and Reagents
-
ALCAM ELISA Kit (96-well plate pre-coated with anti-human ALCAM antibody, lyophilized recombinant human ALCAM standard, biotinylated anti-human ALCAM antibody, Avidin-Biotin-Peroxidase Complex (ABC), sample diluent buffer, antibody diluent buffer, ABC diluent buffer, TMB color developing agent, TMB stop solution, wash buffer)[5]
-
Microplate reader capable of measuring absorbance at 450 nm[10]
-
Precision pipettes and tips
-
Deionized or distilled water
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Absorbent paper
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Serum : Collect whole blood into a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes.[4][11] Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][11]
-
Plasma : Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[4][11] Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][11]
-
Cell Culture Supernatants : Centrifuge cell culture media at 1000 x g for 20 minutes to remove any cellular debris.[4] Assay the supernatant immediately or aliquot and store at -20°C or -80°C.
-
Tissue Homogenates : Rinse tissues with PBS to remove excess blood. Homogenize the tissue in PBS and store overnight at -20°C. Further centrifugation may be required to clear the homogenate before assaying.
Assay Procedure
It is recommended to run all standards and samples in duplicate or triplicate.
-
Reagent Preparation : Bring all reagents to room temperature before use. Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard according to the kit's instructions. A common range is 62.5 - 4000 pg/mL. Prepare working solutions of the biotinylated antibody and Avidin-HRP conjugate as directed. Dilute the concentrated wash buffer with deionized or distilled water.
-
Standard and Sample Addition : Add 100 µL of each standard and sample to the appropriate wells. Cover the plate with a plate sealer.
-
Incubation : Incubate for 2 hours at room temperature or as specified by the kit manufacturer.
-
Washing : Aspirate the liquid from each well and wash each well with wash buffer (typically 300-400 µL per well). Repeat the wash process for a total of three washes. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody Addition : Add 100 µL of the diluted biotinylated detection antibody to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature.
-
Washing : Repeat the aspiration and wash step as described in step 4.
-
Streptavidin-HRP Addition : Add 100 µL of the working dilution of Streptavidin-HRP to each well. Cover the plate and incubate for 20 minutes at room temperature. Avoid placing the plate in direct light.
-
Washing : Repeat the aspiration and wash step.
-
Substrate Development : Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[11]
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance : Determine the optical density of each well immediately using a microplate reader set to 450 nm. Wavelength correction at 540 nm or 570 nm is recommended if available.
Data Analysis
-
Calculate Mean Absorbance : Average the duplicate or triplicate readings for each standard and sample.
-
Subtract Blank : Subtract the mean absorbance of the zero standard (blank) from the mean absorbance of all other standards and samples.
-
Generate Standard Curve : Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.[12] However, a linear or log-log regression can also be used.
-
Calculate Sample Concentrations : Interpolate the concentration of ALCAM in the samples from the standard curve using the mean absorbance values. If samples were diluted, the calculated concentration must be multiplied by the dilution factor to obtain the final concentration.
Visualizations
ALCAM ELISA Experimental Workflow
Caption: ALCAM ELISA Experimental Workflow Diagram.
ALCAM Signaling Pathway
Caption: ALCAM Signaling and Interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. fn-test.com [fn-test.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ALCAM (CD166) Expression and Serum Levels in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relevance of activated leukocyte cell adhesion molecule (ALCAM) in tumor tissue and sera of cervical cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Increase of ALCAM and VCAM-1 in the plasma predicts the Alzheimer’s disease [frontiersin.org]
- 9. Increase of ALCAM and VCAM-1 in the plasma predicts the Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. ALCAM-EGFR interaction regulates myelomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation of ALCAM and its Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It plays a crucial role in a variety of cellular processes, including cell-cell adhesion, T-cell activation and proliferation, and the migration of leukocytes. ALCAM mediates these functions through both homophilic (ALCAM-ALCAM) and heterophilic interactions with other proteins. The primary heterophilic ligand for ALCAM is CD6, a co-stimulatory receptor found on T cells. The interaction between ALCAM and CD6 is essential for the formation and stabilization of the immunological synapse between T cells and antigen-presenting cells (APCs), thereby modulating T-cell responses. Dysregulation of ALCAM expression and its interactions has been implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. This method involves using an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[1] The entire protein complex is then captured, typically using protein A/G-conjugated beads, and the interacting proteins are identified by downstream applications such as Western blotting or mass spectrometry. These application notes provide a detailed protocol for the co-immunoprecipitation of ALCAM and its binding partners.
ALCAM Binding Partners
ALCAM participates in several key protein-protein interactions that are vital for its function. The table below summarizes the known binding partners of ALCAM and the evidence supporting these interactions.
| Binding Partner | Evidence of Interaction | Cellular Context | Reference(s) |
| CD6 | Co-immunoprecipitation, Surface Plasmon Resonance, Functional Assays | T-cells, Antigen Presenting Cells | [2][3] |
| ALCAM (Homophilic) | Biochemical Assays, Functional Assays | Various cell types | [4] |
| β-actin | Co-immunoprecipitation, Western Blot | KG1a cells (leukemic cell line) | [5] |
| Syntenin-1 | Colocalization studies | K562 cells (leukemic cell line) | [6][7] |
| Ezrin | Colocalization studies | K562 cells (leukemic cell line) | [6][7] |
| CD9 | Co-immunoprecipitation | Leukocytes | [7][8] |
| Galectin-8 | Binding Assays | Endothelial cells | [9] |
| MET | Co-immunoprecipitation | Breast cancer cell lines | [5] |
| CD44 | Heterotypical interactions | Various cell types | [8] |
Quantitative Data on ALCAM-CD6 Interaction
While Co-IP is primarily a qualitative technique, other methods like single-molecule force spectroscopy have been used to quantify the biophysical properties of the ALCAM-CD6 interaction.
| Interaction Parameter | Value | Method | Reference(s) |
| Rupture Force | 73 ± 3 pN | Single-molecule force spectroscopy | [5] |
| Dissociation Rate (k_off) | <0.5 s⁻¹ | Single-molecule force spectroscopy | [10] |
ALCAM-CD6 Signaling Pathway
The interaction between ALCAM on an antigen-presenting cell (APC) and CD6 on a T cell is a critical co-stimulatory signal that enhances T-cell activation and stabilizes the immunological synapse. This pathway is initiated upon T-cell receptor (TCR) engagement with the major histocompatibility complex (MHC) on the APC.
Experimental Workflow for ALCAM Co-Immunoprecipitation
The following diagram outlines the key steps in a typical co-immunoprecipitation experiment to identify ALCAM's binding partners.
Detailed Protocol for Co-Immunoprecipitation of ALCAM and its Binding Partners
This protocol is a generalized procedure and may require optimization depending on the cell type and specific binding partners being investigated.
Materials and Reagents:
-
Cells: Cell line expressing endogenous or over-expressed ALCAM.
-
Antibodies:
-
IP-grade anti-ALCAM antibody.
-
Isotype control IgG antibody.
-
Antibodies against potential binding partners for Western blot detection.
-
-
Beads: Protein A/G agarose (B213101) or magnetic beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Same as lysis buffer but with a lower concentration of detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: 2X Laemmli sample buffer or a milder elution buffer like 0.1 M glycine, pH 2.5.[11]
-
-
Equipment:
-
Cell scraper.
-
Microcentrifuge.
-
End-over-end rotator.
-
Equipment for SDS-PAGE and Western blotting.
-
Experimental Procedure:
-
Cell Lysate Preparation: a. Culture cells to approximately 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold non-denaturing lysis buffer to the cells.[12] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Pre-clearing the Lysate (Optional but Recommended): a. To 1 mg of protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads. b. Incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding.[13] c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the beads.
-
Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-ALCAM antibody. For a negative control, add the same amount of isotype control IgG to a separate tube of lysate.[14] b. Incubate on an end-over-end rotator for 4 hours to overnight at 4°C to allow the formation of antibody-antigen complexes.
-
Capture of Immune Complexes: a. Add 30-50 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction. b. Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash step 3-4 times to remove non-specifically bound proteins.[13]
-
Elution: a. After the final wash, remove all supernatant. b. To elute the protein complexes, add 30-50 µL of 2X Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes. d. Centrifuge at 14,000 x g for 1 minute to pellet the beads. e. The supernatant now contains the immunoprecipitated proteins.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against ALCAM and its suspected binding partners. b. Alternatively, for discovery of novel binding partners, the eluate can be analyzed by mass spectrometry.
Controls for a Robust Co-IP Experiment:
-
Isotype Control: Use a non-specific IgG of the same isotype as the primary antibody to ensure that the observed interactions are not due to non-specific binding to the antibody.
-
Input Control: A small fraction of the cell lysate before immunoprecipitation should be run on the Western blot to confirm the presence of the proteins of interest in the starting material.
-
Beads-only Control: Incubating the lysate with only the Protein A/G beads can control for non-specific binding to the beads themselves.
References
- 1. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 2. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Cloning, mapping, and characterization of activated leukocyte-cell adhesion molecule (ALCAM), a CD6 ligand. [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. ALCAM activated leukocyte cell adhesion molecule [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. ALCAM, Activated Leukocyte Cell Adhesion Molecule, in Clinical Gastric Cancer and Patient’s Response to Chemotherapies | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. bitesizebio.com [bitesizebio.com]
- 14. ulab360.com [ulab360.com]
Application Notes and Protocols for ALCAM Imaging in Live Cells using Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to ALCAM and its Importance in Live-Cell Imaging
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It plays a crucial role in a variety of cellular processes, including cell-cell adhesion, T-cell activation, hematopoiesis, and neuronal development. ALCAM mediates both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions, which are vital for tissue architecture and immune responses.[1]
In the context of disease, ALCAM expression is often dysregulated in various cancers, including melanoma, breast, and pancreatic cancer, where it can influence tumor progression, metastasis, and cell migration.[1][2] Its dynamic localization and interactions at the cell surface are key to its function. Therefore, studying ALCAM in living cells using fluorescence microscopy is essential to unravel its complex roles in both normal physiology and pathology. Live-cell imaging allows for the real-time visualization of ALCAM's distribution, trafficking, clustering, and its interactions with other proteins, providing insights into its regulatory mechanisms that are not attainable from fixed-cell studies.
These application notes provide detailed protocols for imaging ALCAM in live cells using two primary fluorescence microscopy techniques: live-cell immunofluorescence with fluorescently-labeled antibodies and expression of ALCAM-fluorescent protein fusions.
Quantitative Data Presentation
The following table summarizes key quantitative parameters that can be extracted from live-cell imaging of ALCAM. These metrics are crucial for understanding ALCAM's dynamic behavior and function at the cellular level.
| Parameter | Description | Example Method of Analysis | Potential Application |
| Membrane Diffusion Rate | The rate at which ALCAM molecules move laterally within the plasma membrane. | Fluorescence Recovery After Photobleaching (FRAP) | Understanding how ALCAM mobility is affected by cell-cell contact, signaling events, or drug treatment. |
| Protein Concentration/Density | The number of ALCAM molecules per unit area of the cell membrane or within specific cellular compartments. | Fluorescence Correlation Spectroscopy (FCS) or quantitative analysis of fluorescence intensity calibrated against standards. | Determining changes in ALCAM expression levels in response to stimuli or in different disease states. |
| Cluster Size and Density | The size and number of ALCAM clusters at sites of cell-cell contact or in other membrane domains. | Super-resolution microscopy (e.g., STORM, PALM) followed by cluster analysis algorithms. | Investigating the role of ALCAM clustering in signal transduction and adhesion strength. |
| Internalization Rate | The rate at which ALCAM is endocytosed from the plasma membrane. | Time-lapse imaging of fluorescently labeled ALCAM followed by quantification of intracellular fluorescence over time. | Studying the regulation of ALCAM surface expression and its turnover. |
| Co-localization with other proteins | The degree of spatial overlap between ALCAM and other proteins of interest (e.g., CD6, actin cytoskeleton). | Dual-color fluorescence microscopy followed by calculation of co-localization coefficients (e.g., Pearson's or Manders'). | Identifying proteins that interact with ALCAM and understanding the composition of ALCAM-containing signaling complexes. |
| Interaction Dynamics (FRET) | Direct measurement of molecular interactions between ALCAM and a binding partner in live cells. | Förster Resonance Energy Transfer (FRET) microscopy using donor and acceptor fluorophore-tagged proteins.[3][4][5][6][7] | Quantifying the affinity and kinetics of ALCAM-ALCAM or ALCAM-CD6 interactions in their native cellular environment. |
| Cell Migration Speed | The speed at which cells expressing ALCAM migrate. | Time-lapse phase-contrast or fluorescence microscopy of a wound-healing assay or single-cell tracking.[2] | Assessing the role of ALCAM in cell motility and invasion. |
Signaling Pathways and Experimental Workflows
ALCAM-Mediated Signaling
ALCAM is involved in signaling pathways that regulate cell adhesion, migration, and proliferation. A key interaction is with the T-cell receptor CD6, which modulates T-cell activation and immune responses. The diagram below illustrates a simplified overview of ALCAM's role in cell adhesion and signaling.
Experimental Workflow for Live-Cell Imaging of ALCAM
The following diagram outlines the general workflow for preparing and imaging live cells to visualize ALCAM.
Experimental Protocols
Protocol 1: Live-Cell Immunofluorescence Staining of ALCAM
This protocol is designed for labeling endogenous ALCAM on the surface of living cells using a fluorescently conjugated primary antibody.
Materials:
-
Cells expressing ALCAM (e.g., melanoma cell lines like MUM-2B, or other cell lines with known ALCAM expression)
-
Glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Blocking buffer for live cells (e.g., PBS with 1% Bovine Serum Albumin - BSA)
-
Fluorescently conjugated anti-ALCAM/CD166 primary antibody suitable for live-cell staining
-
Fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells onto a glass-bottom imaging dish or chamber slide at a density that will result in 50-70% confluency on the day of imaging.
-
Culture cells overnight in a standard cell culture incubator (37°C, 5% CO2).
-
-
Washing:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells twice with pre-warmed PBS to remove any residual serum.
-
-
Blocking (Optional but Recommended):
-
Add blocking buffer to the cells and incubate for 15-30 minutes at 37°C. This step helps to reduce non-specific antibody binding.
-
-
Antibody Staining:
-
Dilute the fluorescently conjugated anti-ALCAM antibody in live-cell imaging medium to the desired concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL.
-
Aspirate the blocking buffer and add the antibody solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark to prevent photobleaching. Note: Prolonged incubation may lead to antibody-induced internalization of ALCAM.
-
-
Washing:
-
Gently aspirate the antibody solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound antibodies.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the dish.
-
Immediately transfer the dish to the fluorescence microscope equipped with an environmental chamber.
-
Allow the cells to equilibrate on the microscope stage for at least 15 minutes before imaging.
-
Acquire images using the appropriate filter sets for the chosen fluorophore. For time-lapse imaging, minimize light exposure to reduce phototoxicity.
-
Protocol 2: Imaging of a GFP-Tagged ALCAM Fusion Protein
This protocol involves transiently or stably expressing an ALCAM-GFP (or other fluorescent protein) fusion protein in cells to visualize its dynamics.
Materials:
-
Host cell line (e.g., HEK293T for transient expression, or a cell line of interest for stable expression)
-
Expression vector containing the ALCAM-GFP fusion construct
-
Transfection reagent (e.g., Lipofectamine™ or equivalent)
-
Complete cell culture medium
-
Live-cell imaging medium
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with environmental control
Procedure:
-
Plasmid Construction (if necessary):
-
Subclone the full-length human ALCAM cDNA into a mammalian expression vector that contains a C-terminal or N-terminal GFP tag. Ensure the fusion is in-frame and does not disrupt critical functional domains of ALCAM.
-
-
Transfection:
-
Seed host cells onto glass-bottom imaging dishes.
-
When cells reach 70-90% confluency, transfect them with the ALCAM-GFP expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
As a control, transfect a separate dish of cells with a vector expressing GFP alone.
-
-
Expression:
-
Incubate the cells for 24-48 hours post-transfection to allow for expression of the fusion protein. The optimal expression time may vary depending on the cell line and promoter strength.
-
-
Preparation for Imaging:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the dish.
-
-
Live-Cell Imaging:
-
Transfer the dish to the pre-warmed and equilibrated fluorescence microscope.
-
Locate cells expressing the ALCAM-GFP fusion protein. The localization should be primarily on the plasma membrane, particularly at cell-cell junctions in confluent cultures.
-
Acquire images and time-lapse series as needed, using minimal laser power to avoid phototoxicity.
-
Conclusion
Live-cell imaging of ALCAM provides a powerful approach to understanding its dynamic regulation and function in health and disease. The protocols provided here for fluorescent antibody labeling and fluorescent protein fusion offer complementary strategies to visualize ALCAM in its native cellular environment. By combining these imaging techniques with quantitative analysis, researchers can gain deeper insights into the molecular mechanisms underlying ALCAM-mediated cellular processes, which may ultimately inform the development of novel therapeutic strategies targeting this important cell adhesion molecule.
References
- 1. Activated leukocyte cell adhesion molecule (ALCAM/CD166): signaling at the divide of melanoma cell clustering and cell migration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALCAM Regulates Motility, Invasiveness, and Adherens Junction Formation in Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging molecular interactions in living cells by FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. mdpi.com [mdpi.com]
- 6. Quantifying macromolecular interactions in living cells using FRET two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
Generating ALCAM Knockout Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation, validation, and initial characterization of Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) knockout (KO) mouse models. The protocols outlined below utilize the CRISPR/Cas9 system for efficient gene editing and detail standard molecular biology techniques for the validation and analysis of the resulting model.
Introduction to ALCAM
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a 100-105 kDa transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It mediates cell-cell adhesion through both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions.[3][4] ALCAM is expressed in a wide range of tissues, including the nervous system, hematopoietic cells, epithelial cells, and endothelial cells, and plays crucial roles in neurodevelopment, immune responses, and cancer progression.[3] ALCAM knockout mice are viable and fertile with no gross outward defects, but exhibit subtle phenotypes related to axon guidance and immune cell function.[3]
Data Presentation: Phenotypic Summary of ALCAM Knockout Mice
The following tables summarize quantitative data from studies on ALCAM knockout mice, providing a baseline for expected phenotypic changes.
| Phenotype Category | Parameter | Wild-Type (WT) | ALCAM KO (-/-) | Percent Change | Reference |
| Bone | Trabecular Bone Fraction | 0.19 ± 0.02 | 0.27 ± 0.03 | +42% | [5] |
| Osteoid Deposition | 5.4 ± 0.9 | 9.3 ± 1.2 | +72% | [5] | |
| Osteoblast Number | 150 ± 20 | 240 ± 30 | +60% | [5] | |
| Bone Formation Rate | 0.13 ± 0.03 | 0.33 ± 0.05 | +152% | [5] | |
| Bone Stiffness | 45 ± 5 N/mm | 81.5 ± 8 N/mm | +81% | [5] | |
| Ultimate Force | 20 ± 2 N | 29.8 ± 3 N | +49% | [5] | |
| Immunology | Serum IgE (in food allergy model) | High | Attenuated | - | [6] |
| T-cell Proliferation (in food allergy model) | High | Diminished | - | [7] | |
| Neurology | Experimental Autoimmune Encephalomyelitis (EAE) Score | Lower | More Severe | - | [8][9] |
| CNS-infiltrating Proinflammatory Leukocytes in EAE | Lower | Increased | - | [8] |
Experimental Workflow and Signaling Pathways
Experimental Workflow for Generating ALCAM KO Mice
The generation of ALCAM knockout mice using CRISPR/Cas9 technology involves a series of steps from guide RNA design to the validation of founder mice.
ALCAM Signaling Pathway
ALCAM mediates cell adhesion and signaling through interactions with CD6 on adjacent cells and with the actin cytoskeleton within the cell. This interaction is crucial for stabilizing the immunological synapse and modulating T-cell activation.
Experimental Protocols
Generation of ALCAM Knockout Mice using CRISPR/Cas9
This protocol outlines the key steps for generating ALCAM knockout mice.
1.1. sgRNA Design and Synthesis:
-
Target Selection: Identify a target exon in the mouse Alcam gene (Gene ID: 11658). Early exons are preferred to ensure a frameshift mutation leads to a non-functional protein.
-
sgRNA Design: Use online tools (e.g., CHOPCHOP, Benchling) to design 2-3 sgRNAs targeting the selected exon. Choose sgRNAs with high on-target scores and minimal predicted off-target effects. Ensure the target sequence is upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Synthesis: Synthesize the selected sgRNAs.
1.2. Preparation of Cas9 and sgRNA:
-
Prepare Cas9 mRNA by in vitro transcription or obtain commercially available Cas9 protein.
-
Prepare the sgRNA by in vitro transcription or obtain it commercially.
1.3. Microinjection of Zygotes:
-
Harvest fertilized eggs (zygotes) from superovulated female mice.
-
Microinject a mixture of Cas9 mRNA/protein and sgRNA into the cytoplasm or pronucleus of the zygotes.
1.4. Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
1.5. Identification of Founder Mice:
-
Pups born from the embryo transfer (F0 generation) are potential founders.
-
At 2-3 weeks of age, obtain tail biopsies for genomic DNA extraction and genotyping.
Genotyping of ALCAM Knockout Mice by PCR
This protocol is for identifying mice carrying the desired knockout allele.
2.1. Genomic DNA Extraction:
-
Isolate genomic DNA from tail biopsies using a commercial kit.
2.2. PCR Primer Design:
-
Design three primers for a three-primer PCR reaction:
-
Forward Primer (Fwd): Upstream of the sgRNA target site.
-
Reverse Primer Wild-Type (Rev-WT): Downstream of the sgRNA target site, spanning the wild-type sequence.
-
Reverse Primer Knockout (Rev-KO): Spanning the deletion or insertion site in the knockout allele.
-
-
Primer Design Considerations:
2.3. PCR Amplification:
-
Set up a PCR reaction with the genomic DNA and the three primers.
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58-62°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 30-60 seconds (depending on expected product size).
-
-
Final extension: 72°C for 5 minutes.
-
2.4. Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel.
-
Expected Results:
-
Wild-Type (+/+): One band corresponding to the Fwd and Rev-WT primers.
-
Heterozygous (+/-): Two bands, one from the wild-type allele and one from the knockout allele (Fwd and Rev-KO).
-
Homozygous Knockout (-/-): One band corresponding to the Fwd and Rev-KO primers.
-
2.5. Sanger Sequencing:
-
Purify the PCR product from the potential knockout band and send it for Sanger sequencing to confirm the exact mutation (insertion/deletion).
Validation of ALCAM Knockout by Western Blot
This protocol confirms the absence of ALCAM protein in knockout mice.
3.1. Protein Lysate Preparation:
-
Homogenize tissues (e.g., brain, spleen) from wild-type, heterozygous, and homozygous knockout mice in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
3.2. SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3.3. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody against ALCAM overnight at 4°C.
-
Recommended Dilution: 1:1000 - 1:50000, depending on the antibody.[12]
-
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
3.4. Expected Results:
-
A band at approximately 100-105 kDa should be present in the wild-type and heterozygous samples, corresponding to ALCAM protein.[1][2]
-
This band should be absent or significantly reduced in the homozygous knockout samples.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Validation of ALCAM Knockout by Immunohistochemistry (IHC)
This protocol visualizes the absence of ALCAM protein in tissue sections.
4.1. Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) and collect tissues of interest.
-
Post-fix tissues in 4% PFA overnight, then process for paraffin (B1166041) embedding.
-
Cut 5-10 µm thick sections.
4.2. Staining:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol (B145695) series.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.
-
Primary Antibody: Incubate sections with the primary ALCAM antibody overnight at 4°C.
-
Recommended Dilution: 1:500 - 1:2000.[12]
-
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody and an avidin-biotin-peroxidase complex (ABC) system, followed by a DAB substrate for color development.
-
Counterstain: Counterstain with hematoxylin.
4.3. Imaging:
-
Dehydrate, clear, and mount the slides.
-
Image the sections using a bright-field microscope.
4.4. Expected Results:
-
Positive staining for ALCAM should be observed in the tissues of wild-type mice in expected locations (e.g., neuronal processes, endothelial cells).
-
This staining should be absent in the tissues of homozygous knockout mice.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. beckman.com [beckman.com]
- 3. ALCAM: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zymoresearch.com [zymoresearch.com]
- 6. Activated leucocyte cell adhesion molecule (ALCAM/CD166) regulates T cell responses in a murine model of food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activated leucocyte cell adhesion molecule (ALCAM/CD166) regulates T cell responses in a murine model of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Dual role of ALCAM in neuroinflammation and blood-brain barrier homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Design Primers for qPCR Analysis [synapse.patsnap.com]
- 11. PCR Primer Design Tips - Behind the Bench [thermofisher.com]
- 12. ALCAM antibody (67768-1-Ig) | Proteintech [ptglab.com]
Application Note: ALCAM-Based Cell Adhesion Assays for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2][3] It plays a critical role in a variety of physiological and pathological processes through both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) cell-cell interactions.[4] These interactions are fundamental to T-cell activation, leukocyte trafficking, neuronal development, and have been implicated in tumor progression and metastasis.[4][5][6] The CD6-ALCAM pathway is particularly crucial in modulating T-cell activation, proliferation, and trafficking by stabilizing the immunological synapse between T-cells and antigen-presenting cells (APCs).[7] Consequently, assays that quantify ALCAM-mediated cell adhesion are invaluable tools for basic research and for the development of novel therapeutics targeting autoimmune diseases, inflammation, and cancer.[1]
This application note provides a detailed protocol for a static, plate-based cell adhesion assay to quantify the binding of cells to immobilized ALCAM. The protocol is adaptable for studying both homophilic and heterophilic interactions and can be used to screen for inhibitors of the ALCAM signaling pathway.[1]
Core Principles
The ALCAM-based cell adhesion assay quantifies the adhesion of a cell population to a substrate coated with recombinant ALCAM protein. The general workflow involves:
-
Coating: A multi-well plate is coated with recombinant ALCAM-Fc chimera protein.
-
Blocking: Non-specific binding sites on the plate are blocked to prevent background adhesion.
-
Cell Seeding: A suspension of cells, often fluorescently labeled for ease of quantification, is added to the coated wells.
-
Adhesion Incubation: The plate is incubated to allow for cell adhesion to the immobilized ALCAM.
-
Washing: Non-adherent cells are removed through a series of gentle washing steps.
-
Quantification: The number of adherent cells is determined, typically by measuring fluorescence or through a colorimetric method like crystal violet staining.
Experimental Protocols
Materials and Reagents
-
96-well, flat-bottom, tissue culture-treated microplates
-
Recombinant Human ALCAM-Fc Chimera
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell labeling dye (e.g., Calcein-AM)
-
Cell culture medium (appropriate for the cell type)
-
Test cells (e.g., CD6-expressing T-cells for heterophilic assays, or ALCAM-expressing cells for homophilic assays)
-
Blocking antibodies (e.g., anti-ALCAM, anti-CD6) or small molecule inhibitors (for inhibition assays)
-
Plate reader (fluorescence or absorbance)
-
Lysis buffer (for fluorescence-based quantification)
-
Crystal Violet solution (for colorimetric quantification)
-
Solubilization buffer (e.g., 10% acetic acid for crystal violet)
Detailed Step-by-Step Protocol
1. Plate Coating with ALCAM-Fc:
-
Dilute the Recombinant Human ALCAM-Fc Chimera to a final concentration of 5-10 µg/mL in sterile PBS.
-
Add 50 µL of the diluted ALCAM-Fc solution to each well of a 96-well microplate.
-
As a negative control, add 50 µL of PBS with 0.1% BSA to several wells.
-
Seal the plate and incubate overnight at 4°C.
2. Blocking:
-
Aspirate the coating solution from the wells.
-
Wash each well twice with 200 µL of PBS.
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at 37°C to block any remaining non-specific binding sites.
-
Aspirate the blocking buffer and wash the wells twice with 200 µL of PBS just before adding the cells.
3. Cell Preparation and Labeling:
-
Culture and harvest the cells to be used in the assay. Ensure cell viability is high (>95%).
-
Resuspend the cells in serum-free cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
For fluorescence-based quantification, label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30 minutes at 37°C.
-
After labeling, wash the cells twice with serum-free medium to remove excess dye and resuspend them in adhesion buffer (e.g., cell culture medium with 0.5% BSA) at the desired final concentration (e.g., 2 x 10^5 cells/mL).
4. Adhesion Assay:
-
Add 100 µL of the cell suspension (containing approximately 2 x 10^4 cells) to each ALCAM-Fc coated and control well.
-
For inhibition studies, pre-incubate the cells with blocking antibodies or small molecule inhibitors for 30 minutes at room temperature before adding them to the plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion. The optimal incubation time may vary depending on the cell type and should be determined empirically.
5. Removal of Non-Adherent Cells:
-
Gently wash the wells 2-3 times with 200 µL of pre-warmed PBS to remove non-adherent cells. The washing technique is critical to avoid dislodging adherent cells. A gentle aspiration and addition of buffer at the side of the well is recommended.
6. Quantification of Adherent Cells:
-
Method A: Fluorescence Quantification
-
After the final wash, add 100 µL of lysis buffer to each well to lyse the adherent cells and release the fluorescent dye.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
To calculate the percentage of adhesion, a standard curve can be generated by lysing known numbers of labeled cells.
-
-
Method B: Crystal Violet Staining
-
After the final wash, fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the wells with water until the water runs clear.
-
Allow the plate to air dry completely.
-
Add 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well to dissolve the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from ALCAM-based cell adhesion assays.
Table 1: Adhesion of CD6+ T-Cells to Immobilized ALCAM-Fc
| Condition | Mean Fluorescence Intensity (RFU) | % Adhesion | Standard Deviation |
| Total Cells (Input) | 50,000 | 100% | N/A |
| BSA Coated (Negative Control) | 2,500 | 5% | ± 1.2% |
| ALCAM-Fc Coated | 22,500 | 45% | ± 3.5% |
| ALCAM-Fc + Anti-ALCAM Ab | 7,000 | 14% | ± 2.1% |
| ALCAM-Fc + Anti-CD6 Ab | 8,500 | 17% | ± 2.5% |
| ALCAM-Fc + Isotype Control Ab | 22,000 | 44% | ± 3.8% |
Table 2: Homophilic Adhesion of ALCAM+ Melanoma Cells to Immobilized ALCAM-Fc
| Condition | Absorbance (570 nm) | % Adhesion | Standard Deviation |
| Total Cells (Input) | 1.250 | 100% | N/A |
| BSA Coated (Negative Control) | 0.080 | 6.4% | ± 1.5% |
| ALCAM-Fc Coated | 0.650 | 52% | ± 4.2% |
| ALCAM-Fc + ALCAM Inhibitor X | 0.210 | 16.8% | ± 2.8% |
| ALCAM-Fc + Vehicle Control | 0.640 | 51.2% | ± 4.5% |
Visualizations
ALCAM-CD6 Signaling Pathway
Caption: ALCAM-CD6 interaction stabilizes the immunological synapse.
Experimental Workflow for ALCAM-Based Cell Adhesion Assay
Caption: Workflow of the ALCAM-based cell adhesion assay.
References
- 1. Cell adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis | Semantic Scholar [semanticscholar.org]
- 5. Human Activated Leukocyte Cell Adhesion Molecule / CD166 (ALCAM) ELISA Kit | abx150606 [markelab.com]
- 6. Human Activated Leukocyte Cell Adhesion Molecule (ALCAM) ELISA Kit RD-ALCAM-Hu [reddotbiotech.com]
- 7. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in ALCAM western blot
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in Activated Leukocyte Cell Adhesion Molecule (ALCAM) Western blots.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of ALCAM in a Western blot?
A1: The expected molecular weight of ALCAM can vary due to glycosylation. The full-length, glycosylated form of ALCAM typically appears as a band at approximately 100-120 kDa.[1][2] Different isoforms or glycosylation patterns can result in bands of slightly different sizes.[2][3] For instance, a 105 kDa band corresponding to the fully glycosylated isoform has been observed in TPC-1 cell lysates.[2][3]
Q2: What are some recommended positive controls for an ALCAM Western blot?
A2: Several cell lines are known to express ALCAM and can be used as positive controls. These include HuT 78 (human cutaneous T cell lymphoma), SH-SY5Y, HuT-78, HT-1080, Daudi, SKOV-3, TPC-1, TT, and MZ-CRC1 cell lines.[1][2][3][4] Additionally, various tissues such as human breast cancer, lung cancer, liver cancer, and rat and mouse lung and brain tissues can serve as positive controls.[4]
Q3: My primary antibody is for human ALCAM. Will it work on mouse or rat samples?
A3: Antibody cross-reactivity is species-specific and must be verified from the antibody datasheet provided by the manufacturer. Some commercially available ALCAM antibodies are validated for use with human, mouse, and rat samples.[1][4][5] Always consult the datasheet for your specific antibody to confirm its reactivity.
Q4: Should I use reducing or non-reducing conditions for my ALCAM Western blot?
A4: For some antibodies, non-reducing conditions are recommended for the detection of ALCAM. However, it is crucial to check the antibody's datasheet, as the standard protocol often involves reducing and denaturing the sample by boiling in a sample buffer containing a reducing agent like β-mercaptoethanol or DTT.[6]
Troubleshooting Guide: Low or No Signal
A low or absent signal in your ALCAM Western blot can be frustrating. The following guide provides a systematic approach to troubleshooting this common issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal in ALCAM Western blot.
Common Issues and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Protein Loaded | Quantify your protein samples and ensure you are loading at least 20-30 µg of total protein per lane.[6][7] If ALCAM expression is expected to be low in your sample, consider enriching the protein through immunoprecipitation or fractionation.[8][9] |
| Ineffective Protein Extraction | Use a lysis buffer appropriate for membrane proteins and always include protease inhibitors to prevent degradation.[8][9] Ensure complete cell lysis. |
| Poor Protein Transfer | After transfer, stain the membrane with Ponceau S to visualize total protein and confirm efficient transfer across the entire molecular weight range.[10] For PVDF membranes, ensure it is activated with methanol (B129727) before use.[6] Optimize transfer time and voltage, especially for a large protein like ALCAM.[11] |
| Primary Antibody Issues | The concentration of the primary antibody may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[11][12] Ensure the antibody is validated for Western blot and is compatible with the species of your sample.[13] Check the antibody's storage conditions and expiration date.[12] |
| Secondary Antibody Problems | Ensure the secondary antibody is compatible with the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[13] The secondary antibody may have lost activity; use a fresh dilution. Do not use sodium azide (B81097) with HRP-conjugated antibodies as it is an inhibitor.[13] |
| Blocking Buffer Issues | Some blocking buffers can mask the epitope. Try switching between 5% non-fat dry milk and 5% BSA.[8] For phosphorylated proteins, BSA is generally recommended over milk.[14] |
| Inactive Detection Reagent | Ensure your ECL substrate has not expired and has been stored correctly.[8] Prepare fresh substrate immediately before use. |
| Insufficient Exposure | The signal may be present but too weak to be detected with a short exposure time. Increase the exposure time when imaging the blot.[12] |
Experimental Protocols
Protein Extraction from Cell Culture
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.[6]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
SDS-PAGE and Protein Transfer
-
Mix your protein sample with Laemmli sample buffer and boil at 100°C for 5 minutes (unless non-reducing conditions are recommended for your antibody).[6]
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.[6] The gel percentage should be appropriate for the size of ALCAM (e.g., 8-10%).[15]
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane. If using PVDF, pre-activate the membrane with methanol.[6]
-
Confirm successful transfer with Ponceau S staining.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary ALCAM antibody at the recommended dilution (e.g., 1:1000) in blocking buffer, typically overnight at 4°C with gentle agitation.[6][16]
-
Wash the membrane three times with TBST for 5 minutes each.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 5 minutes each.[6]
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Protein Loading Amount | 20-30 µg of total cell lysate | [6] |
| Primary Antibody Dilution | Typically 1:1000 to 1:10000, but should be optimized | [1][16] |
| ALCAM Molecular Weight | ~100-120 kDa (glycosylated) | [1][2] |
| Positive Control Cell Lines | HuT 78, SKOV-3, SH-SY5Y, TPC-1 | [1][2][3][4] |
This guide should provide a solid foundation for troubleshooting low signal issues in your ALCAM Western blots. For further assistance, always refer to the datasheets of your specific antibodies and reagents.
References
- 1. ALCAM antibody | 34 (2 knockout-validated) products in Validated Antibody Database; 53 cited in the literature; 122 total from 15 suppliers [labome.com]
- 2. Activated Leukocyte Cell Adhesion Molecule Expression and Shedding in Thyroid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Anti-CD166 (ALCAM) Antibodies | Invitrogen [thermofisher.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western blot troubleshooting tips : Abcam 제품 소개 [dawinbio.com]
- 14. Western blot optimization | Abcam [abcam.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. ALCAM antibody (67768-1-Ig) | Proteintech [ptglab.com]
Technical Support Center: ALCAM Immunofluorescence Staining
Welcome to the technical support center for ALCAM (Activated Leukocyte Cell Adhesion Molecule, also known as CD166) immunofluorescence staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of ALCAM?
A1: ALCAM is a type-I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2][3] Its primary localization is on the cell membrane.[1] However, cytoplasmic expression has been observed in some instances and can be associated with different prognostic outcomes in certain cancers.[1][4]
Q2: In which tissues is ALCAM typically expressed?
A2: ALCAM is expressed in a wide variety of tissues.[1] Higher expression levels are often observed in the parathyroid gland.[1] It is also found on activated T cells, activated monocytes, epithelial cells, fibroblasts, and neurons.[2] ALCAM expression can be upregulated in various cancers, including melanoma, acute myeloid leukemia, and mesothelioma.[1][2]
Q3: What are the common causes of high background staining in immunofluorescence?
A3: High background in immunofluorescence can stem from several factors, including but not limited to:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[5][6]
-
Insufficient Blocking: Non-specific binding sites may not be adequately blocked.[5][6]
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.[5]
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce naturally.[7][8][9]
-
Fixation Issues: The choice of fixative and the fixation time can induce autofluorescence.[8][10]
-
Secondary Antibody Cross-reactivity: The secondary antibody may be binding non-specifically to the sample.[6][11]
Troubleshooting Guide: High Background in ALCAM Immunofluorescence
High background can obscure the specific signal from your ALCAM staining. The following table summarizes common causes and potential solutions to troubleshoot this issue.
| Potential Cause | Recommended Solution | Additional Considerations |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. | Start with the manufacturer's recommended dilution and perform a dilution series. |
| Secondary Antibody Concentration Too High | Reduce the concentration of the secondary antibody and/or shorten the incubation period.[6] | Run a secondary antibody-only control (no primary antibody) to check for non-specific binding.[6][11] |
| Insufficient Blocking | Increase the incubation time for the blocking step (e.g., 1 hour at room temperature or overnight at 4°C).[12] Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum).[12] Bovine Serum Albumin (BSA) at 1-5% can also be used.[10][12] | Ensure the blocking buffer is fresh and not contaminated.[5] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween 20 (e.g., 0.05% in PBS).[13] | Ensure complete removal of antibody solutions between steps. |
| Autofluorescence | Sample-related: Perfuse tissues with PBS before fixation to remove red blood cells, which can be a source of autofluorescence.[7][8] Fixation-induced: Use fresh paraformaldehyde (PFA) solution, as old solutions can autofluoresce.[14] Consider using an alternative fixative like chilled methanol (B129727) or ethanol, especially for cell surface markers.[8] If using aldehyde fixatives, you can treat with sodium borohydride (B1222165) (0.1% in PBS) to reduce autofluorescence.[12][15] Pigments: For pigments like lipofuscin, treatment with Sudan Black B can help quench autofluorescence.[7] | Examine an unstained sample under the microscope to assess the level of endogenous autofluorescence.[14][15] Choose fluorophores that emit in the far-red spectrum to minimize overlap with common autofluorescence signals.[7] |
| Secondary Antibody Cross-Reactivity | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your sample. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse antibody, use an anti-mouse secondary).[6] |
| Tissue Sections Drying Out | Keep the tissue sections hydrated throughout the staining procedure by using a humidified chamber for incubations.[15][16][17] |
Experimental Protocol: ALCAM Immunofluorescence Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
This protocol provides a general guideline. Optimization may be required for specific tissues and antibodies.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat slides in the retrieval solution using a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Permeabilization (Optional, for intracellular targets):
-
Incubate slides in PBS containing 0.1-0.25% Triton X-100 for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.[12]
-
-
Primary Antibody Incubation:
-
Dilute the anti-ALCAM primary antibody in the blocking buffer to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides with PBS containing 0.05% Tween 20 for 3 x 5 minutes.[13]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate slides with the secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Wash slides with PBS containing 0.05% Tween 20 for 3 x 5 minutes in the dark.
-
-
Counterstaining (Optional):
-
Incubate slides with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Rinse with PBS.
-
-
Mounting:
-
Mount coverslips using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets. Store slides at 4°C in the dark.
-
Visualizing Experimental Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes in troubleshooting high background in ALCAM immunofluorescence.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. ALCAM - Wikipedia [en.wikipedia.org]
- 3. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 4. Activated leukocyte cell adhesion molecule expression correlates with the WNT subgroup in medulloblastoma and is involved in regulating tumor cell proliferation and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 11. Immunofluorescence staining | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. sysy-histosure.com [sysy-histosure.com]
- 17. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Optimizing ALCAM Antibody Concentration for Immunohistochemistry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) antibody concentration for immunohistochemistry (IHC). Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure robust and reproducible IHC results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the optimization of ALCAM antibody concentration for IHC.
Q1: I am not getting any staining or the signal is very weak. What are the possible causes and solutions?
A1: Weak or no staining is a frequent challenge in IHC. The primary reasons often involve the antibody concentration, antigen accessibility, or the detection system.
-
Incorrect Antibody Concentration: The antibody concentration may be too low. It is crucial to perform an antibody titration to determine the optimal dilution for your specific tissue and protocol.[1][2] Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:50, 1:100, 1:200, 1:400).[1][3]
-
Suboptimal Antigen Retrieval: Formalin fixation can mask the epitope, preventing the primary antibody from binding. Ensure you are using the appropriate heat-induced epitope retrieval (HIER) buffer (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) and that the incubation time and temperature are optimized.
-
Inactive Primary or Secondary Antibody: Confirm that the primary antibody is validated for IHC and has been stored correctly. Always include a positive control tissue known to express ALCAM to verify antibody activity.[4][5] Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
-
Issues with Detection System: Verify that the chromogen/enzyme complex (e.g., HRP-DAB) is active.
Q2: I am observing high background staining, which is obscuring the specific signal. How can I reduce it?
A2: High background can be caused by non-specific binding of the primary or secondary antibodies, or endogenous enzyme activity.
-
Primary Antibody Concentration is Too High: An overly concentrated primary antibody can lead to non-specific binding. Titrating the antibody to find the optimal dilution is a critical step to reduce background.[1]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites is a common cause of high background. Use a blocking serum from the same species as the secondary antibody.
-
Endogenous Enzyme Activity: If using an HRP-conjugated secondary antibody, endogenous peroxidase activity in the tissue can cause background staining. This can be quenched by treating the slides with a hydrogen peroxide solution before primary antibody incubation.[6]
-
Non-specific Secondary Antibody Binding: Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[5]
Q3: The staining is uneven or patchy across the tissue section. What could be the reason?
A3: Uneven staining can result from several factors during the IHC protocol.
-
Inadequate Deparaffinization: Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and sufficient incubation times.
-
Drying of the Tissue Section: It is critical to keep the tissue section moist throughout the entire staining procedure. Use a humidified chamber during incubation steps.[7]
-
Uneven Reagent Application: Ensure that all reagents (blocking buffer, antibodies, etc.) are applied evenly across the entire tissue section.
Quantitative Data Summary
The optimal ALCAM antibody concentration is dependent on the specific antibody, tissue type, and experimental conditions. The following table summarizes some reported dilution ranges.
| Antibody Type | Tissue | Recommended Dilution Range | Reference |
| Mouse monoclonal | Human Pancreatic Cancer | 1:450 | [8] |
| Rabbit polyclonal | Human Pancreatic Cancer | 1:200 | [9] |
| Mouse monoclonal | Human Breast Cancer | 1:50 - 1:500 | [1] |
| Not specified | Pancreatic Cancer | 1:100 - 1:450 | [10] |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol outlines a systematic approach to determine the optimal dilution of your ALCAM primary antibody.
-
Prepare a Positive Control Tissue: Use a tissue known to express ALCAM, such as normal pancreatic tissue (islet cells) or certain breast carcinomas.[8][11]
-
Prepare Serial Dilutions: Based on the manufacturer's recommendation or published literature, prepare a series of dilutions of the ALCAM primary antibody. A good starting point is to test dilutions on either side of the recommended concentration. For example, if the recommendation is 1:200, test 1:50, 1:100, 1:200, 1:400, and 1:500.[1]
-
Perform IHC Staining: Follow a standard IHC protocol (an example is provided below) for each antibody dilution on adjacent sections of the positive control tissue.
-
Evaluation: Examine the stained slides under a microscope. The optimal dilution is the one that provides strong, specific staining of the target structures with the lowest background.
Protocol 2: Standard IHC Protocol for ALCAM in Paraffin-Embedded Tissues
This protocol provides a general workflow for IHC staining of ALCAM. Optimization of specific steps may be required.
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0).
-
Incubate in a pressure cooker or water bath according to optimized time and temperature.
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase (if using HRP detection):
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking Non-Specific Binding:
-
Incubate slides in a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in PBS/TBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the optimally diluted ALCAM primary antibody in a humidified chamber overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with an enzyme conjugate (e.g., Streptavidin-HRP).
-
Rinse slides with wash buffer.
-
-
Chromogen Development:
-
Incubate slides with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Workflow for ALCAM antibody concentration optimization.
Caption: Simplified ALCAM-CD6 signaling pathway.
References
- 1. Tips for Diluting Antibodies | Rockland [rockland.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Controls in IHC | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. CD166/ALCAM Expression Is Characteristic of Tumorigenicity and Invasive and Migratory Activities of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated leukocyte cell adhesion molecule regulates the interaction between pancreatic cancer cells and stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALCAM (CD166) Expression and Serum Levels in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activated leukocyte cell adhesion molecule in breast cancer: prognostic indicator - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ALCAM Flow Cytometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding non-specific binding in flow cytometry experiments targeting Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of ALCAM flow cytometry?
A1: Non-specific binding in flow cytometry refers to the attachment of fluorescently labeled antibodies to cells through interactions other than the specific recognition of the target antigen (ALCAM) by the antibody's antigen-binding site. This can lead to false positive signals and inaccurate data interpretation.[1][2]
Q2: What are the primary causes of non-specific binding in ALCAM flow cytometry?
A2: The main causes of non-specific binding include:
-
Fc Receptor-Mediated Binding: Many immune cells, such as monocytes, macrophages, and B cells, express Fc receptors on their surface.[3][4] These receptors can bind to the Fc (constant) region of the primary antibody, leading to a signal that is independent of ALCAM expression.[5][6] Since ALCAM is expressed on monocytes, this is a significant consideration.[7]
-
Binding to Dead Cells: Dead cells have compromised cell membranes, which can expose intracellular components like DNA that are "sticky" and can non-specifically bind antibodies.[8][9][10]
-
Hydrophobic and Electrostatic Interactions: Antibodies can non-specifically adhere to the cell surface due to charge-based or hydrophobic interactions.[1]
-
Excessive Antibody Concentration: Using too much antibody can increase the likelihood of low-affinity, non-specific interactions.[1][2]
Q3: How can I prevent Fc receptor-mediated non-specific binding?
A3: Fc receptor-mediated binding can be minimized by pre-incubating your cells with an Fc blocking reagent.[3][11] This reagent contains immunoglobulins that saturate the Fc receptors on the cells, preventing your primary antibody from binding to them.[3][5] Commercially available Fc blocking reagents or serum from the same species as your cells (e.g., human serum for human cells) can be used.[5][12]
Q4: What is the role of an isotype control in ALCAM flow cytometry?
A4: An isotype control is an antibody that has the same immunoglobulin class (e.g., IgG1, IgG2a) and is conjugated to the same fluorochrome as your primary anti-ALCAM antibody, but it is not specific to any antigen on the cells being analyzed. It is used to estimate the level of background signal due to non-specific binding, particularly Fc receptor binding.[13] However, it should not be used to set positive gates.[3][14]
Q5: Why is it important to use a viability dye in my ALCAM flow cytometry experiment?
A5: It is crucial to use a viability dye to exclude dead cells from your analysis.[15][16] Dead cells can non-specifically bind antibodies, leading to false positive results.[8][10] By gating out the dead cell population, you can significantly improve the accuracy of your ALCAM expression data.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in all samples, including the unstained control. | Autofluorescence of the cells. | * Assess autofluorescence using an unstained sample. * If high, consider using a brighter fluorochrome for your ALCAM antibody. * Choose a different laser/filter combination if possible. |
| High background fluorescence in the isotype control and the ALCAM-stained sample. | Fc receptor-mediated non-specific binding. | * Incorporate an Fc blocking step before adding the primary antibody.[3][5] * Ensure the Fc blocking reagent is appropriate for the species being tested. |
| Non-specific binding to dead cells. | * Include a viability dye in your staining panel to exclude dead cells from the analysis.[8][15][16] * Handle cells gently during preparation to maintain cell viability.[17][18] | |
| Excessive antibody concentration. | * Titrate your anti-ALCAM antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[1][2] | |
| Insufficient washing. | * Ensure adequate washing steps after antibody incubation to remove unbound antibodies.[19][20] Consider adding a small amount of detergent like Tween-20 to the wash buffer.[19] | |
| Positive staining in a cell population not expected to express ALCAM. | Non-specific binding of the secondary antibody (if used). | * Run a control with only the secondary antibody to check for non-specific binding. * Ensure the secondary antibody is specific to the primary antibody's species and isotype.[19] |
| Cell doublets or aggregates. | * Gently mix or filter the cell suspension before analysis to remove clumps.[17][21] * Use doublet discrimination gates during data analysis. |
Experimental Protocols
Protocol 1: Standard Staining Protocol with Fc Block and Viability Dye
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in cold staining buffer (e.g., PBS with 2% FBS or 0.2% BSA).[22] Check cell viability; it should be above 90%.[22]
-
Fc Receptor Blocking: Add 50 µL of the cell suspension to your tubes. Add an appropriate amount of Fc blocking reagent (e.g., Human BD Fc Block™) and incubate for 10 minutes at room temperature.[11][22] Do not wash.
-
Primary Antibody Staining: Add the predetermined optimal concentration of your fluorochrome-conjugated anti-ALCAM antibody. Vortex briefly and incubate for 30 minutes at 4°C in the dark.[22]
-
Washing: Wash the cells twice with 1 mL of cold staining buffer. Centrifuge at 250-300 x g for 5 minutes.[22]
-
Viability Staining: Resuspend the cell pellet in an appropriate buffer for your viability dye. Add the viability dye (e.g., 7-AAD or a fixable viability dye) according to the manufacturer's instructions and incubate.
-
Acquisition: Resuspend the cells in 300-500 µL of staining buffer and acquire the samples on the flow cytometer.
Protocol 2: Using Isotype Controls
-
Follow the same steps as the standard protocol.
-
In parallel with your ALCAM-stained sample, prepare a separate tube where you add the corresponding isotype control antibody at the same concentration as your primary antibody.
-
Analyze the isotype control sample to assess the level of non-specific background signal.
Visual Guides
Caption: A standard workflow for ALCAM flow cytometry staining.
Caption: How Fc blocking prevents non-specific antibody binding.
Caption: A logical flow for gating to ensure accurate ALCAM data.
References
- 1. sanguinebio.com [sanguinebio.com]
- 2. Non-specific Antibody Binding in Flow Cytometry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Fc Blocking | McGovern Medical School [med.uth.edu]
- 4. colibri-cytometry.com [colibri-cytometry.com]
- 5. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. beckman.com [beckman.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.co.jp]
- 10. Viability Dyes | McGovern Medical School [med.uth.edu]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. beckman.com [beckman.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 17. Flow cytometry troubleshooting | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. Flow Cytometry Protocol | Abcam [abcam.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
Technical Support Center: Improving Recombinant ALCAM Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of recombinant Activated Leukocyte Cell Adhesion Molecule (ALCAM).
Frequently Asked Questions (FAQs)
Q1: My recombinant ALCAM is expressed in E. coli but is completely insoluble and forms inclusion bodies. What is the first thing I should try?
A1: The most common initial step to improve the solubility of recombinant proteins like ALCAM expressed in E. coli is to lower the expression temperature.[1] High expression levels at 37°C can overwhelm the bacterial folding machinery, leading to aggregation. Reducing the temperature to 18-25°C slows down the rate of protein synthesis, allowing more time for proper folding.[1][2] Additionally, decreasing the inducer (e.g., IPTG) concentration can also help to reduce the speed of expression and promote soluble protein production.[3]
Q2: I've tried lowering the temperature and inducer concentration, but my ALCAM is still largely insoluble. What's the next step?
A2: If optimizing expression conditions is insufficient, utilizing a solubility-enhancing fusion tag is a highly effective strategy.[4][5] Large tags like Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST) are known to significantly improve the solubility of their fusion partners.[4][6] MBP, in particular, is considered a very reliable solubility enhancer for prokaryotic expression.[4][7] It is thought to act as a chaperone, assisting in the proper folding of the fused protein.[6]
Q3: Should I place the solubility tag at the N-terminus or C-terminus of ALCAM?
A3: For solubility enhancement, an N-terminal fusion is generally recommended and more commonly used.[8] An N-terminal MBP tag, for instance, has been shown to provide a significant advantage in both solubility and expression levels compared to a C-terminal tag.[8] This is hypothesized to be because the tag can assist in co-translational folding as the polypeptide emerges from the ribosome.
Q4: Are there specific E. coli strains that are better for expressing soluble ALCAM?
A4: Yes, the choice of E. coli strain can have a significant impact. Standard strains like BL21(DE3) are robust for high-level expression but may not be optimal for soluble expression of complex proteins. Strains engineered to facilitate proper folding can be beneficial. For example, strains that co-express chaperones like GroEL/GroES or DnaK/DnaJ can help prevent aggregation and promote correct folding.[9][10][11] If ALCAM contains disulfide bonds, strains like SHuffle® or Origami™ that have a more oxidizing cytoplasm can promote their correct formation.[12]
Q5: My ALCAM is expressed in a mammalian system (e.g., CHO, HEK293) and I'm still seeing solubility issues. What could be the cause?
A5: Even in mammalian systems, overexpression can lead to aggregation. Similar to bacterial systems, lowering the culture temperature after transfection (e.g., to 30-32°C) can improve the yield of correctly folded, soluble protein.[2] This slows down cellular processes and reduces metabolic strain, allowing for more efficient protein folding.[2] Additionally, ensuring the culture medium is optimized and that the construct includes an efficient signal peptide for proper secretion is crucial. Post-translational modifications, or the lack thereof, can also affect solubility.[13][14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of soluble ALCAM in E. coli | - High expression rate leading to misfolding and aggregation. - Suboptimal growth conditions. - Inefficient translation due to codon bias. | - Lower the induction temperature to 18-25°C. - Reduce the inducer (IPTG) concentration (e.g., 0.05-0.1 mM).[3] - Use a richer growth medium like Terrific Broth (TB). - Optimize the gene sequence for E. coli codon usage.[16][17] |
| ALCAM forms inclusion bodies | - The protein is aggregation-prone. - Lack of appropriate chaperones. - Incorrect disulfide bond formation (if any). | - Use a solubility-enhancing fusion tag (e.g., N-terminal MBP or GST).[4][6] - Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ).[9][10][11] - Express in a strain that facilitates disulfide bond formation (e.g., SHuffle®, Origami™).[12] - Perform an in vitro refolding protocol from purified inclusion bodies.[18][19][20][21] |
| Soluble ALCAM precipitates after purification | - The purification buffer is not optimal for ALCAM stability. - Protein concentration is too high. - Cleavage of a solubility tag renders the protein insoluble. | - Screen different buffer conditions (pH, ionic strength). A pH away from the isoelectric point of ALCAM is recommended. - Add stabilizing excipients to the buffer, such as 5-10% glycerol, 100-200 mM NaCl, or L-arginine (50 mM).[][23][24][25] - Keep the protein at a lower concentration. - If cleaving a tag, perform the cleavage in the presence of stabilizing additives and consider leaving the tag on if it does not interfere with downstream applications. |
| Low solubility of ALCAM-Fc fusion from mammalian cells | - Inefficient secretion. - Post-translational modifications are incorrect or incomplete. - Suboptimal buffer conditions during and after purification. | - Optimize the signal peptide for efficient secretion. - Lower the cell culture temperature post-transfection.[2] - Ensure the cell line has the necessary machinery for proper glycosylation.[14][15] - For purification of the Fc-fusion, use Protein A chromatography with optimized, milder elution conditions (e.g., higher pH) to prevent aggregation.[26][27] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials to Optimize ALCAM Solubility in E. coli
-
Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta(DE3), and a chaperone-co-expressing strain) with the ALCAM expression plasmid.
-
Culture Initiation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony from each transformation. Grow overnight at 37°C with shaking.
-
Induction: The next day, inoculate 10 mL of fresh LB medium with 100 µL of the overnight culture. Grow at 37°C until the OD600 reaches 0.5-0.8.
-
Temperature and Inducer Screening:
-
Divide the culture into smaller aliquots.
-
Induce protein expression with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) overnight.
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with lysozyme (B549824) and DNase I). Lyse the cells by sonication on ice.
-
Solubility Analysis: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20 minutes at 4°C.
-
SDS-PAGE: Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer. Analyze equal volumes of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the amount of soluble ALCAM under each condition.
Protocol 2: Refolding ALCAM from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis (as described above), wash the insoluble pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and membranes.[19]
-
Solubilization: Solubilize the washed inclusion bodies in a strong denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Refolding by Rapid Dilution:
-
Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione).
-
Rapidly dilute the solubilized protein into the refolding buffer to a final protein concentration of 0.01-0.1 mg/mL.[19]
-
Stir gently at 4°C for 12-24 hours.
-
-
Concentration and Analysis: Concentrate the refolded protein using ultrafiltration. Analyze the solubility and activity of the refolded ALCAM.
Visualizations
References
- 1. biomatik.com [biomatik.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Fusion Protein Selection | Proteos Insights [proteos.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Crystal structures of fusion proteins with large-affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ability to Enhance the Solubility of Its Fusion Partners Is an Intrinsic Property of Maltose-Binding Protein but Their Folding Is Either Spontaneous or Chaperone-Mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved folding of recombinant protein via co-expression of exogenous chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Post-translational modifications of recombinant proteins: significance for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 18. biossusa.com [biossusa.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 21. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. bioprocessintl.com [bioprocessintl.com]
- 27. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting ALCAM siRNA Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with ALCAM (Activated Leukocyte Cell Adhesion Molecule) siRNA-mediated gene expression knockdown.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I have transfected my cells with ALCAM siRNA, but I don't see a reduction in ALCAM gene expression. What are the possible reasons?
Several factors can contribute to the lack of observable gene knockdown. Here's a systematic guide to troubleshooting the issue.
1. Transfection Efficiency and Optimization
-
Low Transfection Efficiency: The primary reason for a failed knockdown is often inefficient delivery of the siRNA into the cells.[1][2]
-
Troubleshooting:
-
Confirm Transfection Efficiency: Use a fluorescently labeled non-targeting control siRNA to visually assess the percentage of transfected cells via fluorescence microscopy.[3] Alternatively, use a positive control siRNA targeting a well-expressed housekeeping gene (e.g., GAPDH) and measure its knockdown.[2][3] A transfection efficiency of over 80% is generally recommended.[2]
-
Optimize Transfection Reagent: The choice of transfection reagent is critical and cell-type dependent.[1] If efficiency is low, consider trying a different reagent (e.g., lipid-based reagents like Lipofectamine RNAiMAX or electroporation).[3]
-
Optimize Reagent and siRNA Concentrations: Titrate both the transfection reagent volume and the siRNA concentration.[1][3] High concentrations can be toxic and may not necessarily improve knockdown.[3] A typical starting range for siRNA concentration is 10-50 nM.[1]
-
Cell Density: Cells should be 60-80% confluent at the time of transfection.[4] Too high or too low cell density can negatively impact transfection efficiency.
-
-
-
Cell Health and Culture Conditions:
2. siRNA Design and Quality
-
Ineffective siRNA Sequence: Not all siRNA sequences are equally effective.
-
Troubleshooting:
-
Test multiple (2-4) different siRNA sequences targeting different regions of the ALCAM mRNA.[1]
-
Use a validated positive control siRNA for ALCAM if available, or purchase pre-validated siRNAs from a reputable supplier.
-
Ensure the siRNA sequence targets all relevant splice variants of ALCAM if necessary.
-
-
-
siRNA Integrity:
-
Troubleshooting:
-
Properly resuspend and store siRNA according to the manufacturer's instructions to prevent degradation by RNases.
-
-
3. Experimental Controls and Validation
-
Lack of Proper Controls: Without appropriate controls, it is difficult to interpret the results.
-
Essential Controls:
-
Negative Control: A non-targeting siRNA (scrambled sequence) is crucial to distinguish sequence-specific knockdown from non-specific effects of the transfection process.[2]
-
Untreated Control: This sample provides the baseline expression level of ALCAM.[2]
-
Positive Control: An siRNA known to effectively knock down a housekeeping gene or ALCAM itself.[2]
-
-
-
Inappropriate Validation Method:
4. Off-Target Effects
-
Cellular Stress Response: The transfection process itself can induce a stress response, altering the expression of various genes.[7]
-
Troubleshooting:
-
Compare gene expression in cells treated with the negative control siRNA to untreated cells.
-
-
-
Sequence-Specific Off-Target Effects: The siRNA may be unintentionally silencing other genes with partial sequence homology.[8]
-
Troubleshooting:
-
Use the lowest effective siRNA concentration to minimize off-target effects.
-
Perform a rescue experiment by re-introducing an siRNA-resistant form of the ALCAM gene to confirm that the observed phenotype is due to ALCAM knockdown.
-
-
Quantitative Data Summary
The following table summarizes quantitative data from a study that successfully knocked down ALCAM expression.
| Cell Line | siRNA Concentration | Time Point | mRNA Knockdown | Protein Knockdown | Reference |
| SCC-4 | 15 nM | 48 hours | ~3-fold decrease | ~7-fold decrease (~85%) | [1] |
Note: Knockdown efficiency can be cell-line dependent.
Experimental Protocols
1. ALCAM siRNA Transfection Protocol (Example using a 24-well plate)
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 60-80% confluency at the time of transfection.[4]
-
siRNA-Lipid Complex Formation:
-
In separate tubes, dilute the ALCAM siRNA and a negative control siRNA in serum-free medium (e.g., Opti-MEM).
-
In another tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
2. Validation of ALCAM Knockdown by RT-qPCR
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and appropriate primers (e.g., random hexamers or oligo(dT) primers).[9]
-
qPCR:
-
Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for ALCAM and a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of ALCAM mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-transfected cells.[4]
3. Validation of ALCAM Knockdown by Western Blot
-
Protein Lysate Preparation: At 48-96 hours post-transfection, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ALCAM overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.[1]
-
-
Densitometry: Quantify the band intensities to determine the percentage of ALCAM protein knockdown relative to the negative control.[6]
Diagrams
Caption: Troubleshooting workflow for ineffective ALCAM siRNA knockdown.
Caption: General experimental workflow for ALCAM siRNA knockdown and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 3. reddit.com [reddit.com]
- 4. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 5. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 6. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALCAM | Cancer Genetics Web [cancer-genetics.org]
- 9. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ALCAM Plasmid Transfection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with ALCAM (Activated Leukocyte Cell Adhesion Molecule) plasmid transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for ALCAM plasmid transfection?
For most adherent cell lines, a confluency of 70–90% at the time of transfection is recommended to ensure optimal uptake of the plasmid DNA.[1][2] Actively dividing cells generally exhibit higher transfection efficiency.[1] If cells are overgrown and exhibit contact inhibition, their ability to take up foreign DNA is reduced.[3] Conversely, if the cell density is too low, the culture may grow poorly following the transfection procedure.[4][5]
Q2: What is the best type of ALCAM plasmid DNA to use for transfection?
For transient transfection experiments, highly supercoiled plasmid DNA is the most efficient.[1][6][7][8] Linearized DNA is more susceptible to degradation by cellular exonucleases.[6][7] For establishing stable cell lines expressing ALCAM, linearized DNA can lead to better integration into the host genome, although its uptake by cells is generally lower than supercoiled DNA.[1][8]
Q3: How does the size of the ALCAM plasmid affect transfection efficiency?
While the uptake of different-sized plasmids into the cytoplasm may be similar, the nuclear delivery of larger plasmids can be less efficient.[6] Therefore, if you are using a particularly large ALCAM expression vector (e.g., over 10 kb), you may need to further optimize your transfection protocol.[9]
Q4: Can I use antibiotics in the culture medium during ALCAM plasmid transfection?
Generally, it is recommended to omit antibiotics from the culture medium at the time of transfection, as they can be a source of cellular stress and may reduce transfection efficiency.[2] However, some modern transfection reagents are compatible with antibiotics. If you are performing a stable transfection, you should wait at least 24-48 hours after transfection before adding the selection antibiotic to allow the cells to express the resistance gene.[10][11]
Q5: How long should I wait after transfection to see ALCAM expression?
The time to detectable ALCAM expression depends on the promoter driving its expression and the cell type. Typically, protein expression can be detected as early as 4 hours post-transfection, with peak expression often observed between 24 and 72 hours.[12] It is advisable to determine the optimal time for analysis empirically for your specific experimental system.
Troubleshooting Guide
Low Transfection Efficiency
If you are experiencing low ALCAM expression after transfection, consider the following potential causes and solutions.
Troubleshooting Low ALCAM Transfection Efficiency
| Potential Cause | Recommended Solution |
|---|---|
| Poor Plasmid DNA Quality | Use high-purity, endotoxin-free ALCAM plasmid DNA. An A260/A280 ratio of ~1.8 is indicative of pure DNA.[2][12] Endotoxins, which are components of bacterial cell walls, can significantly reduce transfection efficiency, especially in sensitive cell types like primary cells.[8] |
| Suboptimal Cell Health or Confluency | Ensure cells are healthy, actively dividing, and at least 90% viable before transfection.[1] Passage cells at least 24 hours prior to the experiment.[1] Optimize cell confluency; a good starting point for many cell lines is 70-90%.[1][2] Avoid using cells that have been passaged excessively (e.g., >30 passages).[1] |
| Incorrect DNA:Transfection Reagent Ratio | The optimal ratio of DNA to transfection reagent is critical and highly cell-type dependent.[13] Perform a titration experiment to determine the best ratio for your specific cell line and ALCAM plasmid. You can vary the amount of transfection reagent while keeping the DNA amount constant.[13] |
| Improper Formation of Transfection Complexes | Prepare DNA-reagent complexes in a serum-free medium, as serum can interfere with complex formation.[2][14] Allow sufficient incubation time (typically 15-30 minutes at room temperature) for the complexes to form before adding them to the cells.[12] |
| Presence of Contaminants | Test your cell cultures for mycoplasma contamination, which can negatively impact transfection efficiency.[2] Ensure all solutions and plasticware are sterile and free of contaminants. |
| Difficult-to-Transfect Cell Line | Some cell lines, particularly primary cells or suspension cells, are inherently more difficult to transfect.[15] For these cells, consider alternative methods such as electroporation or viral transduction.[10][16] |
High Cell Death (Cytotoxicity)
If you observe significant cell death after transfecting with your ALCAM plasmid, consult the table below for potential solutions.
Troubleshooting High Cytotoxicity Post-Transfection
| Potential Cause | Recommended Solution |
|---|---|
| Excessive Amount of Transfection Reagent or DNA | High concentrations of the transfection reagent or the DNA itself can be toxic to cells.[17] Optimize the amounts by performing a titration. Reducing the amount of the DNA-reagent complex added to the cells can decrease cytotoxicity.[17] |
| Suboptimal Cell Density | Cells plated at a very low density may be more susceptible to the toxic effects of the transfection process.[14] Ensure your cells are within the recommended confluency range (70-90%). |
| Incubation Time with Transfection Complex | Prolonged exposure to the transfection complex can be harmful to some cell types.[13] The optimal incubation time varies, so it may be necessary to reduce it. For some sensitive cells, changing the medium 4-6 hours post-transfection can help reduce toxicity.[18] |
| ALCAM Gene Product is Toxic to the Cell | Overexpression of some proteins can be toxic. If you suspect ALCAM overexpression is causing cell death, consider using a weaker or an inducible promoter to control the level and timing of its expression.[8] |
Experimental Protocols
Standard ALCAM Plasmid Transfection Protocol (Using a Cationic Lipid-Based Reagent)
This is a general protocol and should be optimized for your specific cell line and transfection reagent.
Materials:
-
ALCAM expression plasmid (high-purity, endotoxin-free)
-
Mammalian cell line of interest
-
Complete culture medium (with and without serum)
-
Cationic lipid-based transfection reagent
-
Sterile microcentrifuge tubes
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Approximately 18-24 hours before transfection, seed your cells in a multi-well plate so that they will be 70-90% confluent at the time of transfection.[13][19]
-
Preparation of DNA-Reagent Complex (per well of a 24-well plate):
-
In a sterile microcentrifuge tube (Tube A), dilute 0.5 µg of the ALCAM plasmid DNA in 50 µL of serum-free medium. Mix gently.[19]
-
In a separate sterile microcentrifuge tube (Tube B), dilute the recommended amount of your transfection reagent (e.g., 1.5 µL) in 50 µL of serum-free medium.
-
Add the diluted transfection reagent from Tube B to the diluted DNA in Tube A. Do not add in the reverse order. Mix gently by pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to allow the formation of the DNA-reagent complexes.[19]
-
-
Transfection:
-
Gently add the DNA-reagent complex dropwise to the cells in the well containing fresh complete culture medium (can be with or without serum, depending on the reagent).
-
Gently rock the plate to ensure an even distribution of the complexes.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
If high cytotoxicity is observed, you can replace the medium with fresh, complete medium 4-6 hours after adding the transfection complex.
-
-
Analysis: After the incubation period, analyze the cells for ALCAM expression using methods such as qRT-PCR, Western blotting, or immunofluorescence.[20][21]
Quantification of ALCAM Expression by Western Blot
-
Cell Lysis: 48 hours post-transfection, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ALCAM overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Include a loading control, such as α-tubulin or GAPDH, to ensure equal protein loading.[20]
Visualizations
Caption: A troubleshooting workflow for low ALCAM plasmid transfection efficiency.
Caption: Simplified diagram of ALCAM interactions at the cell surface.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 2. genscript.com [genscript.com]
- 3. wearecellix.com [wearecellix.com]
- 4. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 5. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 6. Plasmid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biotage.com [biotage.com]
- 8. Guidelines for transfection of DNA [qiagen.com]
- 9. rheniumbio.co.il [rheniumbio.co.il]
- 10. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Common Issues in Cell Transfection [procellsystem.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 15. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 16. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Tuning plasmid DNA amounts for cost-effective transfections of mammalian cells: when less is more - PMC [pmc.ncbi.nlm.nih.gov]
- 18. yeasenbio.com [yeasenbio.com]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of transcriptional regulation and prognostic significance of activated leukocyte cell adhesion molecule in cancer - PMC [pmc.ncbi.nlm.nih.gov]
ALCAM ELISA assay variability and troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Activated Leukocyte Cell Adhesion Molecule (ALCAM) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected assay range for a typical ALCAM ELISA kit?
A1: The assay range for ALCAM ELISA kits can vary between manufacturers. However, a common detection range is between 62.5 pg/mL and 4,000 pg/mL. For specific kits, the range might be narrower, for instance, 15-5,000 pg/mL.[1] Always refer to the kit-specific manual for the precise assay range.
Q2: What are the acceptable levels of intra-assay and inter-assay variability?
A2: For reliable results, the intra-assay coefficient of variation (CV) should ideally be less than 10%, and the inter-assay CV should be less than 12%.[1] A CV of up to 20% may be acceptable, but higher values indicate significant inconsistency and potential errors in the assay.[2]
Q3: What could cause a green color to develop in the wells after adding the stop solution?
A3: A green color in the wells after the addition of the stop solution indicates that the stop solution has not mixed thoroughly with the TMB substrate.[3] Ensure proper mixing by gently tapping the plate after adding the stop solution.
Troubleshooting Guides
Problem 1: High Background
High background is characterized by excessive color development or high optical density (OD) readings in the blank or negative control wells.[4][5]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Improper Washing | Increase the number and duration of wash steps to ensure the complete removal of unbound reagents.[6][7] Ensure all wells are completely filled and aspirated during each wash.[8] Using an automated plate washer can improve consistency.[2] |
| Non-specific Antibody Binding | Use an appropriate blocking buffer (e.g., 5-10% normal serum of the same species as the detection antibody) and ensure a sufficient blocking step.[9][10] Consider using pre-adsorbed secondary antibodies.[10] |
| High Antibody Concentration | Optimize the concentration of the primary or secondary antibody by performing a titration experiment.[8][10] |
| Contaminated Reagents or Samples | Use fresh, sterile buffers and reagents.[6][8] Ensure proper handling to avoid cross-contamination between wells.[9] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[8][11] Avoid stacking plates during incubation to ensure even temperature distribution.[11][12] |
| Substrate Issues | Use fresh substrate solution and protect it from light.[3] Ensure the substrate is colorless before use.[4] |
Problem 3: Poor Standard Curve
A poor standard curve can result from issues with the standard itself, improper dilution, or incorrect curve fitting. A[13][14]n acceptable R² value for the standard curve is typically ≥ 0.9.
[13]Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Improper Standard Reconstitution/Dilution | Briefly centrifuge the standard vial before opening. Ensure the standard is reconstituted with the correct buffer and that serial dilutions are performed accurately. D[14]o not make serial dilutions directly in the wells. |
| Degraded Standard | Store and handle the standard according to the manufacturer's recommendations to avoid degradation. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. C[2][11]hange pipette tips between each standard dilution. |
| Incorrect Curve-Fitting Model | Use the curve-fitting model recommended by the kit manufacturer. If the fit is poor, try alternative models such as a four- or five-parameter logistic (4-PL or 5-PL) fit. |
Troubleshooting Logic for Poor Standard Curve
Problem 4: High Coefficient of Variation (CV) / Poor Replicates
High CV indicates significant inconsistency between replicate wells and can skew results. T[9]he CV for duplicate samples should ideally be ≤ 20%.
[2]Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper, consistent pipetting technique for all wells. E[2]nsure tips are firmly seated. |
| Improper Washing | Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency. |
| Edge Effects | Edge effects can be caused by temperature or humidity variations across the plate. To prevent this, ensure the plate and all reagents are at room temperature before starting, and use a plate sealer during incubations. Avoid stacking plates. |
| Bubbles in Wells | Bubbles can interfere with OD readings. Ensure there are no bubbles before reading the plate. If present, gently remove them with a clean pipette tip. |
| Inadequate Mixing | Ensure all reagents and samples are thoroughly but gently mixed before adding to the wells. |
Troubleshooting Logic for High CV
Experimental Protocol: Sandwich ELISA Workflow
Below is a generalized workflow for a sandwich ELISA. Always refer to the specific protocol provided with your ALCAM ELISA kit.
References
- 1. Human ALCAM/CD166 ELISA Kit (EHALCAM) - Invitrogen [thermofisher.com]
- 2. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 9. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.co.jp]
- 11. arigobio.com [arigobio.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. How to solve standard curve fit problems in ELISA | Abcam [abcam.com]
- 14. arp1.com [arp1.com]
Technical Support Center: Optimizing Buffer Conditions for ALCAM Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) binding studies. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for ALCAM binding studies?
A foundational buffer for most ALCAM binding assays is Phosphate-Buffered Saline (PBS) at a physiological pH of 7.2-7.4.[1] A common formulation for a running buffer in techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) is PBS supplemented with a non-ionic surfactant and a blocking agent to minimize non-specific binding. A typical starting buffer would be PBS, pH 7.4, with 0.05% Tween-20 and 0.1% Bovine Serum Albumin (BSA).[2]
Q2: How does pH affect ALCAM binding interactions?
The pH of the assay buffer is critical as it influences the charge of the amino acid residues involved in the binding interface. For ALCAM, maintaining a physiological pH range of 7.2-7.5 is generally recommended to ensure the protein is in its native conformation and biologically active.[3] Significant deviations from this range can lead to protein denaturation or alter the electrostatic interactions necessary for binding, resulting in reduced or no binding signal. When troubleshooting, it is advisable to test a narrow range around physiological pH (e.g., pH 7.0 to 8.0) to find the optimal condition for your specific assay.
Q3: What is the role of ionic strength in ALCAM binding assays?
Ionic strength, primarily determined by the salt concentration (e.g., NaCl), is crucial for modulating non-specific electrostatic interactions.[4] For ALCAM binding, a physiological salt concentration of 150 mM NaCl is a standard starting point.[2]
-
Low ionic strength: Can increase non-specific binding due to enhanced electrostatic interactions between the protein and the sensor surface or other molecules.[5]
-
High ionic strength: Can help to reduce non-specific electrostatic interactions but may also weaken the specific binding interaction if it is electrostatically driven. In some cases, increasing NaCl concentration up to 500 mM can be tested to minimize non-specific binding.[6]
Q4: Why and when should I include additives like detergents or BSA in my buffer?
Additives are often essential for maintaining protein stability and reducing non-specific binding, which can otherwise lead to false positives and a poor signal-to-noise ratio.[7]
-
Non-ionic surfactants (e.g., Tween-20, Triton X-100): These are included at low concentrations (typically 0.005% to 0.1%) to prevent proteins from sticking to surfaces (like sensor chips or microplates) through hydrophobic interactions.[6][8] They are particularly important when working with purified recombinant proteins.
-
Blocking agents (e.g., Bovine Serum Albumin - BSA): BSA is commonly added (at concentrations of 0.1% to 1 mg/mL) to block unoccupied sites on the sensor surface or plate, further reducing non-specific binding of the analyte.[2][9]
-
Reducing agents (e.g., DTT, β-mercaptoethanol): These may be necessary if your protein preparation is prone to aggregation via disulfide bonds. However, they should be used with caution as they can disrupt intramolecular disulfide bonds essential for protein structure.
-
Glycerol (B35011): Can be included (typically 5-10%) to improve protein stability and solubility.[4]
Q5: Are there specific buffer requirements for homophilic (ALCAM-ALCAM) vs. heterophilic (ALCAM-CD6) binding studies?
While the general buffer principles apply to both, it's important to note the difference in affinity between these interactions. The heterophilic ALCAM-CD6 interaction is of significantly higher affinity (Kd ≈ 0.4-1 µM) than the homophilic ALCAM-ALCAM interaction (Kd ≈ 29-48 µM).[10][11] For the weaker homophilic interaction, you may need to optimize conditions to maximize signal and stability, potentially by using higher protein concentrations or optimizing for avidity effects. The fundamental buffer components (physiological pH and salt) remain a good starting point for both.
Troubleshooting Guide
Issue 1: Low or No Binding Signal
A weak or absent binding signal is a common issue. The following steps can help you troubleshoot the problem.
Caption: Troubleshooting workflow for low or no binding signal.
Issue 2: High Non-Specific Binding (NSB)
High non-specific binding can obscure the true binding signal and lead to inaccurate kinetic analysis.
Caption: Troubleshooting workflow for high non-specific binding.
Data Presentation: Recommended Buffer Components
The following tables summarize recommended starting concentrations and ranges for key buffer components in ALCAM binding studies.
Table 1: Core Buffer Components
| Component | Recommended Starting Concentration | Recommended Range | Purpose |
| Buffering Agent | 10-20 mM Phosphate or Tris | 10-50 mM | Maintain stable pH |
| pH | 7.4 | 7.0 - 8.0 | Ensure protein stability and activity |
| Salt (e.g., NaCl) | 150 mM | 100 - 500 mM | Modulate ionic strength, reduce NSB |
Table 2: Common Buffer Additives
| Additive | Recommended Starting Concentration | Recommended Range | Purpose |
| Non-ionic Surfactant (e.g., Tween-20) | 0.05% (v/v) | 0.005% - 0.1% | Reduce non-specific hydrophobic interactions |
| Blocking Agent (e.g., BSA) | 0.1% (w/v) or 1 mg/mL | 0.05% - 0.5% | Block non-specific binding sites |
| Stabilizer (e.g., Glycerol) | 5% (v/v) | 2% - 10% | Enhance protein solubility and stability |
| Divalent Cations (e.g., MgCl₂, CaCl₂) | 1-2 mM | 1-5 mM | May be required for specific interactions |
Experimental Protocols
Protocol 1: General Buffer Preparation for SPR/BLI
This protocol provides a starting point for preparing a running and assay buffer for ALCAM binding studies using label-free techniques.
Materials:
-
Phosphate-Buffered Saline (PBS) 10x stock, pH 7.4
-
Tween-20
-
Bovine Serum Albumin (BSA), high purity
-
Ultrapure water
-
0.22 µm filter
Procedure:
-
Prepare 1L of 1x PBS by diluting the 10x stock with ultrapure water.
-
Add 0.5 mL of Tween-20 to the 1L of 1x PBS to achieve a final concentration of 0.05%.
-
Add 1.0 g of BSA to the solution to achieve a final concentration of 0.1% (w/v).
-
Stir gently until the BSA is completely dissolved. Avoid vigorous stirring or vortexing to prevent frothing.
-
Filter the entire buffer solution through a 0.22 µm filter to remove any particulates.
-
Degas the buffer before use with an SPR system to prevent bubble formation in the fluidics.
Caption: Workflow for preparing a standard SPR/BLI running buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. synthelis.com [synthelis.com]
- 3. Optimization and Characterization of Novel ALCAM-Targeting Antibody Fragments for Transepithelial Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. youtube.com [youtube.com]
- 9. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. Long-term engagement of CD6 and ALCAM is essential for T-cell proliferation induced by dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating ALCAM Overexpression Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating cell death during Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) overexpression experiments.
Frequently Asked Questions (FAQs)
Q1: Why is ALCAM overexpression leading to significant cell death in my experiments?
The role of ALCAM in cell survival is highly context-dependent and can be influenced by the cell type, the level of overexpression, and the specific experimental conditions. In some contexts, such as lung fibrosis, ALCAM has been shown to have anti-apoptotic properties.[1] Conversely, in certain cancer cell lines, manipulation of ALCAM expression has been linked to the induction of apoptosis.[2][3] Excessive overexpression can lead to cellular stress, protein misfolding, and activation of apoptotic pathways. It is also possible that the expressed ALCAM is toxic to the specific cell line being used.[4]
Q2: How can I differentiate between apoptosis and necrosis in my ALCAM-overexpressing cells?
A common and effective method is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both markers.[5][6] This allows for the quantification of different cell death modalities.
Q3: Could the transfection process itself be the cause of cell death, rather than ALCAM overexpression?
Yes, transfection reagents and methods can be cytotoxic.[4][7][8] It is crucial to include proper controls to distinguish between transfection-related toxicity and ALCAM-specific effects. These controls should include a mock transfection (transfection reagent only) and transfection with a control plasmid (e.g., expressing a fluorescent protein like GFP).[8]
Q4: What is the typical timeline for observing cell death after transfection?
Cell death due to transfection reagent toxicity often occurs within the first 12-24 hours.[7] If cell death is observed at later time points (e.g., 48-72 hours) and is significantly higher in ALCAM-overexpressing cells compared to controls, it is more likely to be a consequence of ALCAM expression.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Post-Transfection
If you are experiencing significant cell death after transfecting your cells with an ALCAM expression vector, consider the following troubleshooting steps.
Table 1: Troubleshooting High Post-Transfection Cell Death
| Potential Cause | Recommended Solution |
| Transfection Reagent Toxicity | Optimize the concentration of the transfection reagent and the DNA:reagent ratio.[4] Consider using a less toxic, polymer-based transfection reagent. |
| High Plasmid DNA Concentration | Reduce the amount of plasmid DNA used for transfection.[4] High concentrations can induce cytotoxicity. |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing (70-90% confluency), and at a low passage number before transfection.[7] |
| Harsh Transfection Conditions | If using a serum-free medium for complex formation, minimize the incubation time and promptly replace it with complete growth medium.[7][9] |
| Endotoxin Contamination | Use high-quality, endotoxin-free plasmid DNA preparations, as endotoxins can be toxic to cells.[8] |
| ALCAM-Induced Toxicity | See Issue 2 for strategies to mitigate ALCAM-specific cytotoxicity. |
Issue 2: Cell Death is Specific to ALCAM Overexpression
If your control experiments indicate that cell death is specifically linked to the overexpression of ALCAM, the following strategies may help improve cell viability.
Table 2: Mitigating ALCAM-Specific Cell Death
| Potential Cause | Recommended Solution |
| Excessive ALCAM Expression Level | Use a weaker or inducible promoter to control the level of ALCAM expression. A strong constitutive promoter (e.g., CMV) might lead to toxic levels of the protein. |
| Inappropriate Cell Line | Some cell lines may be more sensitive to ALCAM overexpression. Consider testing different cell lines to find one that is more tolerant. |
| Activation of Apoptotic Signaling | Investigate downstream signaling pathways. ALCAM has been shown to influence the PI3K/AKT and YAP pathways, which are involved in cell survival.[1] Consider co-expression of anti-apoptotic proteins like Bcl-2 if appropriate for your experimental model.[2] |
| Stable vs. Transient Expression | If transient transfection is causing high levels of cell death, generating a stable cell line with moderate ALCAM expression might be a better approach for long-term studies. |
Experimental Protocols
Protocol 1: Generation of ALCAM Overexpressing Cells (Transient Transfection)
This protocol provides a general guideline for the transient transfection of mammalian cells with an ALCAM expression plasmid.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
Complex Formation:
-
In tube A, dilute 2.5 µg of the ALCAM expression plasmid in 250 µL of serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium.
-
Add the contents of tube A to tube B and mix gently. Incubate for 20 minutes at room temperature.
-
-
Transfection:
-
Wash the cells once with PBS.
-
Add 2 mL of fresh, complete growth medium to each well.
-
Add the 500 µL DNA-lipid complex dropwise to each well.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a CO2 incubator.
-
Analyze gene or protein expression and cell viability at 24, 48, and 72 hours post-transfection.
-
Protocol 2: Generation of Stable ALCAM Overexpressing Cell Lines
This protocol outlines the generation of a stable cell line using a plasmid that co-expresses ALCAM and an antibiotic resistance gene.
-
Transfection: Transfect cells with the ALCAM expression plasmid as described in the transient transfection protocol.
-
Selection: 48 hours post-transfection, passage the cells into a larger flask with complete growth medium containing the appropriate selection antibiotic (e.g., G418, puromycin). The optimal antibiotic concentration should be predetermined by generating a kill curve for your specific cell line.[10]
-
Expansion: Continue to culture the cells in the selection medium, replacing the medium every 3-4 days, until antibiotic-resistant colonies appear.
-
Isolation of Clones: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate plates.
-
Screening and Validation: Screen the expanded clones for ALCAM expression using methods such as qPCR, Western blot, or flow cytometry to identify a clone with the desired expression level.
Protocol 3: Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptotic cells by flow cytometry.
-
Cell Preparation:
-
Induce apoptosis in your experimental cells (e.g., through ALCAM overexpression). Include appropriate positive and negative controls.
-
Harvest both adherent and floating cells and wash them once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Table 3: Interpretation of Annexin V/PI Staining Results
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Protocol 4: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysate Preparation:
-
Induce apoptosis and collect cells.
-
Lyse the cells in a chilled lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Assay Procedure:
-
Add 50 µL of 2X reaction buffer (containing 10 mM DTT) to each well of a 96-well plate.
-
Add 50 µL of the cell lysate to the appropriate wells.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
Visualizations
References
- 1. ALCAM Makes It All Calm by Inhibiting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALCAM/CD166 protects breast cancer cells against apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. cell death during transfection - Transfection and Transduction [protocol-online.org]
- 9. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
ALCAM Co-Immunoprecipitation Technical Support Center
Welcome to the technical support center for Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) co-immunoprecipitation (Co-IP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their ALCAM Co-IP experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your ALCAM Co-IP experiments, presented in a question-and-answer format.
Q1: I am not detecting my bait protein (ALCAM) in the final elution. What could be the problem?
A1: This issue, known as low or no yield of the bait protein, can stem from several factors. Here are the common causes and solutions:
-
Low ALCAM Expression: The cell or tissue type you are using may have low endogenous expression of ALCAM.[1][2]
-
Inefficient Antibody Binding: The antibody may not be efficiently capturing ALCAM.
-
Improper Lysis Conditions: The lysis buffer may not be effectively solubilizing ALCAM or may be disrupting the antibody epitope.
-
Solution: Use a non-denaturing lysis buffer to preserve protein interactions. Buffers containing mild non-ionic detergents like NP-40 or Triton X-100 are often recommended.
-
-
Ineffective Elution: The elution buffer may not be strong enough to release ALCAM from the antibody-bead complex.
Q2: I can pull down ALCAM, but I am not detecting any interacting proteins (prey). Why is this happening?
A2: The absence of interacting partners in a Co-IP experiment is a common issue. Here’s how to troubleshoot it:
-
Weak or Transient Interactions: The interaction between ALCAM and its binding partners might be weak or transient.[3] ALCAM is known for low-affinity homophilic interactions.[8]
-
Disruption of Protein Complexes: The lysis buffer composition could be too harsh, disrupting the native protein complexes.
-
Solution: Use a gentle lysis buffer with non-ionic detergents. Avoid ionic detergents unless necessary, as they can break protein-protein interactions.
-
-
Antibody Interference: The ALCAM antibody's epitope might be located at the protein-protein interaction site, thus blocking the binding of interacting partners.[3]
-
Solution: Try using a different ALCAM antibody that targets a different region of the protein.[3]
-
-
Low Abundance of Prey Protein: The interacting protein may be expressed at very low levels in your cells.
-
Solution: Increase the amount of starting material (cell lysate) to increase the chances of capturing the low-abundance prey.
-
Q3: My final elution shows many non-specific bands on the Western blot, leading to high background. How can I reduce this?
A3: High background due to non-specific binding is a frequent problem in Co-IP experiments.[4][10] Here are several strategies to minimize it:
-
Insufficient Washing: The washing steps may not be stringent enough to remove all non-specifically bound proteins.
-
Non-specific Binding to Beads: Proteins from the lysate may be binding directly to the agarose (B213101) or magnetic beads.
-
High Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding.[6][7]
-
Solution: Reduce the concentration of your ALCAM antibody. Perform a titration experiment to find the optimal amount that effectively pulls down ALCAM without causing excessive background.[1]
-
-
Contamination with Insoluble Proteins: Insoluble protein aggregates in the lysate can be carried through the procedure.
-
Solution: Centrifuge your lysate at a high speed after preparation and use only the clear supernatant for the IP.[1]
-
Data Presentation
Table 1: Troubleshooting Summary for ALCAM Co-IP
| Problem | Potential Cause | Recommended Solution |
| No/Low ALCAM Pulldown | Low protein expression | Confirm expression; increase lysate amount or use overexpression system.[1] |
| Inefficient antibody binding | Use a validated antibody; titrate antibody concentration.[1][4] | |
| Improper lysis conditions | Use a non-denaturing lysis buffer. | |
| Ineffective elution | Use appropriate elution buffer; consider gentle elution for sensitive proteins.[1][7] | |
| No Interacting Proteins | Weak or transient interaction | Use less stringent wash buffers; consider crosslinking.[3][9] |
| Disruption of protein complex | Use a gentle lysis buffer. | |
| Antibody blocking interaction site | Try an antibody with a different epitope.[3] | |
| High Background | Insufficient washing | Increase number and stringency of washes.[7] |
| Non-specific binding to beads | Pre-clear lysate with beads; block beads with BSA.[1] | |
| High antibody concentration | Reduce antibody amount.[6][7] | |
| Insoluble protein aggregates | Centrifuge lysate at high speed before use.[1] |
Experimental Protocols
Protocol: Co-Immunoprecipitation of ALCAM and Interacting Proteins
This protocol provides a general workflow for ALCAM Co-IP. Optimization of buffer composition, antibody concentration, and incubation times may be necessary for specific cell types and interacting proteins.
1. Lysate Preparation a. Culture and harvest cells expressing ALCAM. b. Wash cells with ice-cold PBS. c. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.[3] d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new pre-chilled tube. This is your cleared lysate.
2. Pre-Clearing the Lysate (Optional but Recommended) a. Add Protein A/G beads to the cleared lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Centrifuge at a low speed to pellet the beads. d. Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation a. Add the anti-ALCAM antibody to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate for another 1-2 hours at 4°C with gentle rotation.
4. Washing a. Pellet the beads by centrifugation at a low speed. b. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).[7] c. After the final wash, carefully remove all supernatant.
5. Elution a. Add elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0, or a gentle elution buffer) to the beads. b. Incubate for 5-10 minutes at room temperature. c. Pellet the beads and collect the supernatant containing the eluted proteins. d. Neutralize the eluate immediately with a neutralizing buffer if using a low pH elution buffer.
6. Analysis a. Analyze the eluted proteins by Western blotting or mass spectrometry.
Visualizations
ALCAM Signaling and Interactions
ALCAM is involved in several cellular processes, including cell-cell adhesion and signaling. It can mediate both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions.[8] Intracellularly, ALCAM can interact with the cytoskeleton through ERM family proteins.[11][12] It has also been associated with the HGF/MET signaling pathway.[13]
Caption: ALCAM signaling interactions.
Experimental Workflow for ALCAM Co-Immunoprecipitation
The following diagram illustrates the key steps in a typical Co-IP experiment designed to identify ALCAM's binding partners.
Caption: ALCAM Co-IP experimental workflow.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 4. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 10. Troubleshooting tips for IP | Abcam [abcam.com]
- 11. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activated Leukocyte Cell Adhesion Molecule (ALCAM), a Potential ‘Seed’ and ‘Soil’ Receptor in the Peritoneal Metastasis of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
ALCAM-Mediated Cell Adhesion Assays: Technical Support Center
Welcome to the technical support center for ALCAM-mediated cell adhesion assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of ALCAM-mediated cell adhesion?
A1: ALCAM (Activated Leukocyte Cell Adhesion Molecule), also known as CD166, primarily mediates cell adhesion through two distinct interactions:
-
Homophilic adhesion: This occurs when ALCAM on one cell binds to ALCAM on an adjacent cell (ALCAM-ALCAM). This type of interaction is crucial for processes like the formation and maintenance of tissue architecture.
-
Heterophilic adhesion: This involves ALCAM on one cell binding to its specific ligand, CD6, which is typically expressed on T-cells and a subset of B-cells. This ALCAM-CD6 interaction is vital for T-cell activation and the formation of the immunological synapse.
It is critical to distinguish between these two types of interactions when designing your assay and interpreting your results.
Q2: My cells are not adhering to the ALCAM-coated surface. What are the possible reasons?
A2: A lack of cell adhesion in your assay can stem from several factors. A systematic approach to troubleshooting this issue is recommended. First, verify the integrity and activity of your coated ALCAM protein. Ensure that the cells you are using express the corresponding binding partner (either ALCAM for homophilic or CD6 for heterophilic adhesion). Cell health is also paramount; only use healthy, viable cells for your experiments. Finally, review your assay protocol for any deviations, particularly in coating concentration, incubation times, and washing steps.
Q3: I am observing high background or non-specific cell binding in my assay. How can I reduce this?
Q4: Should I use serum-containing or serum-free media for my ALCAM adhesion assay?
A4: For most ALCAM-mediated cell adhesion assays, it is advisable to use serum-free media during the incubation period.[1] Serum is a complex mixture of proteins, including extracellular matrix components, which can non-specifically coat the assay plate and interfere with the specific ALCAM-mediated interaction you intend to measure.[1] While most cell lines are cultured in serum-containing media for optimal growth, they can typically tolerate a short incubation in serum-free media for the duration of the adhesion assay.[1] If you are concerned about cell viability, you can perform preliminary experiments to determine the optimal duration of serum starvation that does not compromise cell health.
Q5: How do I choose the right concentration of recombinant ALCAM for coating my plates?
A5: The optimal coating concentration of recombinant ALCAM can vary depending on the cell type and the specific assay conditions. It is recommended to perform a titration experiment to determine the concentration that yields the best signal-to-noise ratio. A typical starting point for coating with recombinant ALCAM-Fc is in the range of 1-10 µg/mL.[2]
Troubleshooting Guides
Problem 1: Low or No Specific Cell Adhesion
| Potential Cause | Recommended Solution |
| Inactive or improperly folded recombinant ALCAM | - Ensure proper storage of the recombinant protein as per the manufacturer's instructions. - Test the activity of the recombinant ALCAM using a different cell line known to adhere. - Consider purchasing a new batch of recombinant protein from a reputable supplier. |
| Low or no expression of ALCAM/CD6 on cells | - Verify the expression of ALCAM (for homophilic adhesion) or CD6 (for heterophilic adhesion) on your cells using flow cytometry or western blotting. - If expression is low, consider using a different cell line with higher expression or transfecting your cells to overexpress the required molecule. |
| Poor cell health or viability | - Always use cells from a healthy, logarithmically growing culture. - Perform a viability test (e.g., trypan blue exclusion) before starting the assay. - Minimize handling stress on cells during preparation. |
| Suboptimal coating of the assay plate | - Optimize the coating concentration of recombinant ALCAM by performing a titration. - Ensure the coating is performed for a sufficient duration and at the appropriate temperature (e.g., overnight at 4°C or 1-2 hours at 37°C). - Use plates designed for protein binding (e.g., high-binding polystyrene plates). |
| Incorrect assay buffer composition | - Ensure the assay buffer contains the necessary divalent cations (e.g., Mg²⁺ and Ca²⁺), which are often required for cell adhesion molecule function. |
| Harsh washing steps | - Be gentle during the washing steps to avoid detaching specifically adhered cells. - Use a multichannel pipette for consistent washing across all wells. - Consider reducing the number of washes or the force of the washing. |
Problem 2: High Background / Non-Specific Binding
| Potential Cause | Recommended Solution |
| Incomplete blocking of the plate surface | - Ensure all uncoated surfaces are thoroughly blocked after the ALCAM coating step. - Optimize the concentration of the blocking agent (e.g., 1-3% BSA). - Increase the blocking incubation time (e.g., 1-2 hours at 37°C). |
| Presence of interfering substances in the media | - Use serum-free media during the cell adhesion incubation step to avoid non-specific binding of serum proteins.[1] |
| Cell clumping | - Ensure you have a single-cell suspension before adding the cells to the assay plate. - Gently pipette the cells to break up any clumps. - Consider passing the cell suspension through a cell strainer. |
| Cell death and release of cellular debris | - Use healthy, viable cells to minimize cell lysis. - Wash the cells gently to remove any dead cells or debris before adding them to the assay plate. |
| Electrostatic interactions | - Ensure the ionic strength of your assay buffer is appropriate. |
Experimental Protocols
Key Experiment: Static Cell Adhesion Assay
This protocol describes a basic static cell adhesion assay to measure the binding of cells to a surface coated with recombinant ALCAM.
Materials:
-
96-well high-binding microplate
-
Recombinant human ALCAM-Fc
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cells expressing ALCAM or CD6
-
Serum-free cell culture medium
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Methodology:
-
Plate Coating:
-
Dilute recombinant ALCAM-Fc to the desired concentration (e.g., 5 µg/mL) in PBS.
-
Add 50 µL of the ALCAM-Fc solution to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The next day, wash the wells three times with PBS to remove any unbound protein.
-
-
Blocking:
-
Prepare a 1% BSA solution in PBS.
-
Add 200 µL of the blocking solution to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Harvest your cells and wash them with serum-free medium.
-
Stain the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Resuspend the cells in serum-free medium to a final concentration of 1 x 10⁶ cells/mL.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each well of the coated and blocked plate.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Gently wash the wells three times with pre-warmed serum-free medium to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for your chosen fluorescent dye.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Visualizations
References
Validation & Comparative
Unraveling the Dual Role of ALCAM in Cancer: A Comparative Analysis of its Expression in Healthy and Tumor Tissues
For Immediate Publication
[City, State] – [Date] – Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) that plays a crucial, yet complex, role in cancer progression. Its expression profile in tumor tissues compared to their healthy counterparts is a subject of intense research, with findings indicating a tumor-type-dependent significance. This guide provides a comprehensive comparison of ALCAM expression, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its potential as a biomarker and therapeutic target.
Quantitative Analysis of ALCAM Expression: A Tale of Two Fates
The expression of ALCAM in cancerous tissues presents a paradox. In some malignancies, its upregulation is associated with a poor prognosis, while in others, its loss signifies a more aggressive phenotype. The following table summarizes quantitative data from various studies comparing ALCAM expression in healthy versus tumor tissues across several cancer types.
| Cancer Type | Healthy Tissue ALCAM Expression | Tumor Tissue ALCAM Expression | Key Findings & Citations |
| Breast Cancer | Weakly expressed in a membranous and cytoplasmic fashion in normal breast tissue (median IRS = 2).[1] Normal breast epithelium shows moderate to strong membranous staining.[2] | Intraductal and invasive carcinomas show higher ALCAM expression (median IRS 4 and 6 respectively).[1] In another study, decreased ALCAM expression was significantly associated with advanced tumor size, unfavorable grade, and poorer survival.[2] 70 out of 153 cases stained positive for ALCAM.[3] | The role of ALCAM in breast cancer is controversial, with some studies showing overexpression and others showing loss of expression in tumors, both being linked to poor outcomes.[1][2][3] |
| Colorectal Cancer | Highly expressed in the colon crypts of normal tissue.[4] | ALCAM expression is increased in colon cancer tissue compared with normal tissue (p<0.001).[5] However, other studies report that loss of membranous ALCAM is indicative of worse patient prognosis.[4] Tumors from patients who had distant metastasis and died of colon cancer had low levels of ALCAM.[5] | The prognostic value of ALCAM in colorectal cancer is debated, with both high and low expression levels being associated with poor outcomes depending on the study and the cellular localization (membranous vs. cytoplasmic).[3][4][5] |
| Pancreatic Cancer | Normal pancreatic tissues show membranous staining.[6] 0% of normal pancreatic tissues were identified as CD166high. | 12% of pancreatic cancers were positive for ALCAM staining.[3] Patients who died of pancreatic cancer had high levels of ALCAM staining.[3] | Overexpression of ALCAM in pancreatic cancer is generally associated with a poorer prognosis.[3] |
| Prostate Cancer | ALCAM staining is evident in normal prostate tissue.[7] | Enhanced ALCAM staining was observed in cancerous compared to normal samples, though not statistically significant in one study.[8] Significantly enhanced ALCAM staining was observed in metastatic (M1) compared to non-metastatic (M0) patients (p = 0.027).[8] High levels of ALCAM mRNA corresponded with poor patient outcome.[7] | Increased ALCAM expression in prostate cancer, particularly in metastatic disease, is linked to a worse prognosis.[7][8] |
| Lung Cancer (NSCLC) | Not specified in the provided results. | ALCAM expression was strong in 27.7% of primary tumors, 46.6% of lymph node metastases, and 50.7% of brain metastases.[9] ALCAM expression was significantly increased in brain metastases compared with primary tumor tissue (P = 0.023).[9] | Strong ALCAM expression in primary NSCLC tumors is associated with a positive lymph node status and shortened overall survival.[9] |
| Bladder Cancer | Not specified in the provided results. | Bladder tumors show reduced ALCAM staining with increased staging.[3] | Reduced ALCAM expression is associated with a more advanced stage in bladder cancer.[3] |
| Cervical Cancer | The normal ectocervical or endocervical epithelium showed no ALCAM reactivity.[10] | ALCAM overexpression was detected (immunoreactive score 2-12) in 58.4% of the cervical cancer samples.[10] | ALCAM is overexpressed in a significant portion of cervical cancers compared to normal cervical epithelium.[10] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of ALCAM expression data, detailed experimental methodologies are crucial. Below are representative protocols for the key techniques used in the cited studies.
Immunohistochemistry (IHC) for ALCAM in Paraffin-Embedded Tissues
This protocol outlines the general steps for detecting ALCAM protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 15-20 minutes.
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 90%, 80%, and 70% ethanol (B145695) for 3-5 minutes each.
-
Rinse gently with running tap water and then place in a phosphate-buffered saline (PBS) wash bath.[11]
-
-
Antigen Retrieval:
-
This step is essential to unmask the antigenic epitopes. Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Immerse slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA, pH 9.0) and heat in a pressure cooker, water bath, or microwave. The exact time and temperature should be optimized for the specific antibody.[12]
-
Allow slides to cool down to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Wash with PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against ALCAM at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
-
Chromogen Development:
-
Incubate sections with a chromogen solution, such as 3,3'-diaminobenzidine (B165653) (DAB), until the desired brown staining intensity is reached.
-
Wash with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize the nuclei.
-
Dehydrate the sections through graded ethanol series and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
-
RNA Sequencing (RNA-Seq) for ALCAM Differential Expression Analysis
This protocol provides a general workflow for analyzing ALCAM mRNA expression levels between healthy and tumor tissues.
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or FFPE tissue samples using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
Assess the quality and quantity of the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.[13]
-
Quantification: Count the number of reads mapping to each gene to determine gene expression levels.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between healthy and tumor samples.[14] These tools normalize the count data to account for differences in library size and other technical variations.[15]
-
ALCAM Signaling and Interactions
ALCAM's function in cancer is mediated through its interactions with other molecules and its involvement in various signaling pathways. The diagram below illustrates some of the key known interactions and downstream effects of ALCAM signaling.
References
- 1. Cytoplasmic overexpression of ALCAM is prognostic of disease progression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The Clinical and Theranostic Values of Activated Leukocyte Cell Adhesion Molecule (ALCAM)/CD166 in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated ALCAM shedding in colorectal cancer correlates with poor patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated leukocyte cell adhesion molecule (ALCAM)/CD166 in pancreatic cancer, a pivotal link to clinical outcome and vascular embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALCAM/CD166 is a TGFβ responsive marker and functional regulator of prostate cancer metastasis to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of activated leukocyte cell adhesion molecule (ALCAM) in prostate cancer progression and metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALCAM contributes to brain metastasis formation in non-small-cell lung cancer through interaction with the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relevance of activated leukocyte cell adhesion molecule (ALCAM) in tumor tissue and sera of cervical cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 12. cdn.hellobio.com [cdn.hellobio.com]
- 13. GitHub - CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data [github.com]
- 14. Differential Expression Analysis: Simple Pair, Interaction, Time-series [bio-protocol.org]
- 15. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
ALCAM vs. N-cadherin in Cell Adhesion: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of cell adhesion molecules is critical for advancing fields from oncology to neurobiology. This guide provides an in-depth, objective comparison of two key players in cell-cell interactions: Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) and N-cadherin (CDH2). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
At a Glance: Key Differences
| Feature | ALCAM (CD166) | N-cadherin (CDH2) |
| Protein Family | Immunoglobulin Superfamily (IgSF) | Cadherin Superfamily |
| Primary Adhesion Type | Homophilic (ALCAM-ALCAM) and Heterophilic (ALCAM-CD6) | Primarily Homophilic (N-cadherin-N-cadherin) |
| Calcium Dependence | Calcium-independent | Calcium-dependent |
| Primary Signaling Interactions | CD6, potentially with receptor tyrosine kinases | FGFR, EGFR, β-catenin, Rho GTPases |
| Key Roles in Cancer | Context-dependent; can promote or inhibit metastasis. Associated with cancer stemness.[1][2][3][4] | Generally promotes invasion and metastasis through Epithelial-to-Mesenchymal Transition (EMT).[5] |
| Key Roles in Neural Development | Axon guidance, neurite outgrowth, and fasciculation.[6][7][8][9][10] | Neuronal migration, neurite outgrowth, and synapse formation.[6][7][8][9][10][11][12] |
Quantitative Comparison of Adhesion Properties
The strength and nature of the bonds formed by ALCAM and N-cadherin differ significantly, influencing their biological functions. The following table summarizes key quantitative data from biophysical studies.
| Parameter | ALCAM | N-cadherin | Experimental Method |
| Homophilic Binding Affinity (Kd) | 29 - 48 µM | 22.6 µM | Surface Plasmon Resonance / Analytical Ultracentrifugation |
| Heterophilic Binding Affinity (Kd) | 0.4 - 1 µM (with CD6) | N/A | Surface Plasmon Resonance |
| Homophilic Rupture Force | 58 ± 3 pN | Not directly compared in the same study | Single-Molecule Force Spectroscopy |
| Heterophilic Rupture Force | 73 ± 3 pN (with CD6) | N/A | Single-Molecule Force Spectroscopy |
Molecular Mechanisms and Signaling Pathways
ALCAM and N-cadherin initiate distinct downstream signaling cascades upon engagement, leading to different cellular responses.
ALCAM Signaling
ALCAM's primary heterophilic binding partner is CD6, a receptor predominantly found on T-lymphocytes. This interaction is crucial for T-cell activation and the formation of the immunological synapse. ALCAM signaling can also occur through homophilic interactions, which have been implicated in cancer progression and neural development.
N-cadherin Signaling
N-cadherin forms a core component of adherens junctions and its signaling is intricately linked to the cellular cytoskeleton and key signaling hubs. It sequesters β-catenin, influencing Wnt signaling, and interacts with receptor tyrosine kinases like the Fibroblast Growth Factor Receptor (FGFR) to promote cell migration and survival.
Functional Roles in Health and Disease
Cancer
In the context of cancer, N-cadherin is often associated with the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[5] Increased N-cadherin expression is frequently correlated with poor prognosis in several cancers.[5]
ALCAM's role in cancer is more complex and appears to be context-dependent. In some cancers, high ALCAM expression is linked to increased metastasis and poor outcomes, while in others, it may have a suppressive role.[1][2] ALCAM has also been identified as a marker for certain cancer stem cells.[3][4]
Neural Development
Both ALCAM and N-cadherin are crucial for the proper development of the nervous system. N-cadherin is essential for the migration of neurons, the formation of synapses, and the overall architecture of the brain.[6][7][8][9][10][11][12] ALCAM plays a significant role in guiding axons to their correct targets, promoting the growth of neurites, and bundling axons together (fasciculation).[6][7][8][9][10]
Experimental Protocols
Cell Aggregation Assay
This assay is used to measure the ability of cells to adhere to one another, mediated by specific cell adhesion molecules.
Objective: To compare the aggregation capacity of cells expressing either ALCAM or N-cadherin.
Methodology:
-
Cell Culture: Culture cell lines (e.g., CHO or L cells) stably transfected to express either human ALCAM or human N-cadherin. A control cell line with an empty vector should also be maintained.
-
Cell Dissociation: Gently detach cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins. For N-cadherin-expressing cells, a calcium-free buffer with EDTA can be used.
-
Cell Suspension: Resuspend the single-cell suspension in a defined medium. For N-cadherin-expressing cells, the medium should be supplemented with calcium.
-
Aggregation: Place the cell suspensions on a rotary shaker at a constant speed for a defined period (e.g., 30-60 minutes) to allow for cell aggregation.
-
Quantification: At different time points, take aliquots of the cell suspension and count the number of single cells and cells in aggregates using a hemocytometer or an automated cell counter. The degree of aggregation can be calculated as the decrease in the number of single particles over time.
-
Data Analysis: Plot the percentage of aggregation over time for each cell line. A higher percentage of aggregation indicates stronger cell-cell adhesion mediated by the expressed molecule.
Single-Cell Force Spectroscopy (SCFS)
SCFS is a powerful technique that uses an atomic force microscope (AFM) to measure the adhesion forces between individual cells or between a cell and a substrate at the single-molecule level.
Objective: To directly measure and compare the rupture forces of ALCAM-ALCAM and N-cadherin-N-cadherin homophilic bonds.
Methodology:
-
Cantilever Functionalization: Coat an AFM cantilever with a protein (e.g., concanavalin (B7782731) A) that can bind to the cell surface.
-
Cell Attachment: Attach a single cell expressing either ALCAM or N-cadherin to the functionalized cantilever.
-
Substrate Preparation: Plate a monolayer of cells expressing the same adhesion molecule (ALCAM or N-cadherin) on a petri dish.
-
Force Measurement:
-
Lower the cantilever with the attached cell until it makes contact with a cell in the monolayer below.
-
Allow the cells to remain in contact for a very short, defined time to allow for the formation of one or a few molecular bonds.
-
Retract the cantilever at a constant velocity. The force required to rupture the adhesive bonds is measured by the deflection of the cantilever.
-
-
Data Analysis:
-
Generate force-distance curves from multiple measurements.
-
The last peak in the retraction curve before the cantilever returns to its baseline represents the force required to rupture the final bond(s).
-
Create a histogram of the rupture forces to determine the most probable unbinding force for a single molecule.
-
Compare the rupture force distributions for ALCAM and N-cadherin interactions.
-
Conclusion
ALCAM and N-cadherin, while both mediating cell-cell adhesion, exhibit fundamental differences in their molecular interactions, signaling mechanisms, and biological roles. N-cadherin's calcium-dependent, strong homophilic adhesion is central to the structural integrity of tissues and becomes a key driver of invasion in cancer. In contrast, ALCAM's ability to engage in both weaker homophilic and stronger heterophilic interactions, particularly with CD6, highlights its diverse roles in both developmental processes and the immune system, with a more context-dependent role in cancer. For researchers in drug development, targeting N-cadherin may be a strategy to inhibit cancer cell invasion, while modulating ALCAM interactions could offer therapeutic opportunities in immunology and oncology. The experimental protocols outlined here provide a framework for further investigation into the specific functions of these and other cell adhesion molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Homophilic and heterophilic cadherin bond rupture forces in homo- or hetero-cellular systems measured by AFM-based single-cell force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functional contribution and clinical value of ALCAM in cancer metastasis - Celestial Jones-Paris [grantome.com]
- 4. Clinical Significance of Altered Expression of β-Catenin and E-Cadherin in Oral Dysplasia and Cancer: Potential Link with ALCAM Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The contrasting roles of N-CAM and N-cadherin as neurite outgrowth-promoting molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antibodies against N-cadherin and N-CAM on the cranial neural crest and neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of antibodies against N-cadherin and N-CAM on the cranial neural crest and neural tube [ouci.dntb.gov.ua]
- 8. To adhere or not to adhere: the role of Cadherins in neural crest development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cadherins in early neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-cadherin and N-CAM-mediated adhesion in development and regeneration of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of cadherin expression in nervous system development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Functional Dichotomy of ALCAM Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between protein isoforms is critical for elucidating disease mechanisms and identifying novel therapeutic targets. Activated Leukocyte Cell Adhesion Molecule (ALCAM), a member of the immunoglobulin superfamily, presents a compelling case study in how alternative splicing can generate functionally distinct protein variants that play divergent roles in physiological and pathological processes, particularly in cancer progression.
This guide provides an objective comparison of the key functional differences between the major ALCAM isoforms, supported by experimental data and detailed methodologies. We will delve into the structural variations, differential proteolytic susceptibility, and the consequent impact on cell-cell adhesion, signaling, and metastatic potential.
At a Glance: Comparative Analysis of ALCAM Isoforms
The primary functional distinction between the two main membrane-bound isoforms of ALCAM, Isoform 1 (ALCAM-Iso1) and Isoform 2 (ALCAM-Iso2), arises from a subtle difference in their primary structure, which has profound implications for their proteolytic regulation and, consequently, their adhesive properties. A third key player is a soluble isoform (sALCAM), which adds another layer of regulatory complexity.
| Feature | ALCAM-Isoform 1 | ALCAM-Isoform 2 | Soluble ALCAM (sALCAM) |
| Structure | Full-length protein with all 15 coding exons.[1] | Lacks exon 13, resulting in the absence of 13 amino acids in the stalk region.[1] | Contains only the N-terminal V-type Ig domain (D1).[1] |
| Proteolytic Susceptibility | Low susceptibility to ADAM17-mediated shedding.[1] | Approximately 10-fold higher susceptibility to shedding by ADAM17 and MMP14.[1][2] | Secreted isoform, not subject to membrane shedding. |
| Cell-Cell Adhesion | Promotes strong, stable cell-cell adhesion.[1] | Leads to diminished cell-cell adhesion and promotes single-cell dispersion.[1][2] | Can block homophilic ALCAM-ALCAM interactions, inhibiting cell adhesion.[1] |
| Homophilic Binding Affinity (Kd) | 29-48 μM[3] | Not explicitly determined, but functional assays suggest weaker effective adhesion. | Acts as a competitive inhibitor. |
| Role in Metastasis | High expression is associated with maintaining tumor cell cohesion, potentially suppressing metastasis.[1] | Increased expression and shedding are linked to enhanced tumor cell dissemination and metastasis.[1][2] | Can inhibit tumor progression in some contexts.[1] |
Visualizing the Functional Divergence
To better understand the molecular mechanisms underlying the functional differences between ALCAM isoforms, the following diagrams illustrate the key structural variations and the subsequent signaling and functional consequences.
References
Navigating the Landscape of Cancer Stem Cell Markers: A Comparative Guide to ALCAM Alternatives
For researchers, scientists, and drug development professionals, the identification and targeting of cancer stem cells (CSCs) represent a critical frontier in oncology. Activated Leukocyte Cell Adhesion Molecule (ALCAM or CD166) has been recognized as a significant CSC marker; however, a host of alternative markers are now understood to play crucial roles in CSC biology. This guide provides an objective comparison of prominent alternatives to ALCAM—namely CD133, CD44, EpCAM, and Aldehyde Dehydrogenase (ALDH)—supported by experimental data and detailed methodologies to aid in the selection of appropriate markers for research and therapeutic development.
Performance Comparison of Cancer Stem Cell Markers
The utility of a CSC marker is determined by its specificity, sensitivity in identifying the CSC population, and its correlation with clinical outcomes. The following table summarizes quantitative data comparing ALCAM with its alternatives. It is important to note that the expression and prognostic significance of these markers can be highly dependent on the cancer type and the specific cellular context.
| Marker | Cancer Type(s) | Method of Detection | Percentage of Positive Cells (Range) | Correlation with Tumorigenicity | Prognostic Value | Reference |
| ALCAM (CD166) | Colorectal, Prostate, Breast, Lung | IHC, Flow Cytometry | 40.5% - 86% | Positive correlation with tumor initiation and colony formation.[1] | Controversial: High expression linked to both poor and favorable prognosis in colorectal cancer.[2][3] In some cancers, expression is associated with aggressive disease.[4] | [1][2][3][4] |
| CD133 (Prominin-1) | Glioblastoma, Colorectal, Lung, Pancreatic | IHC, Flow Cytometry | 1% - 76.5% | CD133+ cells show higher tumorigenic potential than CD44+ cells in pancreatic cancer.[5] | High expression often correlates with poor survival, recurrence, and metastasis.[6] | [5][6] |
| CD44 | Breast, Gastric, Colorectal, Pancreatic, Lung | IHC, Flow Cytometry | High expression is common (e.g., >90% in some pancreatic cancer cell lines).[5] | CD44+ cells are highly tumorigenic. The CD44+/CD24- phenotype is a well-established marker for breast CSCs.[7] | High expression is associated with poor prognosis in various cancers.[[“]] | [5][7][[“]] |
| EpCAM (Epithelial Cell Adhesion Molecule) | Colorectal, Pancreatic, Breast, Lung | IHC, Flow Cytometry | 61.5% in Colorectal Cancer | EpCAM+ cells are capable of initiating tumors.[9] Co-expression with CD166 is linked to tumor progression.[4] | High expression is often associated with poor prognosis, though its role can be context-dependent.[4] | [4][9] |
| ALDH (Aldehyde Dehydrogenase) | Breast, Lung, Colon, Tongue Squamous Cell Carcinoma | Flow Cytometry (Aldefluor assay) | 1.3% - 14.5% | ALDH-positive cells exhibit increased proliferation, self-renewal, and tumorigenicity.[7][10][11] | High ALDH activity is generally associated with poor clinical outcomes.[2] | [2][7][10][11] |
Key Signaling Pathways in Cancer Stem Cells
The maintenance of CSC properties is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing targeted therapies. The Wnt/β-catenin, Notch, and Hedgehog pathways are central to CSC self-renewal and differentiation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of stemness. In the "off" state, β-catenin is targeted for degradation. Upon Wnt ligand binding, β-catenin accumulates, translocates to the nucleus, and activates target genes involved in proliferation and stem cell maintenance.[6][12]
Caption: Wnt/β-catenin signaling in CSCs.
Notch Signaling Pathway
The Notch pathway is an evolutionarily conserved signaling system that governs cell-fate decisions. Ligand-receptor interaction between adjacent cells initiates a series of proteolytic cleavages of the Notch receptor, releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus to regulate the transcription of target genes.[13][14]
Caption: Notch signaling pathway activation.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the maintenance of CSCs. In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. Binding of Hh ligand to PTCH relieves this inhibition, leading to the activation of GLI transcription factors.[15][16]
Caption: Hedgehog signaling pathway in CSCs.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the study of CSCs. Below are detailed protocols for three key assays used to identify and characterize these cells.
Flow Cytometry for CSC Marker Analysis
This protocol outlines the general steps for identifying CSC populations based on surface marker expression.
Caption: Flow cytometry workflow for CSCs.
Detailed Method:
-
Cell Preparation: Prepare a single-cell suspension from fresh tumor tissue or a cultured cell line. For tissues, this typically involves mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and dispase).
-
Antibody Staining: Resuspend approximately 1x10^6 cells in 100 µL of staining buffer (e.g., PBS with 2% FBS). Add fluorescently conjugated primary antibodies against the CSC markers of interest (e.g., FITC-conjugated anti-CD44, PE-conjugated anti-CD24). Incubate for 30 minutes at 4°C in the dark.
-
Washing: After incubation, wash the cells by adding 1-2 mL of staining buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 500 µL) for flow cytometric analysis.
-
Analysis: Acquire data on a flow cytometer. Use appropriate controls, including unstained cells and single-stain controls for compensation.
-
Gating Strategy: First, gate on the cell population of interest based on forward and side scatter to exclude debris. Then, gate on single cells to exclude doublets. Finally, identify the percentage of cells expressing the marker(s) of interest.[9][17]
Sphere Formation Assay for Self-Renewal Capacity
The sphere formation assay is a functional in vitro method to assess the self-renewal capability of CSCs.
Caption: Sphere formation assay workflow.
Detailed Method:
-
Cell Plating: Prepare a single-cell suspension. Plate the cells at a low density (e.g., 500-1000 cells/mL) in serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) in ultra-low attachment plates or flasks.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Sphere Counting: Count the number of spheres (typically defined as cell clusters >50 µm in diameter) that have formed in each well using an inverted microscope.
-
Calculation of Sphere Formation Efficiency (SFE): SFE (%) = (Number of spheres formed / Number of cells seeded) x 100.
-
Serial Passaging (Optional): To confirm self-renewal, collect the primary spheres, dissociate them into single cells, and re-plate them under the same conditions to assess their ability to form secondary spheres.[18][19]
In Vivo Tumorigenicity Assay
The gold standard for defining CSCs is their ability to initiate tumor growth in immunocompromised mice.
Caption: In vivo tumorigenicity assay workflow.
Detailed Method:
-
Cell Sorting: Isolate CSC (marker-positive) and non-CSC (marker-negative) populations from a tumor or cell line using FACS.
-
Cell Preparation and Injection: Prepare serial dilutions of the sorted cell populations (e.g., from 10^2 to 10^5 cells). Resuspend the cells in a mixture of media and Matrigel and subcutaneously inject them into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Measure the tumor volume with calipers once tumors become palpable.
-
Data Analysis: Determine the tumor-initiating cell frequency for each population. A significantly higher frequency in the marker-positive population confirms its CSC nature.[20][21]
The selection of a cancer stem cell marker is a critical decision in the design of both basic research studies and translational applications. While ALCAM remains a relevant marker, alternatives such as CD133, CD44, EpCAM, and ALDH offer distinct advantages and may be more suitable depending on the specific cancer type and experimental question. A thorough understanding of their comparative performance, the signaling pathways they are involved in, and the appropriate experimental methodologies for their validation is essential for advancing our ability to target the root of cancer. This guide provides a foundational framework for researchers to navigate this complex and rapidly evolving field.
References
- 1. Stem Cells, Colorectal Cancer and Cancer Stem Cell Markers Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis indicating that high ALCAM expression predicts poor prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significant co-expression of putative cancer stem cell markers, EpCAM and CD166, correlates with tumor stage and invasive behavior in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. Cancer stem cell markers ALDH1 and CD44+/CD24– phenotype and their prognosis impact in invasive ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Flow cytometry in cancer stem cell analysis and separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 12. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Role of Notch in Stem Cells and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer Stem Cells, Quo Vadis? The Notch Signaling Pathway in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hedgehog Signaling in the Maintenance of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Tumorigenicity assay in vivo [bio-protocol.org]
- 21. Characterization of in vivo tumorigenicity tests using severe immunodeficient NOD/Shi-scid IL2Rγnull mice for detection of tumorigenic cellular impurities in human cell-processed therapeutic products - PMC [pmc.ncbi.nlm.nih.gov]
Targeting ALCAM in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, has emerged as a compelling target in oncology. Its multifaceted role in tumor progression, metastasis, and cell signaling presents a unique opportunity for the development of novel cancer therapeutics. This guide provides a comparative overview of the advantages of targeting ALCAM, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in their pursuit of innovative cancer treatments.
The Dual Role of ALCAM in Cancer Progression
ALCAM's role in cancer is complex and context-dependent. Its expression levels can be a prognostic indicator in various malignancies, although the correlation with patient outcomes differs across cancer types. In some cancers, such as malignant melanoma, high ALCAM expression is associated with a poor prognosis, while in others, a decrease or loss of ALCAM expression is linked to adverse outcomes. This dual functionality underscores the importance of understanding the specific role of ALCAM in the context of each cancer type before developing targeted therapies.
Therapeutic Strategies Targeting ALCAM
Several therapeutic strategies are being explored to target ALCAM in cancer, including antibody-drug conjugates (ADCs), soluble ALCAM (sALCAM) as a competitive inhibitor, and gene silencing techniques like shRNA.
Antibody-Drug Conjugates (ADCs): A Targeted Payload Delivery System
ADCs represent a promising approach to cancer therapy by combining the specificity of an antibody with the potent cytotoxic effects of a chemotherapy drug. CX-2009 is an investigational ADC that targets ALCAM. Preclinical studies in patient-derived xenograft (PDX) models have demonstrated its potential efficacy.
Table 1: Preclinical Efficacy of ALCAM-Targeted ADC (CX-2009) in Patient-Derived Xenograft (PDX) Models
| Metric | Result | Citation |
| Tumor Growth Inhibition (TGI) > 50% | Observed in 48% of unselected PDX models | |
| Tumor Shrinkage in High ALCAM-Expressing Models | Observed in 47% (9 out of 19) of models |
This data highlights the potential of using ALCAM expression as a biomarker to select patients who are more likely to respond to CX-2009.
Soluble ALCAM (sALCAM): A Competitive Antagonist
The extracellular domain of ALCAM can be shed from the cell surface, generating a soluble form (sALCAM). This soluble protein can act as a competitive antagonist by binding to ALCAM on other cells, thereby inhibiting ALCAM-mediated cell-cell adhesion. Preclinical studies have shown that sALCAM can inhibit the adhesion of cancer cells to mesothelial cells, a critical step in peritoneal metastasis.[1][2]
shRNA-Mediated Knockdown: A Tool for Functional Validation
Short hairpin RNA (shRNA) is a powerful tool to investigate the functional role of genes by silencing their expression. Studies using shRNA to knock down ALCAM expression have provided valuable insights into its role in cancer cell biology.
Table 2: Effects of ALCAM Knockdown on Cancer Cell Phenotypes in vitro
| Cell Line | Phenotype Assessed | Method | Result of ALCAM Knockdown | Citation |
| Hec1A (Endometrial Cancer) | Migration | Wound Healing Assay | Decreased wound closure rate | |
| Hec1A (Endometrial Cancer) | Motility | 3D Spheroid Spreading Assay | Decreased spreading area | |
| Hec1A (Endometrial Cancer) | Invasion | Matrigel Transwell Assay | Decreased invasion | |
| Hec1A (Endometrial Cancer) | Cell-Cell Adhesion | Dual Micropipette Assay | Weaker intercellular adhesion | |
| MDA-MB-231 (Breast Cancer) | Proliferation | MTT Assay | Decreased proliferation at 96h | [3] |
| MDA-MB-231 (Breast Cancer) | Colony Formation | Colony Formation Assay | Reduced ability to form colonies | [3] |
These findings demonstrate that targeting ALCAM can effectively inhibit key processes involved in tumor progression and metastasis.
ALCAM Signaling Pathways in Cancer
ALCAM-mediated cell adhesion is not merely a physical tethering of cells but also initiates intracellular signaling cascades that influence cell behavior. One of the key pathways involves the interaction of ALCAM with the actin cytoskeleton through the Ezrin-Radixin-Moesin (ERM) family of proteins. This connection is regulated by the phosphorylation of SRC kinase.
The ALCAM-SRC Kinase Signaling Axis
Upon ALCAM engagement, SRC kinase can be activated, leading to the phosphorylation of downstream targets that promote cell migration and invasion. This signaling pathway presents an alternative therapeutic target. For instance, soluble ALCAM has been shown to inhibit the phosphorylation of SRC kinase, suggesting that it may exert its anti-adhesive effects in part by modulating this pathway.[2]
Experimental Protocols
Lentiviral-mediated shRNA Knockdown of ALCAM
This protocol describes the stable knockdown of ALCAM in a cancer cell line using lentiviral particles containing shRNA constructs.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line (e.g., HeLa)
-
Lentiviral vector containing ALCAM-specific shRNA (e.g., from a commercial supplier)
-
Non-target control shRNA lentiviral vector
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Polybrene
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells (e.g., 0.5 million HeLa cells in a 35 mm dish) and allow them to adhere overnight.[4]
-
The next day, replace half of the medium with the lentiviral supernatant.[4]
-
Add Polybrene to a final concentration of 5 µg/mL to enhance transduction efficiency.[4]
-
Incubate for 24 hours, then replace the medium with fresh growth medium.
-
-
Selection of Stably Transduced Cells:
-
Validation of Knockdown:
-
Expand the puromycin-resistant cell population.
-
Assess ALCAM mRNA and protein levels by RT-qPCR and Western blotting, respectively, to confirm knockdown efficiency.
-
Cell Adhesion Assay (Crystal Violet Staining)
This assay quantifies the adhesion of cancer cells to an extracellular matrix protein-coated surface.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Laminin-1, 10-12 µg/ml)
-
Washing Buffer (0.1% BSA in DMEM)
-
Blocking Buffer (0.5% BSA in DMEM)
-
4% Paraformaldehyde (PFA)
-
Crystal Violet solution (0.5% w/v in 20% ethanol)
-
1% SDS solution
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with the desired extracellular matrix protein solution and incubate for 1 hour at 37°C or overnight at 4°C.
-
Wash the wells twice with Washing Buffer.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 45-60 minutes at 37°C.
-
Wash the wells once with Washing Buffer.
-
-
Cell Seeding:
-
Resuspend cells to a concentration of 4 x 10^5 cells/mL.
-
Add 50 µL of the cell suspension to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Washing and Fixation:
-
Gently wash the wells 2-3 times with Washing Buffer to remove non-adherent cells.
-
Fix the adherent cells by adding 4% PFA and incubating for 10-15 minutes at room temperature.
-
Wash the wells with water.
-
-
Staining and Quantification:
-
Add Crystal Violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the wells thoroughly with water and allow them to dry completely.
-
Add 1% SDS solution to each well to solubilize the stain.
-
Read the absorbance at 550 nm using a microplate reader.
-
Comparison with Alternative Cancer Therapies
Targeting ALCAM offers potential advantages over traditional chemotherapy. While chemotherapy indiscriminately targets rapidly dividing cells, leading to significant side effects, ALCAM-targeted therapies are designed to specifically act on cancer cells overexpressing this molecule.[5][6] This targeted approach has the potential to improve the therapeutic window, increasing efficacy while reducing toxicity.
Table 3: Conceptual Comparison of ALCAM-Targeted Therapy vs. Standard Chemotherapy
| Feature | ALCAM-Targeted Therapy (e.g., ADC) | Standard Chemotherapy (e.g., Doxorubicin) |
| Mechanism of Action | Targets cells expressing ALCAM, delivering a cytotoxic payload directly to the tumor cell. | Inhibits DNA replication and cell division in rapidly dividing cells. |
| Specificity | High, dependent on ALCAM expression on cancer cells. | Low, affects both cancerous and healthy rapidly dividing cells. |
| Potential Efficacy | High in ALCAM-positive tumors, potentially overcoming resistance to other therapies. | Broad-spectrum efficacy, but resistance is a common issue. |
| Side Effect Profile | Potentially lower systemic toxicity, with side effects related to the target and payload. | High incidence of systemic side effects (e.g., myelosuppression, nausea, hair loss). |
| Biomarker for Patient Selection | ALCAM expression level. | Generally not biomarker-driven, though some exceptions exist. |
Conclusion
Targeting ALCAM in cancer therapy holds considerable promise. Its differential expression in various tumors and its role in key cancer-related processes make it an attractive target for the development of novel therapeutics. The data from preclinical studies on ALCAM-targeted ADCs and the functional consequences of ALCAM knockdown provide a strong rationale for further investigation. The detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting field. As our understanding of the ALCAM signaling network deepens, so too will our ability to design more effective and less toxic cancer therapies.
References
- 1. Activated Leukocyte Cell Adhesion Molecule (ALCAM), a Potential 'Seed' and 'Soil' Receptor in the Peritoneal Metastasis of Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activated Leukocyte Cell Adhesion Molecule (ALCAM), a Potential ‘Seed’ and ‘Soil’ Receptor in the Peritoneal Metastasis of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. genuinbiotech.com [genuinbiotech.com]
- 5. sinobiological.com [sinobiological.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
The Dichotomous Role of ALCAM as a Prognostic Marker: A Comparative Guide
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, has been extensively investigated as a potential prognostic marker in a multitude of solid tumors. However, its clinical utility is hampered by a significant body of conflicting evidence. This guide provides a comprehensive comparison of ALCAM's prognostic performance across various cancers, supported by experimental data, to elucidate the limitations of its use as a standalone prognostic indicator.
The prognostic significance of ALCAM is not uniform and appears to be highly context-dependent, varying with tumor type, subcellular localization of the protein, and the specific methodology used for its detection[1][2]. In some malignancies, high ALCAM expression is associated with a poor prognosis, while in others, it correlates with a more favorable outcome. This paradoxical role underscores the complexity of ALCAM's function in cancer progression.
Comparative Prognostic Value of ALCAM Expression in Different Cancers
The prognostic implications of ALCAM expression are best understood through a comparative analysis across different cancer types. The following table summarizes the contradictory findings from various studies.
| Cancer Type | High ALCAM Expression Associated With | Low ALCAM Expression Associated With | Key Conflicting Findings and Nuances |
| Breast Cancer | Poor prognosis (specifically strong cytoplasmic expression)[1][3] | Poor prognosis and a more aggressive phenotype[4][5][6] | The prognostic value is highly dependent on subcellular localization. Strong cytoplasmic ALCAM expression is linked to aggressive disease[3], while loss of membranous ALCAM is associated with unfavorable tumor characteristics and poorer survival[5]. |
| Colorectal Cancer | Poor overall survival and advanced clinicopathological features[7] | Longer overall and disease-free survival (positive prognostic marker)[8][9][10] | Meta-analyses have shown conflicting results. One meta-analysis of seven studies concluded that high ALCAM expression is associated with poor survival[7]. Conversely, other studies report that ALCAM expression is a positive prognostic marker[8][10]. The detection method (IHC vs. tissue microarray) may contribute to this heterogeneity[7]. |
| Melanoma | Poor prognosis and a more invasive phenotype[1][11][12] | Favorable prognosis in regional lymph node metastases[11][12] | High ALCAM expression in the primary tumor is a strong indicator of a negative outcome[11][12]. However, in metastatic lesions within the lymph nodes, lower ALCAM expression is associated with a worse prognosis[11][12]. |
| Lung Cancer | Poor prognosis and brain metastasis formation[13][14][15] | Better prognosis and survival in NSCLC[16] | In non-small cell lung cancer (NSCLC), elevated ALCAM is linked to brain metastasis and shortened survival[13][14]. However, another study on stage III NSCLC found that reduced ALCAM expression correlated with a poorer prognosis[16]. |
| Pancreatic Cancer | Poor survival and early tumor relapse[1][17] | - | Increased ALCAM expression is an independent prognostic marker for poor survival[1][17]. The shift from membranous expression in normal tissue to cytoplasmic localization in tumor cells is a key feature[17]. |
| Bladder Cancer | Poor prognosis in high-grade tumors[1]. Elevated shed ALCAM in urine is an independent predictor of poor overall survival[18]. | - | While tissue expression is associated with a poor prognosis in grade 3 tumors[1], the level of shed ALCAM in urine appears to be a more robust and independent prognostic biomarker[18]. |
| Prostate Cancer | Poor outcomes and association with metastatic disease[19][20][21] | Favorable clinical features and low risk of biochemical recurrence[19] | High ALCAM expression has been linked to poor prognosis[19][20]. However, another study reported an association with favorable features[19]. Circulating ALCAM also shows prognostic potential[19]. |
| Ovarian Cancer | - | Poor outcome (decrease or loss of membrane expression)[1] | A decrease or loss of ALCAM at the cell membrane is a marker of a poor prognosis in epithelial ovarian cancer[1]. |
| Oral Squamous Cell Carcinoma | Poor prognosis (cytoplasmic accumulation)[1] | - | Cytoplasmic accumulation of ALCAM is a predictor of a poor prognosis in this cancer type[1]. |
Methodological Considerations and Their Impact on Prognostic Value
The discrepancies in the reported prognostic significance of ALCAM can be partially attributed to variations in experimental methodologies.
Immunohistochemistry (IHC) Protocol for ALCAM Detection (A Generalised Approach):
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated through a series of xylene and graded alcohol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This is often done by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating them in a water bath or pressure cooker.
-
Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a protein block, such as normal goat serum.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for ALCAM (e.g., a monoclonal antibody clone MOG/07) at a predetermined optimal dilution, typically overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody that recognizes the primary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated through graded alcohols and xylene and then coverslipped.
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated. An immunoreactive score (IRS) can be calculated by multiplying the staining intensity score (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) by the percentage of positive cells.
The choice of antibody, scoring system, and the threshold for positivity can all influence the outcome and may contribute to the conflicting results seen in the literature. For instance, a meta-analysis on colorectal cancer found that studies using IHC showed a significant association between high ALCAM and poor prognosis, whereas studies using tissue microarrays (TMA) did not[7].
Visualizing the Complexities of ALCAM as a Prognostic Marker
The following diagrams illustrate the multifaceted nature of ALCAM's role in cancer prognosis and a simplified experimental workflow.
Caption: Factors confounding the prognostic utility of ALCAM.
Caption: Simplified ALCAM signaling in cell adhesion.
References
- 1. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 2. The role of activated leukocyte cell adhesion molecule (ALCAM) in cancer progression, invasion, metastasis and recurrence: A novel cancer stem cell marker and tumor-specific prognostic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoplasmic overexpression of ALCAM is prognostic of disease progression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic Significance of Activated Leukocyte Cell Adhesion Molecule (ALCAM) in Association with Promoter Methylation of the ALCAM Gene in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Activated leukocyte cell adhesion molecule in breast cancer: prognostic indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analysis indicating that high ALCAM expression predicts poor prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated leukocyte cell adhesion molecule (CD166)--its prognostic power for colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses | In Vivo [iv.iiarjournals.org]
- 11. Prognostic significance of ALCAM (CD166/MEMD) expression in cutaneous melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prognostic significance of ALCAM (CD166/MEMD) expression in cutaneous melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ALCAM contributes to brain metastasis formation in non-small-cell lung cancer through interaction with the vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ALCAM contributes to brain metastasis formation in non-small-cell lung cancer through interaction with the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ALCAM-CD6 axis suppression: a key determinant of immune-mediated metastasis recurrence in stage III non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Shed urinary ALCAM is an independent prognostic biomarker of three-year overall survival after cystectomy in patients with bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Clinical and Theranostic Values of Activated Leukocyte Cell Adhesion Molecule (ALCAM)/CD166 in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. oncotarget.com [oncotarget.com]
Navigating Cross-Reactivity: A Guide to Anti-Human ALCAM Antibody Performance in Mouse Tissues
For researchers in immunology, neuroscience, and oncology, the Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a protein of significant interest. Its role in cell-cell adhesion, T-cell activation, and cancer metastasis makes it a key target for investigation. A common experimental challenge arises when pre-clinical studies in mouse models require the use of antibodies developed against the human form of ALCAM. This guide provides a comprehensive comparison of commercially available anti-human ALCAM antibodies, focusing on their cross-reactivity with mouse tissues, and offers alternative solutions for researchers.
Comparison of Anti-Human ALCAM Antibodies
The cross-reactivity of an antibody with an orthologous protein in a different species is a critical factor for the successful design and interpretation of experiments. Below is a summary of findings for several anti-human ALCAM antibodies.
| Antibody Clone | Host Species | Cross-Reactivity with Mouse ALCAM | Applications Cited |
| 105902 | Mouse | Approximately 50% in Western Blot (non-biotinylated form)[1] | Western Blot, Flow Cytometry[1][2] |
| 105902 (Biotinylated) | Mouse | No cross-reactivity in Western Blot[2] | Western Blot, Flow Cytometry[2] |
| 3A6 | Mouse | Cross-reacts with ovine tissues; mouse reactivity not specified[3] | Flow Cytometry[4] |
| scFv V2D7 | N/A (fragment) | High cross-reactivity with mouse, rat, and monkey ALCAM[5] | ELISA, Leukocyte Transmigration Assay[5] |
Note: The discrepancy in reported mouse cross-reactivity for clone 105902 in its non-biotinylated and biotinylated forms highlights the importance of lot-specific validation and careful review of product datasheets.
Alternative Strategy: Mouse-Specific ALCAM Antibodies with Human Cross-Reactivity
An alternative approach for researchers working with mouse models is to utilize an antibody specifically raised against mouse ALCAM that has been confirmed to cross-react with human ALCAM. This can be particularly useful for comparative studies.
| Antibody Clone/Type | Host Species | Cross-Reactivity with Human ALCAM | Applications Cited |
| 200622 | Rat | 100% in Western Blot | Western Blot, Flow Cytometry |
| Polyclonal | Goat | Approximately 40% in direct ELISA[6] | Western Blot, Flow Cytometry, IHC[6] |
| Polyclonal | Rabbit | Cross-reacts with human and rat[7] | Western Blot, IHC[7] |
Experimental Protocols
Accurate assessment of antibody performance requires robust experimental design. Below are key protocols relevant to evaluating the cross-reactivity of anti-human ALCAM antibodies in mouse tissues.
Immunohistochemistry (IHC) on Mouse Tissue: The Mouse-on-Mouse (MOM) Staining Protocol
A significant challenge when using a mouse monoclonal antibody on mouse tissue is the high background staining from endogenous mouse immunoglobulins. The Mouse-on-Mouse (MOM) staining protocol is designed to mitigate this issue.
Principle: This protocol utilizes a blocking step with F(ab) fragments of an anti-mouse IgG antibody to neutralize endogenous mouse immunoglobulins in the tissue before the application of the primary mouse antibody.
Abbreviated Protocol:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue slides.
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the target protein.
-
Endogenous IgG Blocking: Incubate sections with an unconjugated F(ab) fragment anti-mouse IgG for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate with the primary anti-human ALCAM mouse monoclonal antibody at its optimal dilution.
-
Secondary Antibody Incubation: Use a specialized secondary antibody from a MOM kit that is designed to specifically detect the primary antibody with minimal binding to endogenous mouse IgG.
-
Detection, Chromogen, and Counterstain: Proceed with standard IHC detection, chromogen development, and counterstaining.[8]
Western Blot Protocol for Cross-Reactivity Assessment
Principle: Western blotting can provide a semi-quantitative assessment of an antibody's ability to recognize a target protein in a lysate from a different species.
Abbreviated Protocol:
-
Protein Extraction: Prepare total protein lysates from both human and mouse cells or tissues known to express ALCAM.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-human ALCAM antibody at the recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence and intensity of a band at the expected molecular weight for ALCAM in the mouse lysate lane will indicate the degree of cross-reactivity.
ALCAM Signaling Pathway and Experimental Workflow
To provide a broader context for ALCAM-related research, the following diagrams illustrate the ALCAM signaling pathway and a typical experimental workflow for assessing antibody cross-reactivity.
Caption: ALCAM on APCs binds to CD6 on T-cells, strengthening the immunological synapse and promoting T-cell activation, proliferation, and differentiation.[9][10][11]
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. leinco.com [leinco.com]
- 4. ALCAM Recombinant Monoclonal Antibody (3A6), CoraLite® Plus 647 (CL647-65611) [thermofisher.com]
- 5. Optimization and Characterization of Novel ALCAM-Targeting Antibody Fragments for Transepithelial Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Immunohistochemistry Staining Protocol for Mouse Antibody on Mouse Tissue Using Fab Fragment Anti-Mouse IgG - IHC WORLD [ihcworld.com]
- 9. JCI - The CD6/ALCAM pathway promotes lupus nephritis via T cell–mediated responses [jci.org]
- 10. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to ALCAM and ICAM-1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways initiated by two critical cell adhesion molecules: Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) and Intercellular Adhesion Molecule-1 (ICAM-1/CD54). Understanding the distinct and overlapping signaling cascades of these molecules is crucial for developing targeted therapies in immunology and oncology.
Introduction
ALCAM and ICAM-1 are members of the immunoglobulin superfamily and play pivotal roles in cell-cell adhesion, immune cell trafficking, and signal transduction. While both are involved in inflammatory processes, they are activated by different ligands and initiate distinct downstream signaling events that can lead to varied cellular responses. This guide delineates these differences and provides experimental frameworks for their investigation.
Signaling Pathways: A Comparative Overview
ALCAM Signaling
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, participates in both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions.[1][2] The heterophilic interaction with CD6 on T-cells is a key initiator of its signaling cascade, playing a significant role in T-cell activation, proliferation, and differentiation.[3][4][5] Upon engagement, the CD6/ALCAM pathway recruits signaling adaptors like SLP-76 and GADs, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[3] This signaling is also involved in regulating actin polymerization, cell motility, and integrin activation.[5] Furthermore, ALCAM expression is upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), and it has been implicated in the regulation of matrix metalloproteinase (MMP) activity.[3][6]
ICAM-1 Signaling
Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a transmembrane protein whose expression is significantly increased by inflammatory stimuli such as TNF-α, Interleukin-1 beta (IL-1β), IFN-γ, and IL-6.[7][8] The upregulation of ICAM-1 is primarily mediated by the NF-κB, MAPK, and JAK-STAT signaling pathways.[7][9] ICAM-1's primary ligands are the β2 integrins, LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18), found on leukocytes.[10][11]
Upon ligand binding, ICAM-1 initiates an "outside-in" signaling cascade.[12] Its short cytoplasmic tail associates with the actin cytoskeleton through various adaptor proteins, including cortactin, α-actinin, filamin, and the ezrin/radixin/moesin (ERM) protein family.[7][12] This interaction triggers the activation of several downstream signaling molecules, most notably Rho family GTPases, Src kinase, endothelial Nitric Oxide Synthase (eNOS), MAPKs (ERK, p38, JNK), and Protein Kinase C delta (PKCδ).[12][13] This signaling pathway is essential for the firm adhesion and subsequent transendothelial migration of leukocytes from the bloodstream into tissues.[7][14]
Quantitative Data Summary
Direct quantitative comparisons of ALCAM and ICAM-1 signaling are not extensively documented in the literature. The following table summarizes the key qualitative differences and provides a framework for future quantitative analysis.
| Feature | ALCAM (CD166) | ICAM-1 (CD54) |
| Primary Ligands | ALCAM (homophilic), CD6 (heterophilic) | LFA-1, Mac-1 (β2 integrins) |
| Primary Cell Types | T-cells, endothelial cells, epithelial cells, neurons, hematopoietic stem cells | Endothelial cells, epithelial cells, immune cells |
| Inducing Stimuli | TNF-α, IFN-γ | TNF-α, IL-1β, IFN-γ, IL-6, LPS |
| Key Upstream Regulators | NF-κB | NF-κB, MAPKs, JAK-STAT |
| Key Downstream Effectors | SLP-76, GADs, MAPK pathway | Rho GTPases, Src, eNOS, MAPKs, PKCδ |
| Primary Cellular Function | T-cell activation and proliferation, cell migration, angiogenesis | Leukocyte adhesion and transendothelial migration |
Experimental Protocols
To facilitate direct comparison of ALCAM and ICAM-1 signaling, the following experimental workflow is proposed. This protocol focuses on the activation of a common downstream effector, Src kinase, which is implicated in ICAM-1 signaling.
Objective: To quantitatively compare the phosphorylation of Src kinase following ligation of ALCAM and ICAM-1 on endothelial cells.
Cell Culture and Stimulation:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in 6-well plates.
-
Starve the cells in a low-serum medium for 4-6 hours prior to stimulation.
-
Treat the cells with one of the following for a time course (e.g., 0, 5, 15, 30, and 60 minutes):
-
Recombinant human CD6-Fc chimera to stimulate ALCAM.
-
Cross-linking with a primary anti-ICAM-1 antibody followed by a secondary antibody to stimulate ICAM-1.
-
An isotype control antibody as a negative control.
-
Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
Co-Immunoprecipitation (Optional, for interaction analysis):
-
Incubate 500-1000 µg of protein lysate with an antibody against ALCAM or ICAM-1 overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blot for interacting proteins.
Western Blot Analysis:
-
Separate equal amounts of protein (20-30 µg) from each cell lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH or β-actin).
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Src signal to the total Src signal for each sample.
-
Compare the fold-change in Src phosphorylation relative to the unstimulated control for both ALCAM and ICAM-1 stimulation at each time point.
This guide provides a foundational understanding of ALCAM and ICAM-1 signaling and a practical framework for their comparative analysis. Further research into the quantitative aspects of these pathways will undoubtedly unveil novel therapeutic targets for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial MAPKs Direct ICAM-1 Signaling to Divergent Inflammatory Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB target genes ICAM-1 and VCAM-1 are differentially regulated during spontaneous differentiation of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting sites of inflammation: intercellular adhesion molecule-1 as a target for novel inflammatory therapies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of ALCAM as a Therapeutic Target: A Comparative Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, has emerged as a promising therapeutic target in oncology due to its multifaceted role in tumor progression, metastasis, and cell signaling. This guide provides a comprehensive comparison of various strategies for targeting ALCAM, supported by experimental data and detailed methodologies to aid in the validation and development of novel cancer therapies.
The Role of ALCAM in Cancer
ALCAM is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. Its expression is frequently dysregulated in a variety of solid tumors, including melanoma, breast, prostate, and pancreatic cancers. The prognostic significance of ALCAM expression can be context-dependent, with high expression correlating with poor prognosis in some cancers, while in others, its loss is associated with increased metastatic potential. ALCAM mediates both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) cell-cell adhesion, influencing processes such as cell migration, invasion, and immune cell interaction.
Therapeutic Strategies Targeting ALCAM
Several therapeutic modalities are being investigated to target ALCAM-expressing tumors. These include antibody-drug conjugates (ADCs), soluble ALCAM variants, and adoptive cell therapies like CAR-T. Each approach presents a unique mechanism of action and therapeutic potential.
Comparison of ALCAM-Targeting Therapeutic Modalities
| Therapeutic Modality | Mechanism of Action | Key Preclinical/Clinical Findings | Advantages | Disadvantages/Challenges |
| Antibody-Drug Conjugate (ADC): Praluzatamab Ravtansine (CX-2009) | An anti-ALCAM monoclonal antibody linked to the cytotoxic agent DM4. The ADC is designed to be activated by proteases in the tumor microenvironment, releasing the cytotoxic payload to kill cancer cells. | In a Phase I/II trial in patients with advanced solid tumors, tumor regressions were observed at doses ≥4 mg/kg. In HR+/HER2- breast cancer, a confirmed partial response rate of 9% and stable disease in 45% of patients were reported.[1] A Phase 2 trial in HR+/HER2- breast cancer showed an overall response rate of 15%.[2] | Targeted delivery of a potent cytotoxic agent to tumor cells, potentially minimizing systemic toxicity. The "probody" design of CX-2009 further enhances tumor-specific activation. | Potential for "on-target, off-tumor" toxicity due to ALCAM expression on some normal tissues. Development of resistance to the cytotoxic payload. |
| Soluble ALCAM (sALCAM) | The extracellular domain of ALCAM acts as a competitive inhibitor, blocking homophilic ALCAM-ALCAM interactions. This can disrupt tumor cell aggregation and downstream signaling. | In preclinical models of malignant mesothelioma, purified sALCAM impaired cell migration and invasion in vitro, and in vivo administration prolonged survival in mouse models.[3] In pancreatic cancer models, sALCAM blocked tumor-endothelial cell interactions.[4] | Potentially less toxic than cytotoxic agents. Can disrupt cell-cell adhesion and signaling. | Short half-life in circulation may require frequent administration or protein engineering to improve stability. Potential for paradoxical effects has been observed in some models.[5] |
| ALCAM Knockdown (shRNA/siRNA) | Silencing the ALCAM gene using RNA interference to reduce its expression on cancer cells. | In malignant mesothelioma cell lines, ALCAM knockdown with shRNA suppressed cell migration and invasion.[3] In non-small-cell lung cancer, ALCAM knockout decreased adhesion to brain endothelial cells and reduced brain metastasis in vivo.[6] | Provides a powerful research tool to validate the role of ALCAM in cancer progression. | In vivo delivery of RNAi therapeutics remains a significant challenge. Potential for off-target effects. |
| CAR-T Cell Therapy | Genetically engineering a patient's T cells to express a chimeric antigen receptor (CAR) that recognizes ALCAM, enabling the T cells to specifically target and kill ALCAM-positive cancer cells. | Preclinical studies are ongoing. The broad expression of ALCAM on some normal tissues presents a challenge for this approach due to the risk of on-target, off-tumor toxicity. | Potential for long-term, durable responses. Can harness the potent killing ability of the immune system. | Significant safety concerns related to "on-target, off-tumor" toxicity and cytokine release syndrome. Manufacturing complexity and cost. |
ALCAM Signaling Pathways
ALCAM-mediated cell adhesion initiates intracellular signaling cascades that contribute to cancer progression. Key pathways include the activation of matrix metalloproteinases (MMPs) and the modulation of the Src and Focal Adhesion Kinase (FAK) signaling nexus.
ALCAM-Mediated MMP Activation
Homophilic ALCAM binding can lead to the activation of MMP-2, a key enzyme involved in extracellular matrix degradation and tumor invasion.[1][2] This process is often dependent on cell density and the formation of cell-cell contacts.
Caption: ALCAM homophilic binding promotes MMP-2 activation and tumor invasion.
ALCAM and Src/FAK Signaling
ALCAM can influence the activity of the non-receptor tyrosine kinases Src and Focal Adhesion Kinase (FAK), which are central regulators of cell migration, adhesion, and proliferation. Inhibition of ALCAM-mediated adhesion can be mimicked by Src inhibitors, suggesting a functional link between ALCAM and this signaling pathway.[5]
Caption: ALCAM interacts with the cytoskeleton and modulates Src/FAK signaling.
Experimental Protocols
ALCAM Knockdown using shRNA
Objective: To validate the role of ALCAM in cancer cell phenotypes (e.g., proliferation, migration, invasion) by specific gene silencing.
Methodology:
-
shRNA Design and Cloning: Design at least two independent shRNA sequences targeting the human ALCAM mRNA sequence using a reputable design tool. Synthesize and clone the shRNA oligonucleotides into a suitable lentiviral vector (e.g., pLKO.1) containing a selectable marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T) using a suitable transfection reagent. Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
-
Transduction of Cancer Cells: Transduce the target cancer cell line with the collected lentiviral particles in the presence of polybrene.
-
Selection of Stable Knockdown Cells: After 24-48 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain selection for 1-2 weeks to establish a stable ALCAM knockdown cell line.
-
Validation of Knockdown: Confirm the reduction of ALCAM expression at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels. A non-targeting shRNA should be used as a negative control.
In Vitro Cell Invasion Assay
Objective: To assess the impact of ALCAM targeting (e.g., via shRNA, sALCAM, or antibodies) on the invasive capacity of cancer cells.
Methodology:
-
Preparation of Invasion Chambers: Use commercially available transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel). Rehydrate the chambers according to the manufacturer's instructions.
-
Cell Seeding: Harvest the cancer cells (wild-type, control, and ALCAM-targeted) and resuspend them in a serum-free medium. Seed the cells into the upper chamber of the transwell insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: Incubate the invasion chambers for a period of 24-48 hours, allowing the invasive cells to migrate through the Matrigel and the porous membrane.
-
Quantification of Invasion:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the number of stained cells in multiple microscopic fields.
-
-
Data Analysis: Compare the number of invading cells in the ALCAM-targeted group to the control group to determine the effect on invasion.
In Vivo Tumor Growth and Metastasis Model
Objective: To evaluate the in vivo efficacy of ALCAM-targeting therapies on primary tumor growth and metastasis.
Methodology:
-
Cell Line Preparation: Use a cancer cell line that expresses ALCAM and is capable of forming tumors and metastasizing in an appropriate animal model (e.g., immunodeficient mice).
-
Tumor Implantation: Inject the cancer cells subcutaneously or orthotopically into the mice.
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the ALCAM-targeting therapeutic (e.g., ADC, sALCAM) or vehicle control according to a predetermined dosing schedule.
-
Tumor Growth Monitoring: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest the primary tumors and relevant organs (e.g., lungs, liver) to assess for metastases. Metastatic burden can be quantified by histological analysis or by using a cell line engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
Data Analysis: Compare the tumor growth rates and metastatic burden between the treatment and control groups to evaluate the therapeutic efficacy.
Experimental Workflow for Validating ALCAM as a Therapeutic Target
Caption: A general workflow for the in vitro and in vivo validation of ALCAM as a therapeutic target.
Conclusion
The validation of ALCAM as a therapeutic target is supported by a growing body of preclinical and clinical evidence. Its role in key cancer-related processes makes it an attractive molecule for the development of targeted therapies. This guide provides a framework for researchers to compare different ALCAM-targeting strategies and to design and execute key validation experiments. Further research, particularly direct comparative studies of different therapeutic modalities, will be crucial in determining the optimal approach for targeting ALCAM in various cancer types.
References
- 1. Activated leukocyte cell adhesion molecule (ALCAM/CD166/MEMD), a novel actor in invasive growth, controls matrix metalloproteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
ALCAM vs. EpCAM: A Comparative Guide to Circulating Tumor Cell Markers
Introduction
Circulating tumor cells (CTCs) are cells that have detached from a primary tumor and entered the bloodstream, playing a crucial role in the metastatic cascade. The detection and characterization of CTCs offer a minimally invasive "liquid biopsy" to monitor disease progression, assess treatment efficacy, and understand the biology of metastasis. The utility of CTC analysis is, however, critically dependent on the markers used for their isolation and identification.
For years, the Epithelial Cell Adhesion Molecule (EpCAM) has been the gold standard for CTC capture, largely due to its high expression on most epithelial cancers and its use in the only FDA-approved CTC detection system, CellSearch®.[1][2][3] However, growing evidence highlights a significant limitation: EpCAM expression can be lost or downregulated during the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.[2][4] This plasticity means that EpCAM-based methods may fail to capture the most aggressive, metastasis-initiating CTCs.
This has spurred the search for alternative markers that can identify a broader spectrum of CTCs, including those with a mesenchymal phenotype. One such promising candidate is the Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166. This guide provides an objective comparison of ALCAM and EpCAM as CTC markers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in this evolving field.
Head-to-Head Comparison: ALCAM vs. EpCAM
| Feature | EpCAM (Epithelial Cell Adhesion Molecule) | ALCAM (Activated Leukocyte Cell Adhesion Molecule / CD166) |
| Primary Function | Mediates homotypic cell-cell adhesion in epithelia; involved in cell signaling, proliferation, and migration.[1][3] | Mediates heterotypic and homotypic cell-cell adhesion; involved in T-cell activation, hematopoiesis, angiogenesis, and tumor invasion.[5][6] |
| Expression Profile | Highly expressed on the surface of most primary and metastatic carcinomas; lower expression in normal epithelia.[1][3] | Expressed in various tissues, including activated leukocytes, neurons, and some epithelia. Overexpressed in many tumor types.[5][7] |
| Role in CTC Detection | The "gold standard" marker for positive selection of epithelial CTCs, used by the FDA-approved CellSearch® system.[1][2] | An emerging marker for identifying EpCAM-low or EpCAM-negative CTCs, particularly those that have undergone EMT.[8][9] |
| Prognostic Value | High counts of EpCAM-positive CTCs are strongly correlated with reduced progression-free and overall survival in breast, prostate, colorectal, and lung cancers.[3][10] | High ALCAM expression on CTCs and in primary tumors is often an independent prognostic marker for poor survival and early relapse in cancers like pancreatic and melanoma.[8][11][12] |
| Key Limitation | Fails to capture CTCs that downregulate EpCAM during epithelial-to-mesenchymal transition (EMT).[2][4] | Less clinically validated than EpCAM; expression on non-tumor cells (e.g., activated leukocytes) requires stringent multi-marker identification protocols.[5] |
Performance in CTC Detection: Quantitative Data
Direct comparative studies on CTC detection rates using ALCAM versus EpCAM are emerging. However, data comparing EpCAM to mesenchymal markers like Cell Surface Vimentin (B1176767) (CSV) can serve as a proxy for the performance of non-epithelial-based capture methods. A retrospective study highlighted the differential efficacy of EpCAM across various cancers, noting its limitations in tumors where EMT is prevalent.
Table 1: Comparison of CTC Detection Rates by Marker Across Various Cancer Types
| Cancer Type | EpCAM-Based Detection Rate (%) | CSV-Based Detection Rate (%) | Rationale and Notes |
| Colorectal Cancer (CRC) | 84.09%[13][14] | 67.35%[14] | EpCAM remains a highly effective marker for CRC, which typically retains strong epithelial characteristics. |
| Breast Cancer (BCa) | 78.32%[13][14] | 81.82%[14] | Performance is similar, suggesting a mixed population of epithelial and mesenchymal CTCs. Combining markers may improve overall detection.[15] |
| Pancreatic Cancer (PDAC) | 32.5%[13][14] | 67.39%[14] | EpCAM is a notoriously poor marker for PDAC CTCs.[8] This is a key area where ALCAM and other mesenchymal markers are being explored to improve capture efficiency.[9][16] |
| Hepatocellular Carcinoma (HCC) | 25%[13][14] | 73.68%[14] | Similar to pancreatic cancer, EpCAM-based methods have low sensitivity for HCC CTCs. |
| Ovarian Cancer (OC) | 33.33%[13][14] | 83.33%[14] | Mesenchymal markers significantly outperform EpCAM, indicating a high prevalence of EMT in CTCs from ovarian cancer. |
| Lung Cancer (LC) | 61.29%[14] | 77.55%[14] | Mesenchymal markers show a higher detection rate, though EpCAM still identifies a majority of cases. Combining methods could be beneficial.[17] |
Data is sourced from a comparative study using the CytoSorter® system.[13][14] Detection Rate is defined as the percentage of patients in whom at least one CTC was detected.
Experimental Protocols
Detailed and reproducible methodologies are critical for CTC analysis. Below are representative protocols for EpCAM-dependent and EpCAM-independent CTC enrichment and identification.
Protocol 1: EpCAM-Based CTC Enrichment via Immunomagnetic Separation (CellSearch® Method)
This protocol describes the principles of the automated CellSearch® system, the current clinical standard.[1]
-
Blood Collection: Collect 7.5 mL of whole blood into a CellSave® Preservative Tube.
-
Immunomagnetic Enrichment:
-
Whole blood is mixed with magnetic ferrofluid nanoparticles coated with anti-EpCAM antibodies.
-
The mixture is incubated to allow the antibodies to bind to EpCAM-positive CTCs.
-
A magnetic field is applied to immobilize the EpCAM-bound cells while red blood cells and leukocytes are washed away.
-
-
Staining and Identification:
-
The enriched cells are stained with a nuclear dye (DAPI) and fluorescently labeled antibodies.
-
Identification Markers:
-
Anti-cytokeratin (CK-8, 18, and 19) antibodies conjugated to phycoerythrin (PE) to identify epithelial cells.
-
Anti-CD45 antibody conjugated to allophycocyanin (APC) to identify and exclude leukocytes.
-
-
-
Analysis:
Protocol 2: ALCAM/EpCAM-Independent CTC Isolation via Microfiltration
This protocol is based on methods used to identify ALCAM-positive and other EpCAM-low CTCs, which often rely on physical properties like cell size.[8]
-
Blood Collection and Preparation:
-
Collect 10 mL of peripheral blood.
-
Perform a pre-fixation step using a mild formaldehyde-based solution to preserve cell morphology.[8]
-
(Optional) Conduct a red blood cell lysis step to reduce sample volume and prevent filter clogging.
-
-
Size-Based Filtration:
-
Process the prepared blood sample through a microfilter-based isolation system (e.g., one with round pores of a specific diameter, such as 8 µm).
-
CTCs, being generally larger and less deformable than blood cells, are captured on the filter membrane.
-
Wash the filter gently with 1x PBS to remove smaller, unbound cells.
-
-
Immunofluorescent Staining on Filter:
-
Permeabilize the captured cells on the filter using a detergent-based buffer.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate the filter with a cocktail of primary antibodies:
-
Target Marker: Anti-ALCAM antibody.
-
Epithelial Marker: Pan-Cytokeratin antibody.
-
Leukocyte Exclusion: Anti-CD45 antibody.
-
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Apply a nuclear counterstain (DAPI) mounting medium.
-
-
Analysis:
-
Scan the filter using an automated fluorescence microscope.
-
A cell is classified as an ALCAM-positive CTC if it is: ALCAM-positive, Cytokeratin-positive, DAPI-positive, and CD45-negative.
-
Signaling Pathways
Understanding the signaling functions of ALCAM and EpCAM provides insight into their roles in cancer progression and their validity as biomarkers.
EpCAM Signaling Pathway
EpCAM is not merely an adhesion molecule; it is a signal transducer that promotes cell proliferation.[19] Its signaling is initiated by a process called regulated intramembrane proteolysis (RIP).
-
Cleavage: The extracellular domain of EpCAM (EpEX) is first cleaved by the enzyme TACE (ADAM17). Subsequently, the transmembrane domain is cleaved by a presenilin-2/γ-secretase complex.[19][20]
-
Signal Transduction: This releases the EpCAM intracellular domain (EpICD) into the cytoplasm.
-
Nuclear Translocation: EpICD translocates to the nucleus, where it forms a complex with FHL2, β-catenin, and the transcription factor LEF-1.[21]
-
Gene Transcription: This complex binds to DNA and drives the transcription of oncogenes such as c-myc and genes encoding cyclins A and E, thereby promoting cell cycle progression and proliferation.[19][21]
ALCAM Signaling and Regulation
ALCAM's role in signaling is complex and appears to be context-dependent. It is involved in both homophilic (ALCAM-ALCAM) and heterophilic (e.g., ALCAM-CD6) interactions that influence cell adhesion and migration.
Recent studies have begun to uncover its signaling connections. In breast cancer, ALCAM has been associated with the HGF/MET signaling pathway.[22] Its expression is regulated by transcription factors like NF-κB and Sp1. Similar to EpCAM, ALCAM can be shed from the cell surface by metalloproteinases like ADAM17 and MMPs, releasing a soluble form (sALCAM) that may have its own biological functions.[6]
Conclusion and Future Directions
The comparison between ALCAM and EpCAM underscores a critical evolution in the field of CTC research. While EpCAM remains a cornerstone for CTC enumeration with proven prognostic value in several major cancers, its reliance on a purely epithelial phenotype is a significant drawback.[1][3] The dynamic nature of cancer, particularly the process of EMT, necessitates a broader approach to CTC capture.
ALCAM represents a promising marker to fill this gap, enabling the identification of EpCAM-low and EpCAM-negative CTCs that may be missed by current standard methods.[8][9] Its association with poor prognosis and cancer stem cell characteristics further highlights its potential clinical relevance.[5]
However, neither marker is perfect. The heterogeneity of cancer means that a single marker is unlikely to capture the full spectrum of CTCs. The future of CTC analysis lies in multi-marker strategies and technology platforms that can either combine positive selection for multiple antigens (e.g., EpCAM, ALCAM, HER2) or utilize EpCAM-independent methods (like filtration) followed by multiplexed staining.[23] Such approaches will provide a more comprehensive picture of a patient's systemic disease, paving the way for more accurate prognosis and truly personalized cancer therapy.
References
- 1. Epithelial Cell Adhesion Molecule: An Anchor to Isolate Clinically Relevant Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic EpCAM expression on circulating and disseminating tumor cells: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology and clinical relevance of EpCAM [cell-stress.com]
- 4. Circulating tumor cells isolation: the “post-EpCAM era” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of activated leukocyte cell adhesion molecule (ALCAM) in cancer progression, invasion, metastasis and recurrence: A novel cancer stem cell marker and tumor-specific prognostic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activated leukocyte cell adhesion molecule (ALCAM)/CD166 in pancreatic cancer, a pivotal link to clinical outcome and vascular embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 8. ALCAM: A Novel Surface Marker on EpCAMlow Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALCAM: A Novel Surface Marker on EpCAMlow Circulating Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and function of epithelial cell adhesion molecule EpCAM: where are we after 40 years? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Clinical and Theranostic Values of Activated Leukocyte Cell Adhesion Molecule (ALCAM)/CD166 in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. peerj.com [peerj.com]
- 14. Comparison of circulating tumor cell (CTC) detection rates with epithelial cell adhesion molecule (EpCAM) and cell surface vimentin (CSV) antibodies in different solid tumors: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Circulating tumor cell enumeration using a combination of EpCAM and Cell-surface vimentin based methods for monitoring breast cancer therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. research.utwente.nl [research.utwente.nl]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Understanding the versatile roles and applications of EpCAM in cancers: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Multifaceted Approaches in Epithelial Cell Adhesion Molecule-Mediated Circulating Tumor Cell Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual Role of ALCAM in Oncology: A Comparative Analysis of its Expression and Signaling Across Cancer Types
For Immediate Release
A comprehensive analysis of Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) expression across a spectrum of human cancers reveals a complex and often contradictory role for this cell surface glycoprotein (B1211001) in tumor progression. This guide synthesizes findings from numerous studies to provide researchers, scientists, and drug development professionals with a detailed comparison of ALCAM expression patterns, its prognostic significance, and the underlying signaling pathways in various malignancies.
ALCAM, a member of the immunoglobulin superfamily, is critically involved in cell-cell adhesion through both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions.[1][2] Its expression is dysregulated in a multitude of cancers, including those of the breast, prostate, lung, pancreas, colon, and melanoma, with implications for tumor growth, invasion, and metastasis.[3][4] However, the prognostic value of ALCAM is highly dependent on the specific cancer type, highlighting the contextual nature of its function in oncology.
Comparative Analysis of ALCAM Expression
The expression of ALCAM in tumor tissues is most commonly evaluated by immunohistochemistry (IHC) and quantitative reverse transcription PCR (qRT-PCR). The data summarized below showcases the variable expression of ALCAM across different cancer types and its correlation with clinical outcomes.
| Cancer Type | Method of Detection | Key Findings on ALCAM Expression | Prognostic Significance | Citations |
| Pancreatic Cancer | IHC, qRT-PCR | Significantly higher levels of ALCAM transcripts in pancreatic cancer tissues compared to normal tissues.[3] High expression of CD166 was observed in 12.2% of pancreatic cancer tissues.[5] | High ALCAM expression is an independent prognostic factor for poor overall survival and is associated with microvascular embolism of tumor cells.[3] | [3][5] |
| Breast Cancer | IHC, qRT-PCR | ALCAM expression is frequently observed in breast carcinoma.[6] However, decreased ALCAM transcripts are associated with higher-grade tumors and lymph node metastasis.[6] | The role of ALCAM in breast cancer is conflicting. Some studies report that high ALCAM expression is a marker for aggressive breast cancer, while others suggest that reduced expression correlates with a more aggressive phenotype and poor prognosis.[7][8] | [6][7][8] |
| Colorectal Cancer | IHC | Reduced expression of ALCAM is observed in tumors from patients with distant metastasis. | Low ALCAM expression is an indicator of disease progression and a poor prognostic indicator for patient survival. | |
| Melanoma | IHC | ALCAM expression correlates with melanoma progression. | High ALCAM expression is associated with a poor prognosis.[7] | [7] |
| Prostate Cancer | IHC, RNA analysis | ALCAM is upregulated in the majority of prostate carcinomas.[9] | The prognostic significance is complex, with some studies suggesting it may be involved in disease progression.[10] | [9][10] |
| Lung Cancer (NSCLC) | IHC | ALCAM expression is significantly upregulated in brain metastases compared to primary tumors. | Elevated ALCAM expression is associated with shortened survival and promotes brain metastasis formation.[11] | [11] |
| Ovarian Cancer | IHC | A decrease or loss of ALCAM membrane expression is observed in some cases. | Loss of membrane ALCAM is a marker of poor outcome.[7] | [7] |
| Esophageal Squamous Cell Carcinoma | IHC, RNA analysis | ALCAM expression is observed in a significant proportion of tumors. | Correlates with enhanced tumor invasion and metastasis.[7] | [7] |
| Bladder Cancer | IHC | ALCAM expression is strongly associated with a poor prognosis in high-grade tumors. | Associated with poor prognosis.[7] | [7] |
Experimental Protocols
The following section details a generalized methodology for the immunohistochemical detection of ALCAM in paraffin-embedded cancer tissues, based on protocols described in the cited literature.
Immunohistochemistry (IHC) Protocol for ALCAM in Paraffin-Embedded Tissues
1. Deparaffinization and Rehydration:
-
Heat slides at 60°C for approximately 20-60 minutes.
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions: 100% (2 x 3-5 minutes), 95% (1 minute), 85% (1 minute), and 75% (1 minute).
-
Rinse slides in distilled or deionized water for 5 minutes.[12][13]
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0).
-
Heat the slides in the retrieval solution using a pressure cooker, steamer, or water bath at 95-120°C for 2.5-20 minutes.
3. Blocking of Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides with PBS.[12]
4. Blocking of Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody) for at least 1 hour at room temperature to prevent non-specific antibody binding.[2][13]
5. Primary Antibody Incubation:
-
Dilute the primary anti-ALCAM antibody to its optimal concentration in an appropriate antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate for at least 60 minutes at 37°C or overnight at 4°C in a humidified chamber.
-
Wash slides with PBS (e.g., 3 x 5 minutes).
6. Secondary Antibody and Detection:
-
Apply a biotinylated or polymer-based secondary antibody and incubate for 30 minutes at room temperature.
-
If using a biotin-based system, follow with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Wash slides with PBS.
-
Develop the signal using a chromogen substrate such as 3,3'-Diaminobenzidine (DAB).
7. Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
Rinse slides in running tap water.
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.[12][13]
ALCAM Signaling Pathways in Cancer
ALCAM's role in cancer is not limited to its adhesive functions; it is also involved in intracellular signaling pathways that can influence cell behavior. Two notable pathways are its interaction with the HGF/MET signaling axis and its role in mediating tumor cell adhesion to the endothelium.
ALCAM and HGF/MET Signaling Pathway
In breast cancer, ALCAM has been shown to be associated with the Hepatocyte Growth Factor (HGF)/MET signaling pathway. The interaction between ALCAM and the MET receptor tyrosine kinase can differ between subtypes of breast cancer, suggesting a complex regulatory mechanism.[1]
Caption: Interaction of ALCAM with the HGF/MET signaling pathway in cancer cells.
ALCAM-Mediated Tumor-Endothelial Cell Adhesion
ALCAM plays a crucial role in the metastatic cascade by mediating the adhesion of circulating tumor cells to the vascular endothelium, a critical step for extravasation. This process can be facilitated by homophilic ALCAM-ALCAM interactions between the tumor cell and the endothelial cell and involves downstream signaling through SRC kinase.
Caption: ALCAM-mediated adhesion of a tumor cell to an endothelial cell.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. protocols.io [protocols.io]
- 3. Activated leukocyte cell adhesion molecule (ALCAM)/CD166 in pancreatic cancer, a pivotal link to clinical outcome and vascular embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD166/ALCAM Expression Is Characteristic of Tumorigenicity and Invasive and Migratory Activities of Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Activated leukocyte cell adhesion molecule (ALCAM/CD166): signaling at the divide of melanoma cell clustering and cell migration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALCAM (CD166) Expression and Serum Levels in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry Protocol for Paraffin-Embedded Tissue Sections | Cell Signaling Technology [awsprod-cellsignal.com]
- 11. Network analysis of TCGA and GTEx gene expression datasets for identification of trait-associated biomarkers in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.origene.com [cdn.origene.com]
- 13. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Navigating the Proper Disposal of Laboratory Reagents: A General Protocol
Disclaimer: The specific chemical "alpha-Cam" could not be definitively identified from the provided information. The following guidelines offer a general framework for the safe disposal of hazardous laboratory materials. It is imperative for researchers, scientists, and drug development professionals to consult the substance-specific Safety Data Sheet (SDS) for detailed and accurate disposal procedures.[1][2][3][4]
The responsible disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection.[5] Adherence to established protocols minimizes risks and maintains regulatory compliance. This guide provides essential safety and logistical information for the proper handling and disposal of hazardous laboratory materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment is crucial.[2] Personnel should be familiar with the potential hazards of the substance by reviewing the container label and the SDS.[1][4]
Personal Protective Equipment (PPE): The appropriate PPE must be worn at all times when handling hazardous materials.[4] This typically includes:
-
Gloves: Chemical-resistant gloves appropriate for the specific substance being handled.
-
Eye Protection: Safety glasses or goggles to protect against splashes.[6]
-
Lab Coat: A standard laboratory coat to protect skin and clothing.[7]
All handling and disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][6]
Key Disposal Information from Safety Data Sheets
The Safety Data Sheet (SDS) is the primary source of information for the safe handling and disposal of any chemical.[3] Key sections to consult for disposal information are summarized below.
| Section in SDS | Information Provided | Relevance to Disposal |
| Section 7: Handling and Storage | Lists precautions for safe handling and storage, including incompatibilities.[3] | Informs on how to safely manage the waste material before disposal and highlights incompatible materials that must be segregated.[1] |
| Section 8: Exposure Controls/Personal Protection | Details necessary personal protective equipment (PPE).[3] | Specifies the PPE required to be worn during the disposal process to ensure personnel safety. |
| Section 10: Stability and Reactivity | Describes the chemical stability and potential for hazardous reactions.[3] | Crucial for understanding what materials the waste must not come into contact with to prevent dangerous reactions. |
| Section 13: Disposal Considerations | Provides guidance on proper disposal methods.[3] | This section will often describe whether the material is considered hazardous waste and refer to local, state, and federal regulations. |
| Section 14: Transport Information | Contains information on classification for shipping and transport.[3] | Important for the packaging and labeling of waste for collection by a licensed disposal company. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of hazardous laboratory materials is to treat them as hazardous waste unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) office.[7] Never dispose of chemicals down the drain or in the regular trash.[3]
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Labeling:
-
Waste Segregation:
-
Storage of Waste:
-
Arranging for Disposal:
-
Empty Container Disposal:
-
Containers that held hazardous materials should also be managed as hazardous waste.
-
For acutely toxic substances, containers may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[7] Always deface or remove the original labels from empty containers before disposal.[7]
-
Spill Management
In the event of a spill, immediately alert personnel in the area. If the spill is significant or involves highly hazardous material, evacuate the area and contact your institution's emergency response team.
For minor spills, if you are trained and it is safe to do so:
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[7][9]
-
Collect the absorbed material and place it in the designated hazardous waste container.[7]
-
Clean and decontaminate the spill area.
-
Do not allow the spilled material to enter drains or waterways.[7][9]
Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of hazardous laboratory materials.
References
- 1. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 2. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 3. ucop.edu [ucop.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. alphatrainings.com [alphatrainings.com]
- 6. alpha.com [alpha.com]
- 7. benchchem.com [benchchem.com]
- 8. alphallc.us [alphallc.us]
- 9. qualchem.co.nz [qualchem.co.nz]
Personal protective equipment for handling alpha-Cam
"alpha-Cam" Not Identified as a Chemical Substance
A search for "this compound" does not yield a specific chemical compound requiring personal protective equipment (PPE) for handling. Instead, search results primarily refer to "Alphacam," a brand of CAD/CAM software used for machining wood, metal, and stone.[1][2][3][4][5][6][7][8] Other references point to materials science contexts, such as "α-ferrite" in iron-carbon phase diagrams, which is a solid-state phase of steel.[9]
Given this ambiguity, providing specific PPE recommendations, operational plans, and disposal procedures for "this compound" is not possible without a precise chemical identifier, such as a CAS (Chemical Abstracts Service) number.
The Critical Importance of a Safety Data Sheet (SDS)
Before handling any chemical, it is imperative to obtain and thoroughly review its Safety Data Sheet (SDS). The SDS is a standardized document that contains crucial information about the potential hazards of a substance and how to work with it safely.
For any unidentifiable or unlabeled substance, the appropriate course of action is to treat it as a hazardous material until its identity and properties can be confirmed.
General Framework for Safe Chemical Handling
For researchers, scientists, and drug development professionals, a systematic approach to chemical safety is essential. The following is a general protocol for assessing and implementing safety measures for any new or unfamiliar chemical.
Step 1: Chemical Identification and Hazard Assessment
-
Identify the Chemical: Obtain the exact chemical name and CAS number.
-
Procure the SDS: Source the SDS from the chemical manufacturer or a reputable database.
-
Review the SDS: Pay close attention to the following sections:
-
Section 2: Hazard(s) Identification: Provides an overview of the chemical's hazards (e.g., flammable, corrosive, toxic).
-
Section 8: Exposure Controls/Personal Protection: Details the specific PPE required.
-
Section 7: Handling and Storage: Outlines safe handling and storage practices.
-
Section 13: Disposal Considerations: Provides guidance on proper waste disposal.
-
Step 2: Engineering and Administrative Controls
-
Work Area: Whenever possible, handle hazardous chemicals in a well-ventilated area, such as a fume hood.
-
Standard Operating Procedures (SOPs): Develop and follow SOPs for all procedures involving the chemical.
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for the chemical.
Step 3: Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified in the SDS. A general overview of PPE is provided in the table below.
| PPE Category | Description | When to Use (Consult SDS for specifics) |
| Eye and Face Protection | Safety glasses, goggles, or face shields. | Always required when handling chemicals. Goggles or a face shield are necessary when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber). | Always required. The type of glove material must be compatible with the chemical being handled. |
| Body Protection | Laboratory coat, chemical-resistant apron, or full-body suit. | A lab coat is the minimum requirement. More protective clothing may be needed for highly toxic or corrosive materials. |
| Respiratory Protection | Respirators (e.g., N95, half-mask, full-face with appropriate cartridges). | Required when engineering controls (like a fume hood) are insufficient to control exposure to vapors, dusts, or mists. |
Step 4: Emergency Procedures
-
Spill Response: Have a spill kit readily available and ensure personnel are trained on its use.
-
First Aid: Know the location of safety showers and eyewash stations. Review the first-aid measures in Section 4 of the SDS.
-
Emergency Contacts: Keep emergency contact numbers clearly posted.
Procedural Workflow for Safe Chemical Handling
The following diagram illustrates a standard workflow for ensuring safety when working with any chemical substance.
Caption: Workflow for Safe Chemical Handling and Disposal.
Disposal Plan
A general disposal plan for a hazardous chemical is as follows. Always consult the SDS and your institution's environmental health and safety (EHS) office for specific procedures.
-
Segregation: Do not mix different chemical wastes. Keep hazardous waste in separate, clearly labeled containers.
-
Containerization: Use a chemically compatible container with a secure lid. The container must be in good condition.
-
Labeling: Label the waste container with the full chemical name(s) of the contents, the associated hazards (e.g., "Flammable," "Corrosive"), and the accumulation start date.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour chemicals down the drain unless explicitly permitted by your EHS office.
By following this systematic approach, researchers can ensure a high level of safety when handling any chemical, even when the substance is not initially well-known.
References
- 1. scribd.com [scribd.com]
- 2. cadcamlessons.com [cadcamlessons.com]
- 3. Nexus Documentation Center [nexus.hexagon.com]
- 4. cnczone.com [cnczone.com]
- 5. youtube.com [youtube.com]
- 6. hexagon.com [hexagon.com]
- 7. hexagon.com [hexagon.com]
- 8. Alphacam Stone [alphacamsea.com]
- 9. Iron-Carbon Phase Diagram Explained [with Graphs] [fractory.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
